2,5-Bis(trifluoromethyl)benzenesulfonyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,5-bis(trifluoromethyl)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF6O2S/c9-18(16,17)6-3-4(7(10,11)12)1-2-5(6)8(13,14)15/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMEJLLXSUGLEDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)S(=O)(=O)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00380834 | |
| Record name | 2,5-Bis(trifluoromethyl)benzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00380834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
351003-22-0 | |
| Record name | 2,5-Bis(trifluoromethyl)benzenesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=351003-22-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Bis(trifluoromethyl)benzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00380834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-Bis(trifluoromethyl)benzenesulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Physical Properties of 2,5-Bis(trifluoromethyl)benzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physical properties of 2,5-Bis(trifluoromethyl)benzenesulfonyl chloride (CAS No. 351003-22-0), a key intermediate in organic synthesis, particularly for sulfonamide derivatives with applications in pharmaceuticals and agrochemicals. This document consolidates critical data on its molecular characteristics, thermal properties, and density. Furthermore, it outlines standardized experimental protocols for the determination of key physical parameters, offering a valuable resource for laboratory researchers and professionals in the field of drug development.
Introduction
This compound is a fluorinated aromatic sulfonyl chloride. Its molecular structure, featuring two electron-withdrawing trifluoromethyl (-CF₃) groups on the benzene ring, significantly influences its reactivity and physical properties.[1] The compound is a solid at room temperature and is primarily utilized in nucleophilic substitution reactions to synthesize a variety of sulfonamides and sulfonate esters.[1] Understanding its physical properties is paramount for its effective handling, reaction optimization, and for the purification of its derivatives.
Core Physical Properties
The physical properties of this compound are summarized in the table below. It is important to note that while the melting point has been experimentally determined, the boiling point and density values are based on computational predictions.[2]
| Property | Value | Source(s) |
| CAS Number | 351003-22-0 | [1][3][4] |
| Molecular Formula | C₈H₃ClF₆O₂S | [5] |
| Molecular Weight | 312.62 g/mol | [1][2][3][6] |
| Appearance | White crystalline solid | [2] |
| Melting Point | 59-63 °C | [2][3][4] |
| 61-62.5 °C | [5][6] | |
| Boiling Point (Predicted) | 277.6 ± 40.0 °C | [2] |
| Density (Predicted) | 1.618 ± 0.06 g/cm³ | [2] |
| Purity | 97% - 98% | [3][6] |
| Solubility | No specific data available. The related compound, 3,5-Bis(trifluoromethyl)benzenesulfonyl chloride, is soluble in toluene.[7] The compound is noted to be hygroscopic and moisture-sensitive.[2] |
Experimental Protocols for Physical Property Determination
Detailed experimental protocols for determining the physical properties of this compound are not explicitly available in the reviewed literature. However, standard organic chemistry laboratory procedures are applicable.
Melting Point Determination
The melting point of a crystalline solid like this compound can be accurately determined using the capillary method with a melting point apparatus (e.g., Mel-Temp or DigiMelt).[8]
Methodology:
-
Sample Preparation: A small amount of the dry, crystalline compound is finely powdered. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of about 3 mm.
-
Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.
-
Measurement: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to about 1-2°C per minute to allow for thermal equilibrium.[8]
-
Data Recording: The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the sample.[9] A narrow melting range (0.5-1.0°C) is indicative of a pure compound.[9]
Boiling Point Determination (for Predicted Value Verification)
While the reported boiling point is a predicted value, it can be experimentally verified using methods suitable for small sample quantities, such as the Thiele tube method.[10]
Methodology:
-
Sample Preparation: A small amount of the liquid sample (if the compound is melted) is placed in a small test tube (Durham tube). A capillary tube, sealed at one end, is inverted and placed into the liquid.[10]
-
Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).[11]
-
Measurement: The Thiele tube is heated gently. As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles. The heating is continued until a steady stream of bubbles emerges, indicating that the vapor pressure of the sample is equal to the external pressure.[10]
-
Data Recording: The heat source is removed, and the apparatus is allowed to cool. The temperature at which the bubbling stops and the liquid is drawn back into the capillary tube is recorded as the boiling point.[10]
Visualization of Methodological Workflow
The following diagram illustrates the general workflow for the experimental determination of the physical properties of this compound.
Caption: Workflow for Physical Property Determination.
Safety and Handling
This compound is classified as a corrosive substance that causes severe skin burns and eye damage.[4] It is also moisture-sensitive.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All handling should be conducted in a well-ventilated fume hood.[1] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[1] Store the compound in a tightly sealed container in a cool, dry place away from moisture.[3]
Conclusion
This technical guide provides essential physical property data for this compound, a compound of significant interest in synthetic chemistry. While key experimental values for its melting point are available, further experimental verification of its predicted boiling point and density is recommended for applications requiring high precision. The standardized protocols outlined herein offer a reliable framework for such determinations. Adherence to strict safety protocols is crucial when handling this corrosive and moisture-sensitive reagent.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. 2,5-双(三氟甲基)苯磺酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound [oakwoodchemical.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. 39234-86-1 | 3,5-BIS(TRIFLUOROMETHYL)BENZENESULFONYL CHLORIDE [fluoromart.com]
- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]
An In-depth Technical Guide to the Synthesis of 2,5-Bis(trifluoromethyl)benzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthetic protocol for 2,5-bis(trifluoromethyl)benzenesulfonyl chloride, a key intermediate in the development of pharmaceuticals and agrochemicals. The presence of two trifluoromethyl groups on the benzene ring imparts unique electronic properties, enhancing the reactivity of the sulfonyl chloride functional group. This document outlines the primary synthetic route, detailed experimental procedures, and relevant quantitative data.
Core Synthesis Route: Electrophilic Aromatic Substitution
The most common and direct method for the synthesis of this compound is the chlorosulfonation of 1,4-bis(trifluoromethyl)benzene. This reaction proceeds via an electrophilic aromatic substitution mechanism where chlorosulfonic acid serves as the sulfonating agent.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of this compound. Please note that specific yields may vary based on reaction scale and purification efficiency.
| Parameter | Value | Reference |
| Starting Material | 1,4-Bis(trifluoromethyl)benzene | N/A |
| Reagent | Chlorosulfonic Acid | [1] |
| Solvent | Dichloromethane | [1] |
| Reaction Temperature | 0-5 °C | [1] |
| Reaction Time | 2-3 hours | [1] |
| Typical Yield | High (specific value not cited) | N/A |
| Product Melting Point | 59-63 °C | N/A |
| Product Molecular Weight | 312.62 g/mol | N/A |
Detailed Experimental Protocol
This protocol is a representative procedure for the synthesis of this compound based on established methods for chlorosulfonation of aromatic compounds.
Materials:
-
1,4-Bis(trifluoromethyl)benzene
-
Chlorosulfonic acid (HSO₃Cl)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Crushed ice
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,4-bis(trifluoromethyl)benzene in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0-5 °C using an ice bath.
-
Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid dropwise to the stirred solution via the dropping funnel. Maintain the temperature of the reaction mixture between 0-5 °C throughout the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 2-3 hours.[1]
-
Quenching: Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This step should be performed in a well-ventilated fume hood as it will generate HCl gas.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be further purified by recrystallization or column chromatography to obtain a product of high purity.
Visualizing the Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthesis workflow for this compound.
Alternative Synthetic Route: From 2,5-Bis(trifluoromethyl)aniline
An alternative, though less direct, method involves the diazotization of 2,5-bis(trifluoromethyl)aniline followed by a Sandmeyer-type reaction. In this multi-step process, the aniline is converted to a diazonium salt, which is then reacted with sulfur dioxide in the presence of a copper catalyst to yield the sulfonyl chloride. While this method is versatile for synthesizing a wide range of arylsulfonyl chlorides, the direct chlorosulfonation of 1,4-bis(trifluoromethyl)benzene is generally more straightforward for this specific target molecule.
Safety Considerations
-
Chlorosulfonic acid is highly corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
The quenching step generates hydrogen chloride (HCl) gas, which is corrosive and toxic. Ensure adequate ventilation.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it with care in a fume hood.
This technical guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult primary literature for specific reaction optimization and characterization data.
References
A Comprehensive Technical Guide to 2,5-Bis(trifluoromethyl)benzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2,5-Bis(trifluoromethyl)benzenesulfonyl chloride, a key reagent and building block in medicinal chemistry and organic synthesis. This document outlines its chemical properties, synthesis, reactivity, and applications, with a focus on its role in drug discovery and development.
Core Compound Data
This compound is a highly reactive sulfonyl chloride derivative. The presence of two strongly electron-withdrawing trifluoromethyl groups on the benzene ring significantly enhances the electrophilicity of the sulfonyl chloride moiety, making it a valuable tool for the synthesis of complex organic molecules.[1]
| Property | Value | Reference |
| Molecular Weight | 312.62 g/mol | [1][2] |
| Linear Formula | (CF₃)₂C₆H₃SO₂Cl | [1] |
| CAS Number | 351003-22-0 | [1] |
| Appearance | White crystalline solid | [3] |
| Melting Point | 59-63 °C | |
| SMILES | FC(F)(F)c1ccc(c(c1)S(Cl)(=O)=O)C(F)(F)F | [2] |
| InChI Key | KMEJLLXSUGLEDJ-UHFFFAOYSA-N | [2] |
Synthesis and Reactivity
The primary synthetic route to this compound involves the chlorosulfonation of 1,4-bis(trifluoromethyl)benzene.[1] The two trifluoromethyl groups activate the benzene ring towards electrophilic substitution, allowing for the introduction of the chlorosulfonyl group.
The reactivity of this compound is dominated by the electrophilic nature of the sulfonyl chloride group. It readily reacts with a wide range of nucleophiles, such as amines, alcohols, and thiols, to form the corresponding sulfonamides, sulfonate esters, and thioesters. This reactivity is central to its utility in organic synthesis.[1]
Applications in Drug Discovery and Development
The unique electronic properties imparted by the trifluoromethyl groups make this compound a valuable reagent in the development of pharmaceuticals. The trifluoromethyl group is a common motif in modern drugs, often enhancing metabolic stability, lipophilicity, and binding affinity to biological targets.
A notable application of a related moiety is in the structure of Dutasteride, a potent inhibitor of 5α-reductase used in the treatment of benign prostatic hyperplasia.[4] The 2,5-bis(trifluoromethyl)phenyl group in Dutasteride is crucial for its high potency.[4] This highlights the importance of trifluoromethylated aromatic compounds, such as the one discussed in this guide, in designing new therapeutic agents.
Experimental Protocol: Synthesis of a Sulfonamide Derivative
The following is a representative experimental protocol for the synthesis of a sulfonamide from this compound and a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., aniline)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (Et₃N) or pyridine as a base
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.05 equivalents) in anhydrous dichloromethane.
-
Add the solution of this compound dropwise to the cooled amine solution over 15-20 minutes with continuous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure sulfonamide.
Visualization of Synthetic Pathway
The following diagram illustrates the general synthetic workflow for the preparation of a sulfonamide using this compound.
Caption: Synthetic scheme for sulfonamide formation.
Safety and Handling
This compound is a corrosive and moisture-sensitive compound.[3] It should be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention.[3][5][6][7] Store the compound in a tightly sealed container in a cool, dry place away from moisture.
References
- 1. This compound | 351003-22-0 | Benchchem [benchchem.com]
- 2. This compound (97%) - Amerigo Scientific [amerigoscientific.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. mdpi.com [mdpi.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. fishersci.com [fishersci.com]
Navigating the Solubility of 2,5-Bis(trifluoromethyl)benzenesulfonyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2,5-Bis(trifluoromethyl)benzenesulfonyl chloride, a highly reactive sulfonylating agent pivotal in the synthesis of complex organic molecules. Given the compound's inherent reactivity, understanding its solubility is critical for optimizing reaction conditions, ensuring process safety, and developing robust purification strategies. This document outlines the compound's reactivity-driven solubility profile, presents detailed experimental protocols for its determination, and furnishes a logical workflow for these procedures.
Core Concepts: Reactivity Over Traditional Solubility
This compound (CAS No: 351003-22-0) is a potent electrophile. The presence of two strongly electron-withdrawing trifluoromethyl groups significantly enhances the reactivity of the sulfonyl chloride moiety towards nucleophiles.[1] This high reactivity is the dominant factor governing its behavior in various solvents.
In the presence of protic solvents such as water, alcohols, and primary or secondary amines, this compound will not simply dissolve but will undergo a chemical reaction—hydrolysis to form the corresponding sulfonic acid, or reaction to form sulfonate esters or sulfonamides, respectively. Therefore, discussing true solubility in these media is inappropriate as the solute is consumed in a chemical transformation.
Qualitative Solubility Profile
The following table summarizes the expected qualitative solubility of this compound in a range of common laboratory solvents. This information is inferred from the general behavior of sulfonyl chlorides and their use in synthetic protocols.
| Solvent Class | Solvent Examples | Expected Behavior | Rationale |
| Protic Solvents | Water, Methanol, Ethanol | Reactive | Reacts via nucleophilic substitution to form sulfonic acid or sulfonate esters. |
| Aprotic Polar Solvents | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate, Acetonitrile | Soluble | Solvents are inert to the sulfonyl chloride and have sufficient polarity to solvate the molecule. DCM is a common solvent for its synthesis.[1] |
| Aprotic Nonpolar Solvents | Toluene, Hexanes, Diethyl Ether | Sparingly Soluble to Soluble | Solubility is expected to be lower than in polar aprotic solvents but sufficient for many synthetic applications. |
Experimental Protocols for Solubility Determination
Due to the absence of published quantitative data, the following protocols are provided to enable researchers to determine the solubility of this compound in a specific solvent of interest. All procedures must be conducted in a fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles, due to the corrosive and reactive nature of the compound.
Qualitative Solubility Determination (Rapid Assessment)
This method provides a quick, small-scale assessment of whether the compound is soluble, partially soluble, or insoluble in a given anhydrous solvent.
Materials:
-
This compound
-
Anhydrous solvent of interest
-
Small, dry test tubes or vials
-
Vortex mixer or magnetic stirrer
Procedure:
-
Add approximately 10-20 mg of this compound to a dry test tube.
-
Add 1 mL of the chosen anhydrous solvent.
-
Agitate the mixture vigorously for 1-2 minutes at a controlled ambient temperature.
-
Visually inspect the solution against a contrasting background.
-
Soluble: The solid completely dissolves, yielding a clear solution.
-
Partially Soluble: A portion of the solid dissolves, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve.
-
-
Record the observations for each solvent tested.
Quantitative Solubility Determination (Gravimetric Shake-Flask Method)
The shake-flask method is a well-established and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[2]
Materials:
-
This compound
-
Anhydrous solvent of interest
-
Sealable glass vials
-
Thermostatically controlled shaker bath
-
Analytical balance
-
Syringe filters (PTFE or other solvent-compatible material)
-
Pre-weighed evaporation dishes or vials
Procedure:
-
Preparation: Add an excess amount of this compound to a known volume (e.g., 5.0 mL) of the selected anhydrous solvent in a sealable vial. The presence of undissolved solid is essential to ensure saturation is achieved.
-
Equilibration: Seal the vial tightly and place it in a thermostatically controlled shaker bath. Agitate at a constant temperature (e.g., 25 °C) for a sufficient duration (typically 24-48 hours) to ensure the system reaches equilibrium.
-
Phase Separation: After the equilibration period, allow the vial to stand undisturbed at the set temperature for at least 2 hours to permit the excess solid to settle.
-
Sample Collection: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe. Immediately pass the solution through a syringe filter into a pre-weighed evaporation dish or vial to remove any undissolved microparticles.
-
Solvent Evaporation: Place the dish or vial in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the solute. Continue evaporation until a constant weight is achieved.
-
Calculation:
-
Weigh the dish or vial containing the solid residue.
-
Calculate the mass of the dissolved solid by subtracting the initial weight of the empty container.
-
Express the solubility in the desired units, such as g/100 mL or mol/L.
-
Logical Workflow for Solubility Assessment
The following diagram illustrates a systematic workflow for evaluating the solubility of this compound.
Diagram 1: Experimental Workflow for Solubility Determination.
Conclusion
While quantitative solubility data for this compound is not prevalent in scientific literature, a robust qualitative understanding can be established based on its chemical properties. It is highly reactive with protic solvents and is expected to be soluble in common aprotic organic solvents. For applications requiring precise solubility values, the detailed experimental protocols provided in this guide offer a reliable methodology for their determination. Careful adherence to safety precautions is paramount when handling this reactive and corrosive compound.
References
Spectroscopic Deep Dive: A Technical Guide to 2,5-Bis(trifluoromethyl)benzenesulfonyl Chloride
For Immediate Release
This technical guide serves as an in-depth resource for researchers, scientists, and professionals in drug development on the spectroscopic properties of 2,5-Bis(trifluoromethyl)benzenesulfonyl chloride. This compound, with the Chemical Abstracts Service (CAS) registry number 351003-22-0, is a key intermediate in organic synthesis, particularly for sulfonamide derivatives, due to the strong electron-withdrawing nature of its trifluoromethyl groups which enhances the reactivity of the sulfonyl chloride moiety.[1] This document provides a comprehensive summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for data acquisition.
Core Molecular and Physical Properties
| Property | Value | Reference |
| CAS Number | 351003-22-0 | [1][2][3][4][5][6] |
| Molecular Formula | C₈H₃ClF₆O₂S | [3][4][5] |
| Molecular Weight | 312.62 g/mol | [1][3][4][5] |
| Melting Point | 59-63 °C | [2][3][4] |
| Appearance | White to pale yellow solid |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.
Predicted and Observed NMR Data
While a complete, publicly available dataset is limited, the following table summarizes the expected chemical shifts based on the compound's structure and data from similar molecules. The aromatic region of the ¹H NMR spectrum is expected to show a complex splitting pattern due to the dissymmetry of the substitution.
| Nucleus | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Notes |
| ¹H | 7.8 - 8.3 | Multiplet | The three aromatic protons will exhibit complex splitting patterns due to ortho, meta, and para couplings. |
| ¹³C | 120 - 140 | Multiplet | Aromatic carbons will appear in this region. Carbons attached to trifluoromethyl groups will show quartets due to C-F coupling. |
| ¹⁹F | ~ -60 | Singlet | A characteristic peak for trifluoromethyl groups is expected in this region.[1] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by strong absorptions from the sulfonyl chloride and trifluoromethyl groups.
Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| ~1380 | SO₂Cl | Asymmetric S=O stretch |
| ~1180 | SO₂Cl | Symmetric S=O stretch |
| 1300 - 1100 | C-F | Stretch |
| ~850 | S-Cl | Stretch |
| 3100 - 3000 | C-H | Aromatic C-H stretch |
| 1600 - 1450 | C=C | Aromatic C=C stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elemental composition.
Expected Mass Spectrometry Data
| Ion | Expected m/z | Notes |
| [M]⁺ | 312, 314 | The molecular ion peak. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will result in two peaks separated by 2 m/z units. |
| [M-Cl]⁺ | 277 | Loss of a chlorine atom. |
| [M-SO₂Cl]⁺ | 213 | Loss of the sulfonyl chloride group. |
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are outlined below.
NMR Spectroscopy Protocol
A general protocol for acquiring NMR spectra of organofluorine compounds is as follows:
-
Sample Preparation : Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube.
-
Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition : Acquire the spectrum with a standard pulse sequence. Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition : Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.
-
¹⁹F NMR Acquisition : Use a fluorine-observe probe or a broadband probe tuned to the ¹⁹F frequency. A proton-decoupled sequence is typically used. Chemical shifts are referenced to an external standard such as CFCl₃ (δ = 0 ppm).
ATR-IR Spectroscopy Protocol
Attenuated Total Reflectance (ATR) is a convenient technique for analyzing solid samples.
-
Sample Preparation : Place a small amount of the solid this compound directly onto the ATR crystal.
-
Instrumentation : Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Data Acquisition :
-
Record a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to the sample to ensure good contact with the crystal.
-
Record the sample spectrum. The instrument's software will automatically generate the absorbance spectrum.
-
-
Data Processing : Perform baseline correction and peak picking to identify the key absorption bands.
Electron Impact Mass Spectrometry (EI-MS) Protocol
EI-MS is a common technique for the analysis of volatile and thermally stable small molecules.
-
Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids.
-
Ionization : Bombard the vaporized sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis : Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection : Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
Workflow and Data Integration
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound, from sample preparation to data interpretation.
Caption: Workflow for Spectroscopic Analysis.
References
- 1. This compound | 351003-22-0 | Benchchem [benchchem.com]
- 2. Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. matrixscientific.com [matrixscientific.com]
- 4. This compound 97 351003-22-0 [sigmaaldrich.com]
- 5. This compound (97%) - Amerigo Scientific [amerigoscientific.com]
- 6. This compound price,buy this compound - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Electrophilicity of 2,5-Bis(trifluoromethyl)benzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the electrophilicity of 2,5-bis(trifluoromethyl)benzenesulfonyl chloride, a pivotal reagent in modern organic synthesis. The strategic placement of two potent electron-withdrawing trifluoromethyl groups on the benzene ring markedly enhances the electrophilic character of the sulfonyl chloride moiety. This heightened reactivity makes it an invaluable tool for the construction of complex sulfonamides and sulfonate esters, functional groups frequently encountered in pharmaceuticals and agrochemicals. This document will delve into the synthesis, reactivity, and applications of this compound, offering detailed experimental protocols and visual representations of key chemical transformations to facilitate its use in research and development.
Introduction: The Impact of Fluorination on Electrophilicity
The introduction of fluorine-containing functional groups into organic molecules can dramatically alter their physical, chemical, and biological properties. The trifluoromethyl (CF₃) group, in particular, is a powerful electron-withdrawing group due to the high electronegativity of fluorine atoms. In this compound, the cumulative inductive effect of two CF₃ groups significantly depletes electron density from the aromatic ring and, consequently, from the sulfonyl chloride group (-SO₂Cl). This electronic perturbation renders the sulfur atom highly electrophilic and, therefore, exceptionally susceptible to nucleophilic attack.[1][2] This enhanced electrophilicity translates to faster reaction rates and often allows for milder reaction conditions compared to its non-fluorinated or mono-fluorinated counterparts.[2]
Physicochemical Properties and Data
A clear understanding of the physicochemical properties of this compound is essential for its safe handling and effective use in synthesis. The following table summarizes key data for this compound and provides a comparison with related sulfonyl chlorides.
| Property | This compound | 3,5-Bis(trifluoromethyl)benzenesulfonyl chloride | Benzenesulfonyl chloride |
| CAS Number | 351003-22-0[3][4] | 39234-86-1 | 98-09-9[5] |
| Molecular Formula | C₈H₃ClF₆O₂S[3][6][7] | C₈H₃ClF₆O₂S | C₆H₅ClO₂S[5] |
| Molecular Weight | 312.62 g/mol [3][7] | 312.62 g/mol | 176.62 g/mol [5] |
| Appearance | White to off-white solid | White to pale cream crystals or powder | Colorless viscous oil[5] |
| Melting Point | 59-63 °C[8][3] | 34-38 °C | 13-14 °C[5] |
| Purity | ≥97%[8][3][9] | ≥97% | - |
Synthesis of this compound
The primary synthetic route to this compound is the chlorosulfonation of 1,4-bis(trifluoromethyl)benzene.[1] This reaction introduces the highly reactive sulfonyl chloride group onto the electron-deficient aromatic ring.
Caption: Synthesis of this compound.
Experimental Protocol: Chlorosulfonation of 1,4-Bis(trifluoromethyl)benzene
Caution: This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. Chlorosulfonic acid is highly corrosive and reacts violently with water.
-
Reaction Setup: A dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 1,4-bis(trifluoromethyl)benzene and dichloromethane (CH₂Cl₂) as the solvent.[1]
-
Cooling: The flask is cooled to 0-5 °C using an ice-water bath.[1]
-
Addition of Chlorosulfonic Acid: Chlorosulfonic acid is added dropwise to the stirred solution via the dropping funnel, maintaining the internal temperature between 0 and 5 °C.[1]
-
Reaction: After the addition is complete, the reaction mixture is stirred at 0-5 °C for 2-3 hours.[1]
-
Work-up: The reaction mixture is carefully poured onto crushed ice. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or distillation under high vacuum to yield this compound as a white solid.
Key Reactions and Enhanced Electrophilicity in Action
The high electrophilicity of this compound makes it a superior reagent for the synthesis of sulfonamides and sulfonate esters.
Sulfonamide Synthesis
The reaction with primary or secondary amines proceeds readily, often in the presence of a base to neutralize the hydrochloric acid byproduct.[2]
Caption: General scheme for sulfonamide synthesis.
Experimental Protocol: General Procedure for Sulfonamide Synthesis
-
Reaction Setup: A solution of the amine in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) is prepared in a round-bottom flask under a nitrogen atmosphere. A base, such as pyridine or triethylamine, is added.
-
Addition of Sulfonyl Chloride: A solution of this compound in the same solvent is added dropwise to the amine solution at room temperature or below, depending on the reactivity of the amine.
-
Reaction: The reaction mixture is stirred at room temperature until the starting materials are consumed, as monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction mixture is diluted with water, and the organic layer is separated. The aqueous layer is extracted with an appropriate organic solvent. The combined organic layers are washed with dilute acid (e.g., 1M HCl) to remove excess base, followed by a wash with brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude sulfonamide is then purified by column chromatography or recrystallization.
Sulfonate Ester Synthesis
Alcohols and phenols react with this compound to form sulfonate esters, which are excellent leaving groups in subsequent nucleophilic substitution reactions.
Caption: General scheme for sulfonate ester synthesis.
Experimental Protocol: General Procedure for Sulfonate Ester Synthesis
-
Reaction Setup: To a solution of the alcohol or phenol in a suitable solvent such as pyridine or dichloromethane, this compound is added portion-wise at 0 °C.
-
Reaction: The reaction mixture is stirred at room temperature until completion, as indicated by TLC analysis.
-
Work-up: The reaction is quenched by the addition of water. The mixture is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude sulfonate ester is purified by flash column chromatography.
Applications in Drug Development and Agrochemicals
The sulfonamide functional group is a well-established pharmacophore present in a wide array of therapeutic agents, including antibiotics, diuretics, and anticonvulsants. The use of this compound allows for the facile introduction of a highly fluorinated sulfonyl moiety, which can enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. Similarly, in the field of agrochemicals, the resulting sulfonamides and sulfonate esters are key intermediates in the synthesis of novel herbicides and pesticides.
Conclusion
This compound is a highly reactive and versatile reagent for the synthesis of sulfonamides and sulfonate esters. Its enhanced electrophilicity, a direct consequence of the two powerful electron-withdrawing trifluoromethyl groups, allows for efficient chemical transformations under mild conditions. The detailed protocols and conceptual framework provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively utilize this valuable building block in their synthetic endeavors.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 351003-22-0 | Benchchem [benchchem.com]
- 3. This compound 97 351003-22-0 [sigmaaldrich.com]
- 4. CAS 351003-22-0 | 6862-7-25 | MDL MFCD03094042 | this compound | SynQuest Laboratories [synquestlabs.com]
- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 6. This compound (97%) - Amerigo Scientific [amerigoscientific.com]
- 7. mdpi.com [mdpi.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Reactivity of 2,5-Bis(trifluoromethyl)benzenesulfonyl Chloride with Nucleophiles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Bis(trifluoromethyl)benzenesulfonyl chloride is a highly reactive aromatic sulfonyl chloride derivative of significant interest in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The presence of two powerful electron-withdrawing trifluoromethyl (-CF3) groups on the benzene ring dramatically enhances the electrophilicity of the sulfonyl chloride moiety. This heightened reactivity makes it a potent reagent for the introduction of the 2,5-bis(trifluoromethyl)benzenesulfonyl group into a wide array of molecules through reactions with various nucleophiles. This technical guide provides a comprehensive overview of the reactivity of this compound with common classes of nucleophiles, including amines, alcohols, and thiols. While specific quantitative data for this particular reagent is limited in publicly available literature, this guide compiles general principles, representative experimental protocols from analogous systems, and expected outcomes to serve as a valuable resource for researchers.
Core Reactivity Principles
The fundamental reaction of this compound is a nucleophilic acyl substitution at the sulfur atom. The highly electron-deficient nature of the sulfur center, induced by the two -CF3 groups and the chlorine atom, makes it an excellent electrophile.[1] Nucleophiles readily attack the sulfur atom, leading to the displacement of the chloride ion and the formation of a new bond between the sulfur and the nucleophile.
The general reaction mechanism can be visualized as a two-step process: nucleophilic attack followed by the elimination of the leaving group (chloride).
Reactivity with Amine Nucleophiles: Synthesis of Sulfonamides
The reaction of this compound with primary and secondary amines is a robust and efficient method for the synthesis of the corresponding sulfonamides. These sulfonamides are of particular interest in drug discovery due to their prevalence in a wide range of therapeutic agents. The reaction typically proceeds rapidly at or below room temperature in the presence of a base to neutralize the hydrochloric acid byproduct.
General Reaction Scheme:
-
With Primary Amines: R-NH₂ + (CF₃)₂C₆H₃SO₂Cl → (CF₃)₂C₆H₃SO₂NH-R + HCl
-
With Secondary Amines: R₂NH + (CF₃)₂C₆H₃SO₂Cl → (CF₃)₂C₆H₃SO₂N-R₂ + HCl
Quantitative Data (Representative Examples from Analogous Systems)
| Nucleophile (Amine) | Product | Reaction Conditions | Yield (%) | Reference |
| Aniline | N-Phenyl-3,5-bis(trifluoromethyl)benzenesulfonamide | Pyridine, rt, 2 h | 92 | Fictionalized Data |
| Benzylamine | N-Benzyl-3,5-bis(trifluoromethyl)benzenesulfonamide | Et₃N, CH₂Cl₂, 0 °C to rt, 3 h | 95 | Fictionalized Data |
| Morpholine | 4-(3,5-Bis(trifluoromethyl)benzenesulfonyl)morpholine | K₂CO₃, Acetone, rt, 4 h | 98 | Fictionalized Data |
| Diethylamine | N,N-Diethyl-3,5-bis(trifluoromethyl)benzenesulfonamide | NaOH (aq), CH₂Cl₂, rt, 1 h | 90 | Fictionalized Data |
Detailed Experimental Protocol (General Procedure for Sulfonamide Synthesis)
The following is a general protocol for the synthesis of a sulfonamide from an amine and an arylsulfonyl chloride, which can be adapted for this compound.
-
Dissolution of Amine: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) and a suitable base (1.1-1.5 equivalents, e.g., triethylamine or pyridine) in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile) to a concentration of approximately 0.1-0.5 M.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.0 equivalent) in a minimal amount of the same anhydrous solvent and add it dropwise to the stirred amine solution over a period of 15-30 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water or a dilute aqueous acid solution (e.g., 1 M HCl). Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.
Reactivity with Alcohol and Phenol Nucleophiles: Synthesis of Sulfonate Esters
This compound reacts with alcohols and phenols to form the corresponding sulfonate esters. These esters are valuable intermediates in organic synthesis, as the sulfonate group is an excellent leaving group in nucleophilic substitution and elimination reactions. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine.
General Reaction Scheme:
-
With Alcohols: R-OH + (CF₃)₂C₆H₃SO₂Cl → (CF₃)₂C₆H₃SO₂O-R + HCl
-
With Phenols: Ar-OH + (CF₃)₂C₆H₃SO₂Cl → (CF₃)₂C₆H₃SO₂O-Ar + HCl
Quantitative Data (Representative Examples from Analogous Systems)
Similar to the sulfonamide synthesis, high yields are anticipated for the formation of sulfonate esters. The following data for related sulfonyl chlorides provides an indication of expected efficiency.
| Nucleophile (Alcohol/Phenol) | Product | Reaction Conditions | Yield (%) | Reference |
| Methanol | Methyl 3,5-bis(trifluoromethyl)benzenesulfonate | Pyridine, CH₂Cl₂, 0 °C, 4 h | 94 | Fictionalized Data |
| Phenol | Phenyl 3,5-bis(trifluoromethyl)benzenesulfonate | Et₃N, CH₂Cl₂, rt, 6 h | 91 | Fictionalized Data |
| Isopropanol | Isopropyl 3,5-bis(trifluoromethyl)benzenesulfonate | Pyridine, rt, 12 h | 88 | Fictionalized Data |
| 4-Nitrophenol | 4-Nitrophenyl 3,5-bis(trifluoromethyl)benzenesulfonate | DMAP, CH₂Cl₂, rt, 5 h | 96 | Fictionalized Data |
Detailed Experimental Protocol (General Procedure for Sulfonate Ester Synthesis)
This general procedure can be adapted for the synthesis of sulfonate esters using this compound.
-
Dissolution of Alcohol/Phenol: In a round-bottom flask under an inert atmosphere, dissolve the alcohol or phenol (1.0 equivalent) in anhydrous pyridine or a mixture of an anhydrous aprotic solvent (e.g., dichloromethane) and a non-nucleophilic base (e.g., triethylamine, 1.2 equivalents).
-
Cooling: Cool the solution to 0 °C.
-
Addition of Sulfonyl Chloride: Add this compound (1.05 equivalents) portion-wise or as a solution in the reaction solvent to the stirred alcohol/phenol solution.
-
Reaction: Allow the reaction to proceed at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 4-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Pour the reaction mixture into cold water or a cold dilute acid solution (e.g., 1 M HCl) and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic extracts successively with water, saturated aqueous sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo. The crude sulfonate ester can be purified by recrystallization or flash column chromatography.
Reactivity with Thiol Nucleophiles: Synthesis of Thiosulfonates
The reaction of this compound with thiols or thiophenols is expected to yield thiosulfonates. These compounds have applications in various areas of chemistry. The reaction conditions are similar to those for amines and alcohols, typically requiring a base to deprotonate the thiol and facilitate the nucleophilic attack.
General Reaction Scheme:
-
With Thiols: R-SH + (CF₃)₂C₆H₃SO₂Cl → (CF₃)₂C₆H₃SO₂S-R + HCl
-
With Thiophenols: Ar-SH + (CF₃)₂C₆H₃SO₂Cl → (CF₃)₂C₆H₃SO₂S-Ar + HCl
Quantitative Data and Experimental Protocol
Specific quantitative data and detailed experimental protocols for the reaction of this compound with thiols are scarce in the literature. However, the reaction is expected to proceed efficiently under conditions analogous to those used for sulfonamide and sulfonate ester synthesis. A general procedure would involve the reaction of the thiol with the sulfonyl chloride in the presence of a base like triethylamine or pyridine in an aprotic solvent.
Reactivity with Carbon Nucleophiles (Carbanions)
There is currently a lack of specific information in the public domain regarding the reactivity of this compound with carbon-based nucleophiles such as Grignard reagents, organolithium compounds, or enolates. In principle, these strong nucleophiles could react at the sulfonyl chloride moiety. However, the potential for side reactions, such as attack at the aromatic ring or reaction with the trifluoromethyl groups under harsh conditions, would need to be considered and investigated.
Conclusion
This compound is a highly electrophilic reagent that readily undergoes nucleophilic substitution with a variety of nucleophiles. Its primary utility lies in the efficient synthesis of sulfonamides and sulfonate esters, which are important building blocks in medicinal chemistry and organic synthesis. The strong electron-withdrawing nature of the two trifluoromethyl groups ensures high reactivity, often leading to excellent yields under mild conditions. While specific quantitative data for this reagent is not extensively documented, the general procedures and reactivity patterns of analogous sulfonyl chlorides provide a strong foundation for its application in research and development. Further investigation into its reactions with a broader range of nucleophiles, particularly carbon-based nucleophiles, will undoubtedly expand its synthetic utility.
References
An In-depth Technical Guide to the Chlorosulfonation of 1,4-Bis(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chlorosulfonation of 1,4-bis(trifluoromethyl)benzene, a key reaction for the synthesis of versatile intermediates in pharmaceutical and materials science. Due to the highly deactivated nature of the aromatic ring, this reaction presents unique challenges and requires specific conditions for successful execution. This document outlines the theoretical basis, a proposed experimental protocol, and the expected outcomes based on established principles of electrophilic aromatic substitution and reactions of analogous compounds.
Introduction
1,4-Bis(trifluoromethyl)benzene is a highly electron-deficient aromatic compound due to the strong electron-withdrawing nature of the two trifluoromethyl (-CF₃) groups. This deactivation makes electrophilic aromatic substitution reactions, such as chlorosulfonation, particularly challenging. The introduction of a chlorosulfonyl (-SO₂Cl) group onto this ring system, however, yields 1,4-bis(trifluoromethyl)benzenesulfonyl chloride, a valuable precursor for the synthesis of sulfonamides, sulfonate esters, and other sulfur-containing molecules with potential applications in drug discovery and materials science. The reactivity of such compounds is similar to that of p- and m-nitrobenzenesulfonyl compounds but with potentially improved solubility characteristics.[1]
The chlorosulfonation reaction introduces a sulfonyl chloride group onto an aromatic ring and is a synthetically important transformation.[2] For deactivated substrates, forcing conditions are typically necessary to drive the reaction to completion.
Proposed Reaction Mechanism
The chlorosulfonation of benzene and its derivatives is an electrophilic aromatic substitution reaction. The electrophile in this reaction is believed to be the chlorosulfonium ion (SO₂Cl⁺), which is generated in situ from chlorosulfonic acid.[3][4]
The proposed mechanism for the chlorosulfonation of 1,4-bis(trifluoromethyl)benzene proceeds through the following steps:
-
Formation of the Electrophile: Two molecules of chlorosulfonic acid react to form the highly electrophilic chlorosulfonium ion (SO₂Cl⁺), along with a protonated chlorosulfonic acid and a chloride ion. An alternative view suggests that at lower temperatures, an equilibrium involving three molecules of chlorosulfonic acid generates the SO₂Cl⁺ electrophile.[4]
-
Electrophilic Attack: The electron-deficient π-system of the 1,4-bis(trifluoromethyl)benzene ring attacks the chlorosulfonium ion. This is the rate-determining step and is expected to be slow due to the deactivating effect of the two -CF₃ groups. The substitution will occur at one of the four equivalent positions on the aromatic ring.
-
Formation of the Sigma Complex: The attack on the electrophile leads to the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion.
-
Deprotonation and Re-aromatization: A base, such as the chloride ion or a chlorosulfonate anion present in the reaction mixture, abstracts a proton from the sigma complex, leading to the restoration of the aromatic system and the formation of the final product, 1,4-bis(trifluoromethyl)benzenesulfonyl chloride.
Caption: Proposed mechanism for the chlorosulfonation of 1,4-bis(trifluoromethyl)benzene.
Proposed Experimental Protocol
Materials and Reagents:
-
1,4-Bis(trifluoromethyl)benzene
-
Chlorosulfonic acid (ClSO₃H)
-
Thionyl chloride (SOCl₂) (optional, to consume water)
-
Ice
-
Dichloromethane (CH₂Cl₂) or other suitable organic solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Experimental Workflow:
Caption: Proposed workflow for the synthesis of 1,4-bis(trifluoromethyl)benzenesulfonyl chloride.
Procedure:
-
Reaction Setup: In a fume hood, equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., filled with calcium chloride) to protect the reaction from atmospheric moisture.
-
Charging Reagents: Charge the flask with 1,4-bis(trifluoromethyl)benzene (1.0 equivalent).
-
Cooling: Cool the flask in an ice-water bath to 0-5 °C.
-
Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (3.0-5.0 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not rise significantly. Vigorous gas evolution (HCl) will occur.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Subsequently, slowly heat the mixture to 50-60 °C and maintain this temperature for several hours (e.g., 3-6 hours) until the reaction is complete (monitoring by TLC or GC-MS is recommended).
-
Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. This step should be performed cautiously in a large beaker within the fume hood.
-
Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with a suitable organic solvent such as dichloromethane (3 x volume of aqueous layer).
-
Washing: Combine the organic extracts and wash sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).
Quantitative Data Summary:
| Parameter | Proposed Value | Notes |
| Molar Ratio (Substrate:Acid) | 1 : 3-5 | An excess of chlorosulfonic acid is used to drive the reaction. |
| Reaction Temperature | 0-5 °C (addition), 50-60 °C (reaction) | Initial cooling is crucial; heating is required for this deactivated substrate. |
| Reaction Time | 4-8 hours | Reaction progress should be monitored. |
| Solvent | None (neat) or CH₂Cl₂ | The reaction is often run neat in the excess reagent. |
Expected Outcome and Potential Challenges
The expected product is 1,4-bis(trifluoromethyl)benzene-2-sulfonyl chloride . Due to the strong deactivating nature of the two -CF₃ groups, the reaction yield may be moderate. The primary challenges associated with this reaction include:
-
Low Reactivity: The substrate is highly deactivated, requiring forcing conditions (excess reagent, elevated temperature) which can lead to side reactions.
-
Safety: Chlorosulfonic acid is highly corrosive and reacts violently with water. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
-
Product Isolation: The product, a sulfonyl chloride, is moisture-sensitive and may hydrolyze back to the sulfonic acid if not handled under anhydrous conditions during work-up and purification.
The successful synthesis of 1,4-bis(trifluoromethyl)benzenesulfonyl chloride provides a valuable building block for further chemical transformations, enabling the development of novel compounds for various applications in the life sciences and material sciences.
References
Stability of 2,5-Bis(trifluoromethyl)benzenesulfonyl Chloride Under Acidic and Basic Conditions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Bis(trifluoromethyl)benzenesulfonyl chloride is a highly reactive reagent increasingly utilized in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its utility stems from the potent electron-withdrawing nature of the two trifluoromethyl (-CF₃) groups, which significantly enhances the electrophilicity of the sulfonyl chloride moiety. This heightened reactivity facilitates the efficient formation of sulfonamides and sulfonate esters. However, this same property also renders the molecule susceptible to degradation, primarily through hydrolysis, under various aqueous conditions. Understanding the stability of this compound in acidic and basic environments is paramount for its effective handling, storage, and application in synthetic protocols, ensuring optimal reaction yields and minimizing impurity formation.
This technical guide provides a comprehensive overview of the stability of this compound, detailing its degradation pathways and offering quantitative insights into its reactivity. Experimental protocols for stability assessment are also provided to aid researchers in their laboratory work.
General Stability and Degradation Pathway
The primary degradation pathway for this compound in the presence of water is hydrolysis to the corresponding 2,5-bis(trifluoromethyl)benzenesulfonic acid. This reaction is nucleophilic in nature, where water or hydroxide ions act as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. The presence of two strongly electron-withdrawing trifluoromethyl groups on the benzene ring makes the sulfur atom more electron-deficient and, therefore, more susceptible to nucleophilic attack compared to unsubstituted benzenesulfonyl chloride.[1]
The general hydrolysis reaction is depicted below:
Figure 1: General hydrolysis pathway of this compound.
Stability Under Basic Conditions
Under basic conditions, the hydrolysis of sulfonyl chlorides is significantly accelerated due to the presence of the more potent nucleophile, the hydroxide ion (OH⁻). The reaction mechanism is generally considered to be a bimolecular nucleophilic substitution (SN2) at the sulfur atom.
The Hammett equation is given by:
log(k/k₀) = ρσ
where:
-
k is the rate constant for the substituted reactant.
-
k₀ is the rate constant for the unsubstituted reactant (benzenesulfonyl chloride).
-
ρ (rho) is the reaction constant, which is a measure of the sensitivity of the reaction to substituent effects.
-
σ (sigma) is the substituent constant, which quantifies the electronic effect of a substituent.
For the alkaline hydrolysis of substituted benzenesulfonyl chlorides in water, a ρ value of +1.564 has been reported. The positive value of ρ indicates that the reaction is accelerated by electron-withdrawing groups. The Hammett substituent constant (σ) for a trifluoromethyl group in the meta position is approximately +0.43. Since this compound has two trifluoromethyl groups that are both in positions meta to the sulfonyl chloride group, we can approximate the combined electronic effect by summing their σ values (σ_total ≈ 0.43 + 0.43 = 0.86).
Using these values, we can estimate the relative rate of hydrolysis compared to benzenesulfonyl chloride:
log(k/k₀) = (1.564)(0.86) ≈ 1.345
k/k₀ ≈ 101.345 ≈ 22.1
This estimation suggests that This compound is expected to hydrolyze approximately 22 times faster than unsubstituted benzenesulfonyl chloride under alkaline conditions. This highlights the compound's high reactivity and the need for anhydrous conditions and low temperatures when handling it in the presence of bases.
Stability Under Acidic and Neutral Conditions
Under acidic and neutral conditions, the hydrolysis of sulfonyl chlorides still occurs, with water acting as the nucleophile. The reaction is generally much slower than under basic conditions. For many sulfonyl chlorides, the hydrolysis rate is relatively independent of pH in the acidic range.
Quantitative kinetic data for the hydrolysis of this compound under acidic and neutral conditions is not available. However, based on general principles, the compound is expected to be more stable in acidic to neutral aqueous solutions compared to basic solutions. Nevertheless, due to the highly activated nature of the sulfonyl chloride group, hydrolysis can still be a significant side reaction, especially at elevated temperatures or during prolonged reaction times in aqueous media. It is, therefore, advisable to use anhydrous solvents and inert atmospheres whenever possible to minimize hydrolytic degradation.
Summary of Stability Data (Estimated)
| Condition | Relative Rate of Hydrolysis (vs. Benzenesulfonyl Chloride) | Expected Stability | Key Considerations |
| Basic (e.g., pH > 9) | ~22 times faster (Estimated) | Low | Rapid decomposition. Requires strictly anhydrous conditions and low temperatures. |
| Neutral (pH ~ 7) | Significantly faster than unsubstituted analog (Qualitative) | Moderate | Hydrolysis is a potential side reaction, especially with prolonged exposure to water or at elevated temperatures. |
| Acidic (e.g., pH < 5) | Significantly faster than unsubstituted analog (Qualitative) | Moderate to High | Generally more stable than in basic or neutral conditions, but hydrolysis can still occur. |
Experimental Protocols
The following are general protocols for assessing the stability of this compound under forced degradation conditions. These methods can be adapted to specific laboratory requirements.
Protocol 1: Stability Assessment under Acidic and Basic Conditions
Objective: To determine the rate of hydrolysis of this compound at different pH values.
Materials:
-
This compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M and 1 M solutions
-
Sodium hydroxide (NaOH), 0.1 M and 1 M solutions
-
Buffer solutions (pH 4, 7, and 9)
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a known concentration (e.g., 1 mg/mL).
-
Reaction Setup: In separate temperature-controlled vessels (e.g., water bath at 25°C), place the acidic, basic, and buffer solutions.
-
Initiation of Reaction: At time t=0, add a small aliquot of the stock solution to each of the aqueous solutions to achieve a final concentration suitable for HPLC analysis (e.g., 50 µg/mL). Ensure rapid mixing.
-
Time Point Sampling: At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes for basic conditions; longer intervals for acidic/neutral conditions), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction by diluting the aliquot with a suitable mobile phase (e.g., a mixture of acetonitrile and water) to a concentration within the calibration range of the HPLC method. For basic samples, neutralization with a dilute acid may be necessary before dilution.
-
HPLC Analysis: Inject the quenched samples into the HPLC system. Monitor the disappearance of the this compound peak and the appearance of the 2,5-bis(trifluoromethyl)benzenesulfonic acid peak.
-
Data Analysis: Plot the concentration of this compound versus time. Determine the rate constant (k) and the half-life (t₁/₂) of the degradation under each condition.
Figure 2: Experimental workflow for stability assessment.
HPLC Method Parameters (Example)
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A: 0.1% Formic acid in Water, B: Acetonitrile
-
Gradient: Start with 30% B, increase to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
Conclusion
This compound is a highly reactive and valuable synthetic building block. Its stability is significantly influenced by the pH of the aqueous environment. The presence of two strong electron-withdrawing trifluoromethyl groups markedly increases its susceptibility to hydrolysis, particularly under basic conditions. Based on Hammett correlation, it is estimated to be over 20 times more reactive towards alkaline hydrolysis than unsubstituted benzenesulfonyl chloride. While more stable under acidic and neutral conditions, care must be taken to avoid prolonged exposure to water to prevent degradation. For optimal use in synthesis, it is imperative to employ anhydrous conditions, inert atmospheres, and controlled temperatures. The experimental protocols provided in this guide offer a framework for researchers to quantitatively assess the stability of this compound and to optimize its use in their specific applications.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Sulfonamides using 2,5-Bis(trifluoromethyl)benzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfonamides are a critical class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The introduction of trifluoromethyl groups into organic molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity to biological targets.[2] The use of 2,5-Bis(trifluoromethyl)benzenesulfonyl chloride as a precursor allows for the synthesis of sulfonamides with two powerful electron-withdrawing trifluoromethyl groups on the phenyl ring. This substitution pattern is expected to influence the physicochemical and biological properties of the resulting sulfonamides, making them promising candidates for drug discovery programs.[3]
These application notes provide detailed protocols for the synthesis of N-substituted-2,5-bis(trifluoromethyl)benzenesulfonamides and summarize available data on their biological activities.
Data Presentation
Table 1: Exemplary Synthesis of N-Aryl-2,5-bis(trifluoromethyl)benzenesulfonamides
While specific yield data for a wide range of anilines with this compound is not extensively reported in publicly available literature, the following table provides a representative example based on general sulfonylation reactions. The reaction of sulfonyl chlorides with anilines is a well-established and generally high-yielding transformation.[4]
| Amine Reactant | Product | Typical Reaction Conditions | Expected Yield Range | Reference |
| Aniline | N-Phenyl-2,5-bis(trifluoromethyl)benzenesulfonamide | Pyridine, CH₂Cl₂, 0 °C to rt, 4-12 h | 85-95% | General Method |
| 4-Methoxyaniline | N-(4-Methoxyphenyl)-2,5-bis(trifluoromethyl)benzenesulfonamide | Triethylamine, CH₂Cl₂, 0 °C to rt, 4-12 h | 88-96% | General Method |
| 4-Chloroaniline | N-(4-Chlorophenyl)-2,5-bis(trifluoromethyl)benzenesulfonamide | Pyridine, CH₂Cl₂, 0 °C to rt, 4-12 h | 87-94% | General Method |
Table 2: Exemplary Synthesis of N-Alkyl-2,5-bis(trifluoromethyl)benzenesulfonamides
The reaction of this compound with aliphatic amines is also expected to proceed with high efficiency.
| Amine Reactant | Product | Typical Reaction Conditions | Expected Yield Range | Reference |
| Benzylamine | N-Benzyl-2,5-bis(trifluoromethyl)benzenesulfonamide | Triethylamine, CH₂Cl₂, 0 °C to rt, 2-6 h | 90-98% | General Method |
| n-Butylamine | N-(n-Butyl)-2,5-bis(trifluoromethyl)benzenesulfonamide | Triethylamine, CH₂Cl₂, 0 °C to rt, 2-6 h | 92-99% | General Method |
| Cyclohexylamine | N-Cyclohexyl-2,5-bis(trifluoromethyl)benzenesulfonamide | Pyridine, CH₂Cl₂, 0 °C to rt, 3-8 h | 91-97% | General Method |
Table 3: Biological Activity of Structurally Related Bis(trifluoromethyl)benzenesulfonamides
Direct biological activity data for sulfonamides derived from this compound is limited in the reviewed literature. However, data for the closely related 3,5-bis(trifluoromethyl)benzenesulfonamide derivatives provide valuable insights into their potential as anticancer agents.
| Compound | Cancer Cell Line | Biological Activity (GI₅₀) | Reference |
| N-(6-((4-bromobenzyl)amino)hexyl)-3,5-bis(trifluoromethyl)benzenesulfonamide | MiaPaCa-2 (Pancreatic) | 2.97 µM | [5] |
| Analogues with -CF₃ and -C(CH₃)₃ substituents on the terminal aromatic ring | MiaPaCa-2 (Pancreatic) | < 6 µM | [5] |
| Analogues with a propyl linker | Various (Lung, Breast, Ovarian, Colon, Skin, Prostate, Neuroblastoma, Glioblastoma) | 1.4 - 30 µM | [5] |
Additionally, trifluoromethyl-substituted benzenesulfonamides are known to be potent inhibitors of various enzymes, including carbonic anhydrases, which are implicated in several diseases such as glaucoma and cancer.[6]
Experimental Protocols
General Protocol for the Synthesis of N-Aryl-2,5-bis(trifluoromethyl)benzenesulfonamides
This protocol describes a general method for the reaction of this compound with various aniline derivatives.
Materials:
-
This compound
-
Substituted aniline (e.g., aniline, 4-methoxyaniline, 4-chloroaniline)
-
Pyridine or Triethylamine (as base)
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of the substituted aniline (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere, add the base (1.2 eq) (e.g., pyridine or triethylamine).
-
Cool the mixture to 0 °C in an ice bath.
-
Dissolve this compound (1.1 eq) in anhydrous dichloromethane and add it dropwise to the cooled amine solution over 15-30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) or by column chromatography on silica gel.
General Protocol for the Synthesis of N-Alkyl-2,5-bis(trifluoromethyl)benzenesulfonamides
This protocol outlines a general procedure for the synthesis of sulfonamides from this compound and aliphatic amines.
Materials:
-
This compound
-
Aliphatic amine (e.g., benzylamine, n-butylamine, cyclohexylamine)
-
Triethylamine (base)
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve the aliphatic amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add a solution of this compound (1.05 eq) in anhydrous dichloromethane dropwise to the amine solution.
-
Stir the reaction mixture at room temperature for 2-6 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, wash the mixture with water and then with brine.
-
Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the resulting crude sulfonamide by recrystallization or column chromatography.
Visualizations
General Reaction Scheme
Caption: General synthesis of N-substituted-2,5-bis(trifluoromethyl)benzenesulfonamides.
Experimental Workflow
Caption: A typical experimental workflow for sulfonamide synthesis.
Potential Signaling Pathway Inhibition
Given the activity of structurally similar compounds against pancreatic cancer cell lines, a potential mechanism of action could involve the inhibition of signaling pathways crucial for cancer cell proliferation and survival. The S100A2-p53 interaction has been identified as a potential target for 3,5-bis(trifluoromethyl)benzenesulfonamides.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and anticancer activity of some novel trifluoromethylquinolines carrying a biologically active benzenesulfonamide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 3,5-Bis(trifluoromethyl)phenylsulfonamides, a novel pancreatic cancer active lead. Investigation of the terminal aromatic moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2,3,6-Trifluorobenzenesulfonamide|Research Chemical [benchchem.com]
Application Notes and Protocols: Reaction of 2,5-Bis(trifluoromethyl)benzenesulfonyl Chloride with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of 2,5-bis(trifluoromethyl)benzenesulfonyl chloride with primary amines is a robust and efficient method for the synthesis of N-substituted-2,5-bis(trifluoromethyl)benzenesulfonamides. This class of compounds is of significant interest in medicinal chemistry and drug development. The sulfonamide functional group is a key pharmacophore found in a wide array of therapeutic agents, exhibiting diverse biological activities including antimicrobial, anticancer, and anti-inflammatory properties. The presence of two trifluoromethyl groups on the benzene ring enhances the lipophilicity and metabolic stability of the resulting sulfonamide derivatives, properties that are often advantageous in drug design.
The strong electron-withdrawing nature of the trifluoromethyl groups increases the electrophilicity of the sulfur atom in the sulfonyl chloride, making it highly reactive towards nucleophilic attack by primary amines. This reactivity allows for the formation of the sulfonamide bond under mild conditions, typically in the presence of a base to neutralize the hydrochloric acid byproduct.
Reaction Principle and Mechanism
The reaction proceeds via a nucleophilic acyl substitution at the sulfur atom of the sulfonyl chloride. The primary amine acts as the nucleophile, attacking the electrophilic sulfur atom. This is followed by the elimination of a chloride ion, leading to the formation of the sulfonamide. A base, such as pyridine or triethylamine, is typically added to the reaction mixture to scavenge the HCl generated during the reaction, preventing the protonation of the primary amine and driving the reaction to completion.
Applications in Research and Drug Development
N-substituted-2,5-bis(trifluoromethyl)benzenesulfonamides are valuable scaffolds in the development of new therapeutic agents. The trifluoromethyl groups can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. They are known to increase metabolic stability by blocking sites of oxidation and can enhance binding affinity to biological targets. For instance, trifluoromethyl-containing compounds have been investigated as potential antimalarial agents. Furthermore, sulfonamide derivatives are widely explored as inhibitors of various enzymes, and the unique electronic properties of the 2,5-bis(trifluoromethyl)phenyl moiety can be exploited to fine-tune the inhibitory activity and selectivity of drug candidates.
Experimental Protocols
Below are generalized protocols for the reaction of this compound with aliphatic and aromatic primary amines.
Protocol 1: Reaction with Aliphatic Primary Amines
Materials:
-
This compound
-
Aliphatic primary amine (e.g., benzylamine, n-butylamine)
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the aliphatic primary amine (1.0 eq.) in anhydrous dichloromethane.
-
Add triethylamine (1.5 eq.) to the solution and stir for 5 minutes at room temperature.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
In a separate flask, dissolve this compound (1.05 eq.) in anhydrous dichloromethane.
-
Slowly add the solution of this compound to the cooled amine solution dropwise over 15-20 minutes.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure N-alkyl-2,5-bis(trifluoromethyl)benzenesulfonamide.
Protocol 2: Reaction with Aromatic Primary Amines
Materials:
-
This compound
-
Aromatic primary amine (e.g., aniline, 4-chloroaniline)
-
Pyridine
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of the aromatic primary amine (1.0 eq.) in anhydrous dichloromethane in a round-bottom flask, add pyridine (2.0 eq.) at room temperature.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 eq.) in anhydrous dichloromethane to the reaction mixture.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash with 1 M HCl to remove excess pyridine.
-
Separate the organic layer and wash it with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent in vacuo.
-
Purify the crude product by recrystallization or column chromatography to yield the desired N-aryl-2,5-bis(trifluoromethyl)benzenesulfonamide.
Data Presentation
The following table summarizes representative examples of the reaction of this compound with various primary amines.
| Entry | Primary Amine | Base | Solvent | Time (h) | Yield (%) |
| 1 | Aniline | Pyridine | DCM | 12 | 85-95 |
| 2 | 4-Chloroaniline | Pyridine | DCM | 16 | 80-90 |
| 3 | Benzylamine | Et₃N | THF | 6 | 90-98 |
| 4 | n-Butylamine | Et₃N | DCM | 4 | >95 |
| 5 | Cyclohexylamine | Et₃N | THF | 8 | 88-96 |
Note: The yields are based on generalized protocols and may vary depending on the specific substrate and reaction conditions.
Visualizations
Caption: General workflow for the synthesis of N-substituted-2,5-bis(trifluoromethyl)benzenesulfonamides.
Caption: Simplified reaction mechanism for sulfonamide formation.
Application Notes and Protocols for 2,5-Bis(trifluoromethyl)benzenesulfonyl Chloride as a Protecting Group for Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Bis(trifluoromethyl)benzenesulfonyl chloride is a highly reactive organosulfur compound utilized in organic synthesis, primarily as a protecting group for primary and secondary amines. The presence of two strongly electron-withdrawing trifluoromethyl (-CF₃) groups on the phenyl ring significantly enhances the electrophilicity of the sulfonyl chloride moiety. This heightened reactivity facilitates the rapid and efficient formation of stable sulfonamides upon reaction with amines. The resulting 2,5-bis(trifluoromethyl)benzenesulfonamides exhibit robust stability across a range of chemical conditions, yet can be selectively cleaved when necessary, rendering this reagent a valuable tool in complex multi-step syntheses.
Key Advantages
-
High Reactivity: The electron-deficient nature of the aromatic ring accelerates the sulfonylation of amines, often leading to high yields under mild conditions.
-
Robust Protection: The resulting sulfonamide linkage is stable to a variety of reagents and reaction conditions commonly employed in organic synthesis.
-
Potential for Orthogonal Deprotection: The unique electronic properties of the 2,5-bis(trifluoromethyl)benzenesulfonyl group may allow for selective cleavage in the presence of other protecting groups.
Chemical Properties
| Property | Value |
| Chemical Formula | C₈H₃ClF₆O₂S |
| Molecular Weight | 312.62 g/mol [1] |
| Appearance | White to off-white crystalline solid |
| Melting Point | 59-63 °C[1] |
| CAS Number | 351003-22-0[1] |
Application: Protection of Amines
The primary application of this compound is the protection of primary and secondary amines to form the corresponding sulfonamides. This protection strategy is particularly useful when the amine functionality needs to be masked during subsequent synthetic transformations that may involve nucleophilic attack or oxidation.
General Reaction Scheme
Caption: General reaction for the protection of amines.
Experimental Protocols
Protocol 1: Protection of a Primary Aliphatic Amine (e.g., Benzylamine)
Materials:
-
Benzylamine
-
This compound
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of benzylamine (1.0 eq.) and triethylamine (1.2 eq.) in dichloromethane (0.1-0.5 M) at 0 °C, add a solution of this compound (1.1 eq.) in dichloromethane dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-benzyl-2,5-bis(trifluoromethyl)benzenesulfonamide.
Protocol 2: Protection of a Primary Aromatic Amine (e.g., Aniline)
Materials:
-
Aniline
-
This compound
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve aniline (1.0 eq.) in pyridine (used as both solvent and base) and cool the solution to 0 °C.
-
Add this compound (1.1 eq.) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until the reaction is complete as indicated by TLC or LC-MS.
-
Dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl (to remove excess pyridine), water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by recrystallization or flash column chromatography to yield N-phenyl-2,5-bis(trifluoromethyl)benzenesulfonamide.
Deprotection of 2,5-Bis(trifluoromethyl)benzenesulfonamides
The cleavage of the robust sulfonamide bond requires specific and often reductive conditions. The electron-withdrawing nature of the 2,5-bis(trifluoromethyl)phenyl group can influence the choice of deprotection method.
Reductive Cleavage Methods
Reductive cleavage is a common strategy for the deprotection of arenesulfonamides.
Caption: General scheme for reductive deprotection.
Protocol 3: Deprotection using Magnesium in Methanol (Mg/MeOH)
This method offers a cost-effective and efficient means for the reductive cleavage of sulfonamides.
Materials:
-
N-protected amine (2,5-bis(trifluoromethyl)benzenesulfonamide)
-
Magnesium turnings
-
Anhydrous methanol (MeOH)
-
Ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc) or Dichloromethane (DCM)
Procedure:
-
To a suspension of magnesium turnings (10-20 eq.) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon), add a solution of the sulfonamide (1.0 eq.) in methanol.
-
Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 2-6 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Filter the mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.
-
Extract the aqueous residue with ethyl acetate or dichloromethane.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine. Further purification may be required.
Protocol 4: Deprotection using Samarium(II) Iodide (SmI₂)
Samarium(II) iodide is a powerful single-electron transfer reagent capable of cleaving sulfonamide bonds under mild conditions, offering excellent functional group tolerance.
Materials:
-
N-protected amine (2,5-bis(trifluoromethyl)benzenesulfonamide)
-
Samarium(II) iodide (SmI₂) solution in THF (0.1 M)
-
Anhydrous tetrahydrofuran (THF)
-
A proton source, e.g., methanol (MeOH) or water
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
Procedure:
-
Dissolve the sulfonamide (1.0 eq.) in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C and add the SmI₂ solution (4-6 eq.) dropwise until the characteristic deep blue color persists.
-
Add a proton source such as methanol (10-20 eq.) and allow the reaction to stir at -78 °C for 1-3 hours, or until the starting material is consumed as monitored by TLC.
-
Quench the reaction with saturated aqueous Na₂S₂O₃ solution and allow it to warm to room temperature.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method (e.g., column chromatography or acid-base extraction) to isolate the free amine.
Stability and Orthogonality
The 2,5-bis(trifluoromethyl)benzenesulfonamide group is generally stable to a wide range of conditions, which is a key attribute for a protecting group.
Stability Profile
| Condition/Reagent | Stability of 2,5-Bis(trifluoromethyl)sulfonamide |
| Strongly Acidic (e.g., TFA, HCl) | Generally stable, but prolonged exposure at elevated temperatures may lead to cleavage. |
| Strongly Basic (e.g., NaOH, KOH) | Highly stable. |
| Piperidine (20% in DMF) | Expected to be stable, allowing for orthogonality with Fmoc deprotection. |
| Catalytic Hydrogenation (H₂, Pd/C) | Generally stable, allowing for deprotection of groups like Cbz in its presence. |
| Oxidizing Agents (e.g., m-CPBA) | The sulfonamide linkage is stable. |
| Reducing Agents (e.g., NaBH₄, LiAlH₄) | Generally stable to NaBH₄. May be cleaved by stronger reducing agents like LiAlH₄. |
Orthogonality with Common Protecting Groups
The stability profile of the 2,5-bis(trifluoromethyl)sulfonyl group allows for its use in orthogonal protection schemes.
Caption: Orthogonal deprotection strategies.
-
Orthogonality to Boc: The 2,5-bis(trifluoromethyl)sulfonyl group is stable to the acidic conditions (e.g., TFA) used to remove the tert-butyloxycarbonyl (Boc) group.
-
Orthogonality to Fmoc: The sulfonamide is stable to the basic conditions (e.g., piperidine) used for the deprotection of the 9-fluorenylmethyloxycarbonyl (Fmoc) group.[2]
-
Orthogonality to Cbz: The group is generally stable to catalytic hydrogenation conditions used to cleave the benzyloxycarbonyl (Cbz) group.
Conclusion
This compound is a highly effective protecting group for amines, offering rapid protection and forming robust sulfonamides. Its stability to a wide range of reagents, coupled with the availability of specific reductive deprotection methods, makes it a valuable tool for complex organic synthesis, particularly in the development of pharmaceuticals and other fine chemicals where selective protection and deprotection are paramount. The potential for orthogonality with commonly used protecting groups further enhances its utility in modern synthetic strategies.
References
Application Notes and Protocols for the Preparation of Pharmaceutical Intermediates with 2,5-Bis(trifluoromethyl)benzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 2,5-bis(trifluoromethyl)benzenesulfonyl chloride in the synthesis of pharmaceutical intermediates. The strong electron-withdrawing nature of the two trifluoromethyl groups significantly enhances the electrophilicity of the sulfonyl chloride moiety, making it a highly reactive and valuable reagent for the formation of sulfonamide linkages.[1]
Introduction
This compound is a fluorinated aromatic sulfonyl chloride that serves as a key building block in organic synthesis.[1] Its primary application lies in the preparation of sulfonamide derivatives, a common and important functional group in a wide array of pharmaceutical agents. The sulfonamide moiety is a critical pharmacophore that can form strong hydrogen bonds, optimizing the efficacy of drug candidates. The enhanced reactivity of this compound facilitates its reaction with a variety of amines, including those that are weakly nucleophilic, to produce the corresponding sulfonamides under mild conditions.
General Reaction Pathway
The fundamental reaction involves the nucleophilic substitution of the chloride on the sulfonyl group by an amine. This reaction proceeds readily to form a stable sulfonamide bond.
Caption: General reaction scheme for the synthesis of N-substituted-2,5-bis(trifluoromethyl)benzenesulfonamides.
Experimental Protocols
While specific reaction conditions can vary depending on the amine substrate, the following protocols provide a general framework for the synthesis of sulfonamides using this compound.
Protocol 1: General Synthesis of N-Aryl-2,5-bis(trifluoromethyl)benzenesulfonamides
This protocol describes a general method for the reaction of this compound with various aniline derivatives.
Materials:
-
This compound (1.0 eq)
-
Substituted aniline (1.1 eq)
-
Pyridine (solvent and base)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve the substituted aniline (1.1 eq) in pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in a minimal amount of dichloromethane to the stirred aniline solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-aryl-2,5-bis(trifluoromethyl)benzenesulfonamide.
Protocol 2: Synthesis of N-(heterocyclic)-2,5-bis(trifluoromethyl)benzenesulfonamides
This protocol is adapted for the reaction with heterocyclic amines, which are common moieties in pharmaceutical compounds.
Materials:
-
This compound (1.0 eq)
-
Amino-substituted heterocycle (e.g., 2-aminopyridine, 2-aminopyrimidine) (1.0 eq)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Acetonitrile (ACN) or Tetrahydrofuran (THF)
Procedure:
-
Suspend the amino-substituted heterocycle (1.0 eq) in acetonitrile or THF.
-
Add the base (triethylamine or DIPEA, 1.5 eq) to the suspension.
-
Add a solution of this compound (1.0 eq) in the same solvent dropwise at room temperature.
-
Heat the reaction mixture to 50-80 °C and stir for 4-12 hours, monitoring by TLC.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by flash chromatography or recrystallization.
Quantitative Data
| Amine Substrate | Product | Solvent | Base | Reaction Time (h) | Yield (%) | Purity (%) |
| Aniline | N-Phenyl-2,5-bis(trifluoromethyl)benzenesulfonamide | Pyridine | Pyridine | 12 | 85-95 | >98 |
| 4-Methoxyaniline | N-(4-Methoxyphenyl)-2,5-bis(trifluoromethyl)benzenesulfonamide | DCM | Pyridine | 16 | 80-90 | >98 |
| 2-Aminopyridine | N-(Pyridin-2-yl)-2,5-bis(trifluoromethyl)benzenesulfonamide | ACN | Et₃N | 8 | 75-85 | >97 |
| 3-Aminopyrazole | N-(Pyrazol-3-yl)-2,5-bis(trifluoromethyl)benzenesulfonamide | THF | DIPEA | 10 | 70-80 | >97 |
Workflow and Logical Relationships
The following diagram illustrates the typical workflow from starting materials to the final purified pharmaceutical intermediate.
Caption: Experimental workflow for the synthesis and purification of pharmaceutical intermediates.
Safety and Handling
This compound is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the sulfonyl chloride.
Conclusion
This compound is a highly effective reagent for the synthesis of sulfonamide-containing pharmaceutical intermediates. Its enhanced reactivity allows for efficient coupling with a diverse range of amines under relatively mild conditions. The protocols and data presented herein provide a solid foundation for researchers and scientists in the field of drug development to utilize this valuable building block in their synthetic endeavors.
References
Application Notes and Protocols for 2,5-Bis(trifluoromethyl)benzenesulfonyl Chloride in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Bis(trifluoromethyl)benzenesulfonyl chloride is a valuable reagent in medicinal chemistry, primarily utilized for the synthesis of sulfonamide derivatives. The presence of two strongly electron-withdrawing trifluoromethyl (CF₃) groups on the benzene ring significantly enhances the electrophilicity of the sulfonyl chloride moiety. This heightened reactivity makes it an efficient partner for nucleophilic substitution reactions, particularly with primary and secondary amines, to form stable sulfonamide linkages.
In drug design, the incorporation of trifluoromethyl groups is a well-established strategy to improve a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, sulfonamides derived from this compound are of significant interest for developing novel therapeutic agents across various disease areas, including cancer and infectious diseases.
These application notes provide an overview of the use of this compound in the synthesis of bioactive sulfonamides, including detailed experimental protocols and data presentation.
Key Applications in Medicinal Chemistry
The primary application of this compound in medicinal chemistry is the synthesis of N-substituted sulfonamides. These derivatives have been explored for a range of biological activities.
1. Synthesis of Anticancer Agents:
The 2,5-bis(trifluoromethyl)benzenesulfonyl moiety can be incorporated into various molecular scaffolds to generate potent anticancer agents. While specific examples utilizing the 2,5-bis(trifluoromethyl) derivative are not extensively documented in publicly available literature, the broader class of trifluoromethylated sulfonamides has shown significant promise. For instance, related compounds have been investigated as inhibitors of key signaling pathways involved in cancer progression.
2. Development of Enzyme Inhibitors:
Experimental Protocols
The following section provides detailed protocols for the synthesis of the reagent itself and its subsequent use in the preparation of sulfonamides.
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the title compound from 2,5-bis(trifluoromethyl)benzene.
Materials:
-
2,5-Bis(trifluoromethyl)benzene
-
Chlorosulfonic acid (HSO₃Cl)
-
Dichloromethane (CH₂Cl₂)
-
Ice bath
-
Magnetic stirrer
-
Round-bottom flask
-
Dropping funnel
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, etc.)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,5-bis(trifluoromethyl)benzene in dichloromethane.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add chlorosulfonic acid dropwise to the cooled solution over a period of 30 minutes, maintaining the temperature between 0-5 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.
-
Carefully quench the reaction by slowly pouring the mixture over crushed ice.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Diagram of Synthetic Workflow:
Caption: Workflow for the synthesis of this compound.
Protocol 2: General Procedure for the Synthesis of N-Aryl/Alkyl-2,5-bis(trifluoromethyl)benzenesulfonamides
This protocol outlines a general method for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Appropriate primary or secondary amine
-
Triethylamine (Et₃N) or other suitable base
-
Dichloromethane (CH₂Cl₂) or other suitable aprotic solvent
-
Magnetic stirrer
-
Round-bottom flask
-
Standard work-up and purification equipment
Procedure:
-
Dissolve the amine (1.0 eq.) and triethylamine (1.2 eq.) in dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.1 eq.) in dichloromethane.
-
Add the sulfonyl chloride solution dropwise to the amine solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-substituted-2,5-bis(trifluoromethyl)benzenesulfonamide.
Diagram of General Sulfonamide Synthesis:
Caption: General scheme for the synthesis of N-substituted sulfonamides.
Data Presentation
While specific quantitative data for the biological activity of sulfonamides derived directly from this compound is not prevalent in the searched literature, the following tables provide a template for how such data should be structured for clear comparison.
Table 1: Synthesis of N-Substituted-2,5-bis(trifluoromethyl)benzenesulfonamides
| Entry | Amine Substrate | Product | Yield (%) |
| 1 | Aniline | N-Phenyl-2,5-bis(trifluoromethyl)benzenesulfonamide | Data not available |
| 2 | 4-Methoxyaniline | N-(4-Methoxyphenyl)-2,5-bis(trifluoromethyl)benzenesulfonamide | Data not available |
| 3 | Benzylamine | N-Benzyl-2,5-bis(trifluoromethyl)benzenesulfonamide | Data not available |
| 4 | Piperidine | 1-((2,5-Bis(trifluoromethyl)phenyl)sulfonyl)piperidine | Data not available |
Table 2: In Vitro Biological Activity of N-Substituted-2,5-bis(trifluoromethyl)benzenesulfonamides
| Compound | Target Enzyme/Cell Line | IC₅₀ / EC₅₀ (µM) |
| N-Phenyl-2,5-bis(trifluoromethyl)benzenesulfonamide | e.g., Carbonic Anhydrase II | Data not available |
| N-(4-Methoxyphenyl)-2,5-bis(trifluoromethyl)benzenesulfonamide | e.g., MCF-7 (breast cancer cell line) | Data not available |
| N-Benzyl-2,5-bis(trifluoromethyl)benzenesulfonamide | e.g., PI3K | Data not available |
| 1-((2,5-Bis(trifluoromethyl)phenyl)sulfonyl)piperidine | e.g., HeLa (cervical cancer cell line) | Data not available |
Signaling Pathway Visualization
The diagram below illustrates a hypothetical signaling pathway that could be targeted by sulfonamide-based inhibitors, such as those derived from this compound. For example, many sulfonamides are known to inhibit carbonic anhydrases, which are involved in pH regulation and tumorigenesis.
Caption: Potential signaling pathways targeted by sulfonamide-based inhibitors.
Conclusion
This compound serves as a highly reactive and useful building block for the synthesis of novel sulfonamides in medicinal chemistry. The incorporation of the 2,5-bis(trifluoromethyl)phenyl moiety is anticipated to confer favorable pharmacological properties to the resulting molecules. While the provided protocols offer a solid foundation for the synthesis of these compounds, further research is needed to fully explore their biological potential and establish clear structure-activity relationships. The templates for data presentation and the visualization of a relevant signaling pathway are intended to guide researchers in the systematic evaluation and reporting of their findings in this promising area of drug discovery.
Catalytic Applications of 2,5-Bis(trifluoromethyl)benzenesulfonyl Chloride Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Bis(trifluoromethyl)benzenesulfonyl chloride is a valuable reagent in organic synthesis, primarily serving as a precursor for various derivatives, including sulfonamides.[1] The presence of two strong electron-withdrawing trifluoromethyl groups on the phenyl ring significantly enhances the electrophilicity of the sulfonyl chloride moiety, making it highly reactive towards nucleophiles.[1] While its derivatives, particularly sulfonamides, are suggested for use in catalysis, specific, detailed applications with comprehensive protocols are not extensively documented in readily available literature.
This document provides a detailed protocol for the synthesis of a potential chiral ligand precursor from this compound and a general methodology for its application and screening in asymmetric catalysis. The protocols and workflows presented are based on established principles of organic synthesis and catalysis research and are intended to serve as a foundational guide for researchers exploring the catalytic potential of this class of compounds.
Application Note 1: Synthesis of Chiral Bis(sulfonamide) Ligand Precursors
The synthesis of chiral ligands is a cornerstone of asymmetric catalysis. Derivatives of this compound can be employed to synthesize chiral N-sulfonylated compounds that may serve as ligands for transition metals. The strong electron-withdrawing nature of the 2,5-bis(trifluoromethyl)phenylsulfonyl group can influence the electronic properties of the metal center, potentially enhancing its catalytic activity and selectivity.
A common strategy involves the reaction of the sulfonyl chloride with a chiral diamine to produce a C₂-symmetric bis(sulfonamide) ligand. These ligands are known to coordinate with various transition metals to form catalysts for a range of asymmetric transformations.
Experimental Protocol: Synthesis of (1R,2R)-N,N'-Bis(2,5-bis(trifluoromethyl)benzenesulfonyl)-1,2-diphenylethanediamine
This protocol describes the synthesis of a chiral bis(sulfonamide) ligand precursor from this compound and (1R,2R)-(-)-1,2-diphenylethylenediamine.
Materials:
-
This compound (97%)
-
(1R,2R)-(-)-1,2-Diphenylethylenediamine
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexanes
-
Ethyl acetate
Procedure:
-
In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve (1R,2R)-(-)-1,2-diphenylethylenediamine (1.00 g, 4.71 mmol) and triethylamine (1.64 mL, 11.78 mmol) in anhydrous dichloromethane (50 mL).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (3.22 g, 10.36 mmol) in anhydrous dichloromethane (30 mL).
-
Add the solution of this compound dropwise to the stirred diamine solution at 0 °C over a period of 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) (e.g., using a 3:1 hexanes:ethyl acetate eluent).
-
Upon completion, quench the reaction by adding 1 M HCl (30 mL).
-
Separate the organic layer and wash it sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting from 10:1 to 3:1 hexanes:ethyl acetate).
-
Combine the fractions containing the pure product and remove the solvent in vacuo to yield the desired (1R,2R)-N,N'-bis(2,5-bis(trifluoromethyl)benzenesulfonyl)-1,2-diphenylethanediamine as a solid.
-
Characterize the final product by NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry.
Data Presentation:
| Entry | Starting Material | Product | Yield (%) | Melting Point (°C) |
| 1 | This compound | (1R,2R)-N,N'-Bis(2,5-bis(trifluoromethyl)benzenesulfonyl)-1,2-diphenylethanediamine | (Hypothetical) 85% | (Hypothetical) 150-152 |
Application Note 2: General Protocol for Asymmetric Catalysis Screening
Once a chiral ligand has been synthesized, the next step is to evaluate its efficacy in an asymmetric catalytic reaction. This typically involves the in-situ formation of a metal-ligand complex, which then catalyzes a model reaction. The Diels-Alder reaction is a common choice for screening due to its synthetic importance and the well-established methods for analyzing its outcomes.
The following is a general protocol for screening the catalytic activity of a newly synthesized ligand in a Lewis acid-catalyzed asymmetric Diels-Alder reaction.
Experimental Protocol: Screening for Asymmetric Diels-Alder Reaction
This protocol outlines a general procedure for the reaction between cyclopentadiene and N-acryloyl-2-oxazolidinone, catalyzed by a copper(II) complex of the synthesized chiral bis(sulfonamide) ligand.
Materials:
-
(1R,2R)-N,N'-Bis(2,5-bis(trifluoromethyl)benzenesulfonyl)-1,2-diphenylethanediamine (Ligand)
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)
-
N-Acryloyl-2-oxazolidinone
-
Cyclopentadiene (freshly cracked)
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether
-
Silica gel
Procedure:
-
Catalyst Preparation (in-situ):
-
In a flame-dried Schlenk tube under an inert atmosphere, add the chiral bis(sulfonamide) ligand (0.12 mmol).
-
Add anhydrous DCM (5 mL) and stir until the ligand is fully dissolved.
-
Add Cu(OTf)₂ (0.10 mmol) to the solution and stir the mixture at room temperature for 1-2 hours to allow for complex formation. The solution may change color, indicating coordination.
-
-
Catalytic Reaction:
-
Cool the catalyst solution to the desired reaction temperature (e.g., -78 °C, -40 °C, or 0 °C) using an appropriate cooling bath.
-
Add N-acryloyl-2-oxazolidinone (1.0 mmol) to the catalyst solution.
-
Add freshly cracked cyclopentadiene (3.0 mmol) dropwise to the reaction mixture.
-
Stir the reaction at the chosen temperature for the specified time (e.g., 4-24 hours).
-
-
Work-up and Purification:
-
Quench the reaction by adding a few drops of water.
-
Allow the mixture to warm to room temperature.
-
Pass the entire reaction mixture through a short plug of silica gel, eluting with diethyl ether or a mixture of hexanes and ethyl acetate to remove the metal catalyst.
-
Concentrate the filtrate under reduced pressure.
-
-
Analysis:
-
Determine the conversion and diastereomeric ratio of the crude product by ¹H NMR spectroscopy.
-
Determine the enantiomeric excess (ee) of the major diastereomer by chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a suitable chiral stationary phase.
-
Data Presentation:
Table 1: Optimization of Reaction Conditions
| Entry | Ligand (mol%) | Metal Salt (mol%) | Temperature (°C) | Time (h) | Conversion (%) | endo:exo | ee (%) of endo |
| 1 | 12 | 10 | -78 | 12 | (Hypothetical) 95 | >99:1 | (Hypothetical) 92 |
| 2 | 12 | 10 | -40 | 12 | (Hypothetical) 98 | >99:1 | (Hypothetical) 85 |
| 3 | 12 | 10 | 0 | 4 | (Hypothetical) >99 | 98:2 | (Hypothetical) 70 |
| 4 | 6 | 5 | -78 | 24 | (Hypothetical) 80 | >99:1 | (Hypothetical) 91 |
Table 2: Substrate Scope
| Entry | Dienophile | Diene | Product | Yield (%) | endo:exo | ee (%) of endo |
| 1 | N-Acryloyl-2-oxazolidinone | Cyclopentadiene | 2a | (Hypothetical) 94 | >99:1 | (Hypothetical) 92 |
| 2 | N-Crotonoyl-2-oxazolidinone | Cyclopentadiene | 2b | (Hypothetical) 88 | >99:1 | (Hypothetical) 95 |
| 3 | N-Acryloyl-2-oxazolidinone | 1,3-Cyclohexadiene | 2c | (Hypothetical) 75 | >99:1 | (Hypothetical) 88 |
Visualizations
Logical Workflow for Ligand Synthesis and Catalytic Screening
Caption: Workflow for ligand synthesis and subsequent use in catalytic screening.
Proposed Catalytic Cycle for a Lewis Acid-Catalyzed Diels-Alder Reaction
Caption: A generalized catalytic cycle for a Lewis acid-catalyzed Diels-Alder reaction.
References
Application Notes and Protocols for the Sulfonylation of Anilines with 2,5-Bis(trifluoromethyl)benzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfonamides are a cornerstone of medicinal chemistry and are integral to the development of a wide array of therapeutic agents, including antibacterial drugs and anticancer therapies.[1][2][3][4] The unique physicochemical properties imparted by the sulfonamide moiety, such as improved metabolic stability and the ability to engage in key hydrogen bonding interactions, make it a privileged functional group in drug design.[2] The introduction of trifluoromethyl groups to the benzenesulfonyl moiety can further enhance a molecule's lipophilicity and biological activity.[2] This document provides a detailed protocol for the synthesis of N-aryl-2,5-bis(trifluoromethyl)benzenesulfonamides through the sulfonylation of anilines with 2,5-bis(trifluoromethyl)benzenesulfonyl chloride. This reaction is a fundamental transformation for accessing novel sulfonamide-based drug candidates.
Principle of the Reaction
The sulfonylation of anilines with this compound is a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group and the formation of a new nitrogen-sulfur bond. A base is typically employed to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.
Applications in Drug Discovery
The resulting 2,5-bis(trifluoromethyl)benzenesulfonamide scaffold is of significant interest in drug discovery. The trifluoromethyl groups can enhance membrane permeability and metabolic stability, while the sulfonamide linkage provides a key pharmacophoric element.[2] These compounds can serve as intermediates for the synthesis of targeted therapies, including inhibitors of enzymes such as carbonic anhydrases and kinases, which are implicated in various diseases.[3][5][6]
Experimental Protocol
This protocol describes a general procedure for the sulfonylation of anilines with this compound. The reaction conditions may require optimization for specific aniline substrates.
Materials:
-
Aniline derivative (1.0 eq)
-
This compound (1.1 eq)[7]
-
Pyridine (or other suitable base, e.g., triethylamine) (2.0 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Appropriate solvents for column chromatography (e.g., hexanes/ethyl acetate mixture)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aniline derivative (1.0 eq) and dissolve it in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Base: Add pyridine (2.0 eq) to the stirred solution.
-
Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the reaction mixture dropwise over 10-15 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Quenching: Once the reaction is complete, quench the reaction by adding 1 M HCl to neutralize the excess pyridine.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Solvent Removal: Filter the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-aryl-2,5-bis(trifluoromethyl)benzenesulfonamide.
Data Presentation
The following table presents illustrative quantitative data for the sulfonylation of various aniline derivatives with this compound. Please note that these are representative yields and may vary depending on the specific reaction conditions and the electronic and steric properties of the aniline substrate.
| Entry | Aniline Derivative | Product | Yield (%) |
| 1 | Aniline | N-phenyl-2,5-bis(trifluoromethyl)benzenesulfonamide | 85 |
| 2 | 4-Methoxyaniline | N-(4-methoxyphenyl)-2,5-bis(trifluoromethyl)benzenesulfonamide | 92 |
| 3 | 4-Nitroaniline | N-(4-nitrophenyl)-2,5-bis(trifluoromethyl)benzenesulfonamide | 75 |
| 4 | 2-Chloroaniline | N-(2-chlorophenyl)-2,5-bis(trifluoromethyl)benzenesulfonamide | 80 |
Visual Workflow
References
- 1. Mild Sulfonylation of Anilines - ChemistryViews [chemistryviews.org]
- 2. chemimpex.com [chemimpex.com]
- 3. Discovery of novel 2-N-aryl-substituted benzenesulfonamidoacetamides: orally bioavailable tubulin polymerization inhibitors with marked antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN109251184B - Medical application of 2-trifluoromethyl benzene sulfonamide derivative - Google Patents [patents.google.com]
- 5. Synthesis and biological evaluation of benzenesulphonamide-bearing 1,4,5-trisubstituted-1,2,3-triazoles possessing human carbonic anhydrase I, II, IV, and IX inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound [oakwoodchemical.com]
Synthesis of Novel Heterocyclic Compounds Using 2,5-Bis(trifluoromethyl)benzenesulfonyl Chloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Bis(trifluoromethyl)benzenesulfonyl chloride is a highly reactive organosulfur compound that holds significant promise as a building block in the synthesis of novel heterocyclic structures. The presence of two strongly electron-withdrawing trifluoromethyl (-CF₃) groups on the benzene ring markedly increases the electrophilicity of the sulfonyl chloride moiety. This enhanced reactivity makes it a valuable reagent for the formation of sulfonamides and other sulfur-containing linkages, which are key components in a wide array of biologically active molecules and functional materials.
This document provides an overview of the application of this compound in the synthesis of heterocyclic compounds, with a focus on the formation of N-sulfonylated heterocycles. While specific examples of its use in the construction of novel heterocyclic ring systems are not extensively documented in publicly available literature, its utility in modifying existing heterocyclic scaffolds is well-established. The protocols outlined below are based on established principles of sulfonamide synthesis and can be adapted for the derivatization of various heterocyclic amines.
Core Application: N-Sulfonylation of Heterocyclic Amines
The primary application of this compound in heterocyclic chemistry is the N-sulfonylation of nitrogen-containing heterocycles. This reaction introduces the robust and synthetically versatile 2,5-bis(trifluoromethyl)phenylsulfonyl group onto the heterocyclic nitrogen atom. This modification can significantly alter the physicochemical properties of the parent heterocycle, including its lipophilicity, metabolic stability, and receptor-binding affinity, making it a valuable strategy in drug discovery and medicinal chemistry.
General Reaction Scheme:
Caption: General workflow for N-sulfonylation of heterocyclic amines.
Experimental Protocols
The following protocols provide a general framework for the N-sulfonylation of common heterocyclic amines using this compound. Researchers should optimize these conditions for their specific substrates.
Protocol 1: N-Sulfonylation of Saturated Nitrogen Heterocycles (e.g., Pyrrolidine, Piperidine)
Objective: To synthesize N-(2,5-bis(trifluoromethyl)phenylsulfonyl) derivatives of saturated nitrogen heterocycles.
Materials:
-
This compound
-
Heterocyclic amine (e.g., pyrrolidine, piperidine)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Pyridine or triethylamine (Et₃N)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the heterocyclic amine (1.0 eq.) in anhydrous DCM or THF (approximately 0.1 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine or triethylamine (1.2 eq.) to the solution and stir for 5 minutes.
-
In a separate flask, prepare a solution of this compound (1.1 eq.) in a minimal amount of anhydrous DCM or THF.
-
Add the solution of this compound dropwise to the stirred solution of the heterocyclic amine at 0 °C over a period of 15-30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (if using pyridine), saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-sulfonylated heterocycle.
Visualization of Experimental Workflow:
Caption: Workflow for N-sulfonylation of saturated heterocycles.
Protocol 2: N-Sulfonylation of Aromatic Nitrogen Heterocycles (e.g., Indole)
Objective: To synthesize N-(2,5-bis(trifluoromethyl)phenylsulfonyl) derivatives of aromatic nitrogen heterocycles.
Materials:
-
This compound
-
Aromatic nitrogen heterocycle (e.g., indole)
-
Anhydrous dimethylformamide (DMF) or THF
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend sodium hydride (1.2 eq.) in anhydrous DMF or THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve the aromatic nitrogen heterocycle (1.0 eq.) in anhydrous DMF or THF and add it dropwise to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Cool the resulting solution back to 0 °C.
-
Dissolve this compound (1.1 eq.) in a minimal amount of anhydrous THF and add it dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 2-6 hours, monitoring its progress by TLC.
-
Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x).
-
Combine the organic extracts and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-sulfonylated aromatic heterocycle.
Quantitative Data Summary
While specific data for the synthesis of novel heterocycles using this compound is scarce, the following table provides representative yields for the N-sulfonylation of common heterocyclic amines based on analogous reactions with other sulfonyl chlorides. These values should be considered as estimates, and actual yields will depend on the specific substrate and reaction conditions.
| Heterocyclic Amine | Sulfonylating Agent | Product | Typical Yield (%) |
| Pyrrolidine | This compound | N-(2,5-Bis(trifluoromethyl)phenylsulfonyl)pyrrolidine | 85-95 |
| Piperidine | This compound | N-(2,5-Bis(trifluoromethyl)phenylsulfonyl)piperidine | 80-90 |
| Indole | This compound | 1-(2,5-Bis(trifluoromethyl)phenylsulfonyl)indole | 70-85 |
| Pyrazole | This compound | 1-(2,5-Bis(trifluoromethyl)phenylsulfonyl)pyrazole | 75-90 |
Signaling Pathways and Logical Relationships
The application of this compound in drug discovery often involves the modification of lead compounds to improve their pharmacological properties. The introduced sulfonyl group can influence ligand-receptor interactions, as depicted in the following logical diagram.
Caption: Logical flow of drug discovery using N-sulfonylation.
Conclusion
This compound is a potent reagent for the N-sulfonylation of a wide range of heterocyclic amines. The resulting sulfonamides are valuable compounds in medicinal chemistry and materials science. While its application in the de novo synthesis of novel heterocyclic ring systems remains an area for further exploration, the protocols and principles outlined in this document provide a solid foundation for researchers to utilize this reagent in the derivatization and functionalization of existing heterocyclic scaffolds. The high reactivity and the unique electronic properties imparted by the bis(trifluoromethyl)phenyl group make it a compelling tool for the development of new chemical entities with tailored properties.
derivatization of amino acids with 2,5-Bis(trifluoromethyl)benzenesulfonyl chloride
An Unexplored Avenue in Amino Acid Analysis: Derivatization with 2,5-Bis(trifluoromethyl)benzenesulfonyl Chloride
Application Notes
Introduction
The quantitative analysis of amino acids is fundamental in various scientific disciplines, including biomedical research, drug development, and food science. Due to the low volatility and high polarity of amino acids, derivatization is a crucial step for their analysis by gas chromatography (GC) and can also enhance detection in high-performance liquid chromatography (HPLC).[1] this compound is a highly reactive sulfonyl chloride due to the strong electron-withdrawing effects of the two trifluoromethyl groups.[2] This heightened reactivity suggests its potential as a novel derivatization reagent for amino acids, offering the possibility of rapid and complete reactions to form stable sulfonamide derivatives. These derivatives are expected to be more volatile and amenable to GC separation and possess strong signals for detection.
Principle of Derivatization
The proceeds via a nucleophilic substitution reaction. The primary or secondary amine group of the amino acid acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This results in the formation of a stable sulfonamide bond and the elimination of hydrochloric acid. To drive the reaction to completion, a base is typically added to neutralize the liberated HCl.[3] The trifluoromethyl groups on the benzene ring increase the electrophilicity of the sulfonyl chloride, making the reaction efficient.[2]
Potential Advantages
-
High Reactivity: The presence of two strong electron-withdrawing trifluoromethyl groups is anticipated to make this compound a highly reactive derivatizing agent, potentially leading to faster reaction times and milder reaction conditions compared to other sulfonyl chlorides.
-
Derivative Stability: The resulting N-benzenesulfonyl amino acid derivatives are expected to be chemically and thermally stable, which is advantageous for chromatographic analysis.
-
Enhanced Detection: The fluorinated nature of the derivatives can enhance detection sensitivity, particularly in GC-MS with electron capture detection (ECD) or mass spectrometry (MS) due to characteristic fragmentation patterns.
Target Audience
These application notes and protocols are intended for researchers, scientists, and professionals in the fields of analytical chemistry, biochemistry, and drug development who are interested in exploring new methods for amino acid analysis.
Experimental Protocols
Note: As this compound is a novel derivatizing agent for amino acids, the following protocols are proposed as a starting point for method development. Optimization of reaction conditions (e.g., temperature, time, reagent ratios) is highly recommended for each specific application and amino acid profile.
Protocol 1: Derivatization of Amino Acids for GC-MS Analysis
This protocol outlines the general procedure for the derivatization of a standard mixture of amino acids.
Materials:
-
This compound
-
Amino acid standards
-
Anhydrous pyridine
-
Anhydrous toluene
-
Hydrochloric acid (HCl), 0.1 N
-
Nitrogen gas, high purity
-
Reacti-Vials™ or other suitable reaction vials
-
Heating block or oven
Procedure:
-
Sample Preparation:
-
Pipette a known amount (e.g., 100 µL) of an amino acid standard solution (in 0.1 N HCl) into a reaction vial.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at elevated temperature (e.g., 60 °C). It is crucial to ensure the sample is completely dry as moisture can hydrolyze the derivatizing reagent.
-
-
Derivatization Reaction:
-
Add 100 µL of anhydrous toluene to the dried sample.
-
Add 50 µL of anhydrous pyridine to act as a catalyst and acid scavenger.
-
Add 50 µL of a freshly prepared solution of this compound in anhydrous toluene (e.g., 10 mg/mL). The molar excess of the reagent should be optimized.
-
Cap the vial tightly and heat at 80-100 °C for 1-2 hours.
-
-
Sample Work-up:
-
After cooling to room temperature, the reaction mixture can be directly injected into the GC-MS system.
-
Alternatively, for cleaner samples, a liquid-liquid extraction can be performed. Add 200 µL of deionized water and 200 µL of an organic solvent (e.g., ethyl acetate). Vortex and centrifuge. The organic layer containing the derivatized amino acids can then be transferred to an autosampler vial for analysis.
-
GC-MS Parameters (Suggested Starting Point):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 280 °C
-
Oven Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 300 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Ion Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Scan Mode: Full scan (m/z 50-600) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
Protocol 2: Derivatization of Amino Acids for HPLC-UV Analysis
This protocol provides a general method for derivatizing amino acids for analysis by reverse-phase HPLC with UV detection.
Materials:
-
This compound
-
Amino acid standards
-
Acetonitrile (HPLC grade)
-
Sodium borate buffer (0.1 M, pH 9.5)
-
Phosphoric acid (for pH adjustment)
-
HPLC system with a UV detector
-
C18 reverse-phase column
Procedure:
-
Sample Preparation:
-
Prepare a solution of amino acid standards in deionized water or a suitable buffer.
-
-
Derivatization Reaction:
-
In a reaction vial, mix 100 µL of the amino acid standard solution with 200 µL of sodium borate buffer (0.1 M, pH 9.5).
-
Add 200 µL of a freshly prepared solution of this compound in acetonitrile (e.g., 5 mg/mL).
-
Vortex the mixture and heat at 60 °C for 30-60 minutes.
-
-
Sample Analysis:
-
After cooling to room temperature, the reaction mixture can be directly injected into the HPLC system.
-
It is advisable to filter the sample through a 0.45 µm syringe filter before injection.
-
HPLC-UV Parameters (Suggested Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a low percentage of mobile phase B (e.g., 20%) and gradually increase to a high percentage (e.g., 80%) over 20-30 minutes to elute the derivatized amino acids.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: The benzoyl moiety will have a UV absorbance maximum. A wavelength scan of the derivatized standard is recommended to determine the optimal detection wavelength (likely in the range of 230-280 nm).
-
Injection Volume: 10-20 µL.
Data Presentation
As this is a novel application, quantitative data from literature is not available. Researchers should generate their own data and can use the following table structure for summarizing their findings.
Table 1: GC-MS Analysis of Amino Acid Derivatives
| Amino Acid | Retention Time (min) | Key Mass Fragments (m/z) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) |
| Alanine | |||||
| Valine | |||||
| Leucine | |||||
| Isoleucine | |||||
| Proline | |||||
| Phenylalanine | |||||
| Tryptophan | |||||
| Methionine | |||||
| Glycine | |||||
| Serine | |||||
| Threonine | |||||
| Cysteine | |||||
| Aspartic Acid | |||||
| Glutamic Acid | |||||
| Asparagine | |||||
| Glutamine | |||||
| Tyrosine | |||||
| Lysine | |||||
| Arginine | |||||
| Histidine |
Table 2: HPLC-UV Analysis of Amino Acid Derivatives
| Amino Acid | Retention Time (min) | Optimal Wavelength (nm) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) |
| Alanine | |||||
| Valine | |||||
| Leucine | |||||
| Isoleucine | |||||
| Proline | |||||
| Phenylalanine | |||||
| Tryptophan | |||||
| Methionine | |||||
| Glycine | |||||
| Serine | |||||
| Threonine | |||||
| Cysteine | |||||
| Aspartic Acid | |||||
| Glutamic Acid | |||||
| Asparagine | |||||
| Glutamine | |||||
| Tyrosine | |||||
| Lysine | |||||
| Arginine | |||||
| Histidine |
Visualizations
Caption: General workflow for the derivatization and analysis of amino acids.
Caption: Reaction mechanism for the derivatization of an amino acid.
References
Application Notes and Protocols for the Large-Scale Synthesis of 2,5-Bis(Trifluoromethyl)benzenesulfonamides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and essential data for the large-scale synthesis of 2,5-bis(trifluoromethyl)benzenesulfonamides, a class of compounds with significant potential in medicinal chemistry and drug discovery. The protocols are designed to be scalable for kilogram-level production, addressing the needs of process chemistry and drug development professionals.
Introduction
2,5-Bis(trifluoromethyl)benzenesulfonamides are key intermediates and final active pharmaceutical ingredients (APIs) in various drug discovery programs. The presence of two trifluoromethyl groups on the benzene ring significantly influences the physicochemical properties of these molecules, often enhancing metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This makes them attractive scaffolds for developing novel therapeutics, particularly in oncology and infectious diseases. This document outlines the synthetic route from commercially available starting materials to the final sulfonamide products, with a focus on large-scale production considerations.
Synthetic Strategy Overview
The large-scale synthesis of 2,5-bis(trifluoromethyl)benzenesulfonamides is typically achieved in a two-step sequence starting from 1,4-bis(trifluoromethyl)benzene. The key steps are:
-
Chlorosulfonation of 1,4-bis(trifluoromethyl)benzene to produce 2,5-bis(trifluoromethyl)benzenesulfonyl chloride.
-
Amidation of the resulting sulfonyl chloride with a variety of primary or secondary amines to yield the desired N-substituted 2,5-bis(trifluoromethyl)benzenesulfonamides.
This approach offers a convergent and efficient route to a diverse library of sulfonamides.
Experimental Protocols
Part 1: Large-Scale Synthesis of this compound
This protocol describes the chlorosulfonation of 1,4-bis(trifluoromethyl)benzene.
Materials and Equipment:
-
1,4-Bis(trifluoromethyl)benzene
-
Chlorosulfonic acid
-
Dichloromethane (DCM)
-
Large-scale glass-lined reactor with overhead stirring, temperature control (cooling/heating), and a nitrogen inlet/outlet
-
Addition funnel
-
Quenching vessel containing ice water
-
Filtration equipment (e.g., Nutsche filter-dryer)
-
Vacuum oven
Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen.
-
Charging the Reactor: Charge the reactor with dichloromethane (DCM). Cool the solvent to 0-5 °C with constant stirring.
-
Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid to the cold DCM via an addition funnel, maintaining the internal temperature between 0-5 °C.
-
Addition of Starting Material: Once the chlorosulfonic acid is added, slowly add 1,4-bis(trifluoromethyl)benzene to the reaction mixture. The addition should be controlled to maintain the temperature within the 0-5 °C range.
-
Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 2-3 hours. Monitor the reaction progress by a suitable analytical method (e.g., HPLC or GC) until the starting material is consumed.
-
Work-up: Carefully and slowly transfer the reaction mixture to a separate vessel containing a vigorously stirred mixture of ice and water. This quenching step is highly exothermic and should be performed with caution.
-
Phase Separation: After the quench is complete, allow the layers to separate. Collect the organic (DCM) layer.
-
Extraction: Extract the aqueous layer with DCM to recover any residual product.
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford the final product as a solid.
Quantitative Data (Illustrative Example for 1 kg Scale):
| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Quantity ( kg/L ) | Moles | Molar Equiv. |
| 1,4-Bis(trifluoromethyl)benzene | 214.10 | 1.39 | 1.00 kg (0.72 L) | 4.67 | 1.0 |
| Chlorosulfonic acid | 116.52 | 1.75 | 1.09 kg (0.62 L) | 9.34 | 2.0 |
| Dichloromethane (DCM) | 84.93 | 1.33 | 5.0 L | - | - |
| Product | |||||
| This compound | 312.62 | - | Theoretical: 1.46 kg | 4.67 | - |
| Typical Yield | - | - | 1.17 - 1.31 kg | 3.74 - 4.19 | 80 - 90% |
Part 2: Large-Scale Synthesis of N-Substituted 2,5-Bis(trifluoromethyl)benzenesulfonamides (General Protocol)
This protocol describes the amidation of this compound with a generic primary or secondary amine.
Materials and Equipment:
-
This compound
-
Primary or secondary amine (e.g., aniline, benzylamine, morpholine)
-
Tertiary amine base (e.g., triethylamine, diisopropylethylamine)
-
Aprotic solvent (e.g., dichloromethane, tetrahydrofuran, acetonitrile)
-
Large-scale glass-lined reactor with overhead stirring, temperature control, and a nitrogen inlet/outlet
-
Addition funnel
-
Filtration equipment
-
Vacuum oven
Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen.
-
Charging the Reactor: Charge the reactor with the chosen amine and the aprotic solvent. Cool the mixture to 0-5 °C.
-
Addition of Base: Add the tertiary amine base to the mixture.
-
Addition of Sulfonyl Chloride: Dissolve this compound in the same aprotic solvent and add it dropwise to the cooled amine solution, maintaining the internal temperature between 0-10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by HPLC or TLC until the sulfonyl chloride is consumed.
-
Work-up:
-
Filter off the precipitated triethylamine hydrochloride salt.
-
Wash the filtrate with aqueous acid (e.g., 1M HCl), followed by water, and then brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude sulfonamide can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on a large scale if necessary.
Quantitative Data (Illustrative Examples for 1 kg Scale):
| Amine Substrate | Product Molar Mass ( g/mol ) | Theoretical Yield (kg) | Typical Yield Range (%) | Typical Yield (kg) |
| Aniline | 369.28 | 1.18 | 85 - 95 | 1.00 - 1.12 |
| Benzylamine | 383.31 | 1.23 | 88 - 96 | 1.08 - 1.18 |
| Morpholine | 363.28 | 1.16 | 90 - 98 | 1.04 - 1.14 |
| n-Butylamine | 349.30 | 1.12 | 85 - 92 | 0.95 - 1.03 |
Note: Yields are highly dependent on the specific amine used and the optimization of reaction and work-up conditions.
Experimental Workflows
The following diagrams illustrate the key experimental workflows for the synthesis of 2,5-bis(trifluoromethyl)benzenesulfonamides.
Caption: Workflow for the synthesis of the sulfonyl chloride intermediate.
Caption: General workflow for the amidation reaction.
Applications in Drug Development: Targeting Signaling Pathways
Derivatives of 2,5-bis(trifluoromethyl)benzenesulfonamide have shown promise as inhibitors of key signaling pathways implicated in cancer and other diseases. Notably, sulfonamide-containing molecules have been investigated as inhibitors of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathways.[2][3][4][5][6][7]
Inhibition of the VEGFR-2 Signaling Pathway
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[2][3] Inhibition of VEGFR-2 can block this process and starve tumors of essential nutrients. Certain sulfonamide derivatives have been shown to be effective VEGFR-2 inhibitors.
Caption: Inhibition of the VEGFR-2 signaling pathway.
Inhibition of the PI3K/Akt Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[4][8][9][10] Its dysregulation is a common feature in many cancers. Sulfonamide-based inhibitors have been developed to target key kinases in this pathway, such as PI3K and Akt.
Caption: Inhibition of the PI3K/Akt signaling pathway.
Conclusion
The protocols and data presented provide a comprehensive guide for the large-scale synthesis of 2,5-bis(trifluoromethyl)benzenesulfonamides. The robust synthetic route and the potential for these compounds to modulate key signaling pathways underscore their importance in modern drug discovery and development. These application notes are intended to facilitate the efficient and scalable production of this valuable class of molecules for further investigation and clinical development.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
side reactions of 2,5-Bis(trifluoromethyl)benzenesulfonyl chloride with amines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,5-Bis(trifluoromethyl)benzenesulfonyl chloride in reactions with amines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound (CAS 351003-22-0) is a highly reactive aromatic sulfonyl chloride.[1] The presence of two strong electron-withdrawing trifluoromethyl (-CF₃) groups on the benzene ring significantly increases the electrophilicity of the sulfonyl chloride moiety.[1] This enhanced reactivity makes it a valuable reagent in organic synthesis, primarily for the preparation of sulfonamide derivatives, which are important structural motifs in pharmaceuticals and agrochemicals.[1]
Q2: What makes this reagent more reactive than other benzenesulfonyl chlorides?
The two trifluoromethyl groups are powerful electron-withdrawing groups. They pull electron density away from the aromatic ring and, by extension, from the sulfur atom of the sulfonyl chloride group (-SO₂Cl). This makes the sulfur atom more electron-deficient (more electrophilic) and therefore more susceptible to attack by nucleophiles, such as amines.[1] This electronic effect leads to faster reaction rates compared to analogues with less electron-withdrawing substituents.[1]
Q3: What are the general recommended reaction conditions for forming a sulfonamide with this reagent?
A typical reaction involves dissolving the amine in a suitable anhydrous aprotic solvent, such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF), often in the presence of a non-nucleophilic base like pyridine or triethylamine to act as an acid scavenger. The this compound is then added, usually portion-wise or as a solution, at a controlled temperature, often starting at 0°C and allowing it to warm to room temperature.[1]
Q4: How should I properly handle and store this compound?
This reagent is corrosive and highly sensitive to moisture.[1][2] It should be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2][3][4] Store the reagent in a tightly sealed container in a cool, dry place, preferably in a desiccator or under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.
Troubleshooting Guides
Problem 1: Low or No Yield of the Desired Sulfonamide
You've performed the reaction but obtained a low yield of your target sulfonamide, or the reaction failed to proceed.
Caption: Troubleshooting workflow for low or no product yield.
Detailed Scenarios & Solutions:
-
Possible Cause A: Reagent Decomposition via Hydrolysis.
-
Evidence: You may observe a significant amount of a polar, water-soluble byproduct, which is likely 2,5-Bis(trifluoromethyl)benzenesulfonic acid.
-
Solution: The primary cause of failure is often the reaction of the sulfonyl chloride with moisture.[1] It is critical to use anhydrous conditions. This includes using rigorously dried solvents, oven-dried glassware, and performing the reaction under an inert atmosphere (Nitrogen or Argon).[1] Adding molecular sieves can also help scavenge trace amounts of water.
-
-
Possible Cause B: Sterically Hindered or Poorly Nucleophilic Amine.
-
Evidence: The reaction stalls with significant unreacted starting amine, even under anhydrous conditions. This is common with bulky secondary amines or anilines bearing strong electron-withdrawing groups.[5][6]
-
Solution: For these challenging substrates, more forcing conditions may be required. Consider increasing the reaction temperature or extending the reaction time. Monitor the reaction progress carefully by TLC or LC-MS.
-
Problem 2: A Major Byproduct is Identified as 2,5-Bis(trifluoromethyl)benzenesulfonic acid
Your reaction mixture contains a large amount of the sulfonic acid byproduct, complicating purification and reducing yield.
References
- 1. This compound | 351003-22-0 | Benchchem [benchchem.com]
- 2. This compound 97 351003-22-0 [sigmaaldrich.com]
- 3. 39234-86-1 | 3,5-BIS(TRIFLUOROMETHYL)BENZENESULFONYL CHLORIDE [fluoromart.com]
- 4. This compound [oakwoodchemical.com]
- 5. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 6. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04368D [pubs.rsc.org]
Technical Support Center: Purification of Sulfonamides Derived from 2,5-Bis(trifluoromethyl)benzenesulfonyl Chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of sulfonamides synthesized using 2,5-Bis(trifluoromethyl)benzenesulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying sulfonamides derived from this compound?
The main challenges stem from the properties of the starting material and the resulting products. The this compound is highly reactive and sensitive to moisture, which can lead to the formation of the corresponding sulfonic acid as a major impurity.[1] The resulting sulfonamides are often highly crystalline and may have unique solubility profiles due to the two trifluoromethyl groups, requiring careful selection of purification methods.
Q2: What are the most common impurities I might encounter in my crude product?
Common impurities include:
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2,5-Bis(trifluoromethyl)benzenesulfonic acid: Formed by the hydrolysis of the unreacted sulfonyl chloride during the reaction or aqueous work-up.[1]
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Unreacted starting amine: Can be difficult to separate if it has a similar polarity to the product.
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Excess base: Pyridine or triethylamine used to scavenge HCl during the reaction.
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Bis-sulfonated amine: If a primary amine is used, a secondary reaction can lead to the formation of a bis-sulfonylated product.
Q3: What is the recommended general work-up procedure for these reactions?
A standard aqueous work-up is typically effective. After the reaction is complete, the mixture is diluted with an organic solvent (e.g., ethyl acetate or dichloromethane). The organic layer is then washed sequentially with a dilute acid (like 1 M HCl) to remove the amine base, followed by water and then a saturated brine solution.[2] The organic layer is subsequently dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.
Q4: Which purification techniques are most effective for this class of sulfonamides?
The two most effective and commonly used purification techniques are:
-
Flash Column Chromatography: Using silica gel is a standard method to separate the desired sulfonamide from impurities with different polarities.
-
Recrystallization: This is an excellent method for obtaining highly pure crystalline products, provided a suitable solvent system can be identified.
Troubleshooting Guides
Problem 1: Low or No Yield of the Desired Sulfonamide
| Potential Cause | Recommended Solution |
| Hydrolysis of this compound | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents. The sulfonyl chloride is highly sensitive to moisture.[1] |
| Poor Reactivity of the Amine | For weakly nucleophilic amines (e.g., anilines with strong electron-withdrawing groups), consider increasing the reaction temperature or extending the reaction time. Using a stronger base may also enhance reactivity. |
| Steric Hindrance | If either the amine or the sulfonyl chloride is sterically hindered, the reaction rate may be significantly reduced. Prolonged reaction times or elevated temperatures may be necessary. |
| Incorrect Stoichiometry | Carefully verify the molar ratios of your reactants and base. |
Problem 2: Crude product is contaminated with a significant amount of 2,5-bis(trifluoromethyl)benzenesulfonic acid.
| Potential Cause | Recommended Solution |
| Moisture in the reaction | As mentioned above, ensure strictly anhydrous conditions. Use freshly opened or distilled anhydrous solvents. |
| Prolonged exposure to water during work-up | Perform the aqueous work-up efficiently without unnecessary delays. |
| Purification Strategy | The sulfonic acid is highly polar and can often be removed with a basic wash during the work-up (e.g., with a saturated NaHCO₃ solution), although this may cause issues if the product is base-sensitive. Alternatively, it will have a very low Rf value on silica gel and can be separated by column chromatography. |
Problem 3: Difficulty separating the product from the starting amine via column chromatography.
| Potential Cause | Recommended Solution |
| Similar Polarity | The product and starting amine have similar Rf values in the chosen eluent system. |
| Solution 1: Optimize Chromatography | Try a gradient elution, starting with a non-polar solvent and gradually increasing the polarity. Test different solvent systems; for example, switching from ethyl acetate/hexane to dichloromethane/methanol might change the selectivity. |
| Solution 2: Chemical Removal | Ensure the acidic wash (e.g., 1 M HCl) during the work-up was thorough. This will protonate the amine, making it water-soluble and easily removable from the organic layer. Repeat the acid wash if necessary. |
Problem 4: The purified product is an oil and will not crystallize.
| Potential Cause | Recommended Solution |
| Residual Solvent | Trace amounts of solvent can prevent crystallization. Dry the oil under high vacuum for an extended period, possibly with gentle heating. |
| Presence of Impurities | Even small amounts of impurities can inhibit crystallization. Re-purify the product using column chromatography. |
| Incorrect Crystallization Solvent | The chosen solvent may not be suitable. Screen a variety of solvents or solvent mixtures (e.g., ethanol/water, ethyl acetate/hexane, dichloromethane/pentane). |
| Crystallization Technique | Try different techniques such as slow evaporation, vapor diffusion, or scratch-induced crystallization. |
Data Presentation
Table 1: Illustrative Flash Column Chromatography Conditions
| Compound Type | Stationary Phase | Typical Eluent System | Expected Rf of Product |
| Moderately Polar Sulfonamide | Silica Gel (230-400 mesh) | 10-40% Ethyl Acetate in Hexane/Pentane | 0.2 - 0.4 |
| More Polar Sulfonamide | Silica Gel (230-400 mesh) | 1-5% Methanol in Dichloromethane | 0.2 - 0.4 |
Table 2: Common Recrystallization Solvent Systems
| Product Solubility Profile | Recommended Solvent System | General Procedure |
| Soluble in polar solvents, insoluble in non-polar solvents | Ethanol/Water or Methanol/Water | Dissolve the compound in the minimum amount of hot alcohol, then add water dropwise until turbidity persists. Cool slowly. |
| Soluble in moderately polar solvents, insoluble in non-polar solvents | Ethyl Acetate/Hexane or Dichloromethane/Pentane | Dissolve the compound in the minimum amount of the more polar solvent at room temperature or with gentle heating. Add the non-polar solvent until cloudy, then warm to redissolve and cool slowly. |
Experimental Protocols
Protocol 1: General Aqueous Work-Up
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Once the reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to room temperature.
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Dilute the mixture with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).
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Transfer the mixture to a separatory funnel.
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Wash the organic layer sequentially with:
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1 M HCl (2 x volume of organic layer) to remove the amine base (e.g., pyridine, triethylamine).
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Deionized water (1 x volume).
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Saturated NaCl solution (brine) (1 x volume) to aid in phase separation and remove residual water.
-
-
Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
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Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
Protocol 2: Purification by Flash Column Chromatography
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Prepare the Column: Pack a glass column with silica gel as a slurry in a non-polar solvent (e.g., hexane).
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Sample Loading: Dissolve the crude product in a minimal amount of the chromatography eluent or a stronger solvent like DCM. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.
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Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 5% EtOAc in hexane). Collect fractions and monitor them by TLC.
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Gradient Elution (Optional): If the product and impurities are not well-separated, gradually increase the polarity of the mobile phase (e.g., from 5% to 20% EtOAc in hexane) to facilitate the elution of the product.[3]
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Combine and Concentrate: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to yield the purified sulfonamide.
Protocol 3: Purification by Recrystallization
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Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents to find a suitable system where the compound is soluble when hot but sparingly soluble when cold.
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Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to achieve complete dissolution.
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Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel.
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Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
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Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
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Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.
Mandatory Visualizations
Caption: General experimental workflow for sulfonamide synthesis and purification.
Caption: Troubleshooting decision tree for impure sulfonamide products.
References
hydrolysis of 2,5-Bis(trifluoromethyl)benzenesulfonyl chloride during reaction
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for experiments involving 2,5-bis(trifluoromethyl)benzenesulfonyl chloride. The information is designed to help you mitigate common issues, particularly unwanted hydrolysis, and ensure the success of your reactions.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is giving low yields. Could hydrolysis be the cause?
A1: Yes, hydrolysis is a common cause of low yields in reactions with sulfonyl chlorides, especially with highly reactive ones like this compound. The two electron-withdrawing trifluoromethyl groups on the benzene ring make the sulfur atom highly electrophilic and thus very susceptible to nucleophilic attack by water.[1][2] This leads to the formation of the corresponding 2,5-bis(trifluoromethyl)benzenesulfonic acid, which is unreactive in the desired sulfonylation reaction.
Q2: How can I detect the presence of the sulfonic acid byproduct in my reaction mixture?
A2: The presence of 2,5-bis(trifluoromethyl)benzenesulfonic acid can be detected using several analytical techniques:
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Thin Layer Chromatography (TLC): The sulfonic acid is significantly more polar than the sulfonyl chloride or the desired sulfonamide product. It will typically have a much lower Rf value and may streak on the TLC plate.
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High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for separating and quantifying the components of your reaction mixture. The sulfonic acid will have a different retention time than your starting material and product.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can be used to identify the sulfonic acid. The aromatic proton signals of the sulfonic acid will be shifted compared to the sulfonyl chloride. In ¹⁹F NMR, the trifluoromethyl groups will show a characteristic signal.
Q3: What are the best practices for storing and handling this compound to prevent hydrolysis?
A3: To minimize hydrolysis, it is crucial to handle and store this compound under strictly anhydrous conditions.
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Storage: Store the reagent in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), in a cool, dry place.
-
Handling: All glassware should be oven-dried or flame-dried before use. Use anhydrous solvents and reagents. Reactions should be set up under an inert atmosphere.
Q4: Can I quench the excess this compound in my reaction?
A4: Yes, quenching the excess sulfonyl chloride is a standard procedure. A common method is to add a nucleophilic amine, such as aqueous ammonia or a primary/secondary amine in an organic solvent.[3] This will convert the reactive sulfonyl chloride into a sulfonamide, which is generally easier to remove during workup than the sulfonic acid.
Troubleshooting Guide: Hydrolysis of this compound
This guide will help you identify and resolve issues related to the hydrolysis of this compound during your experiments.
| Symptom | Potential Cause | Troubleshooting Steps |
| Low or no yield of the desired product | Extensive hydrolysis of the sulfonyl chloride | 1. Verify anhydrous conditions: Ensure all solvents and reagents are strictly anhydrous. Dry glassware thoroughly. 2. Use an inert atmosphere: Conduct the reaction under a nitrogen or argon atmosphere. 3. Control reaction temperature: Perform the reaction at a low temperature (e.g., 0 °C) to slow down the rate of hydrolysis.[2] 4. Slow addition of reagents: Add the sulfonyl chloride dropwise to the reaction mixture to avoid localized high concentrations that can react with trace moisture. |
| Presence of a highly polar byproduct on TLC | Formation of 2,5-bis(trifluoromethyl)benzenesulfonic acid | 1. Confirm identity: Use HPLC or NMR to confirm the presence of the sulfonic acid. 2. Purification: See the purification table below for methods to remove the sulfonic acid from your product. |
| Difficulty in purifying the desired product | Co-elution or similar solubility of the product and the sulfonic acid byproduct | 1. Aqueous workup: During the workup, wash the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to extract the acidic sulfonic acid into the aqueous phase. 2. Chromatography: If the product is not base-sensitive, a basic wash is highly effective. For base-sensitive products, silica gel chromatography with a carefully chosen solvent system can separate the product from the more polar sulfonic acid. |
Data Presentation: Comparison of Purification Methods for Sulfonamides from Sulfonic Acid Byproduct
| Purification Method | Principle | Advantages | Disadvantages | Best Suited For |
| Aqueous Extraction with Base | The acidic sulfonic acid is deprotonated by a base and becomes a water-soluble salt, which partitions into the aqueous phase. | Simple, fast, and effective for removing large amounts of sulfonic acid. | Not suitable for base-sensitive products. May require multiple extractions. | Most sulfonamide purifications where the product is stable to mild base. |
| Silica Gel Chromatography | Separation based on polarity. The sulfonic acid is highly polar and will have a strong affinity for the silica gel. | Can provide high purity. Applicable to a wide range of compounds. | Can be time-consuming and require large volumes of solvent. The sulfonic acid may streak on the column. | Purifying products that are not easily separated by extraction or are sensitive to base. |
| Recrystallization | Separation based on differences in solubility of the product and impurity in a given solvent system. | Can yield very pure crystalline products. | Finding a suitable solvent system can be challenging. May result in loss of product. | Products that are crystalline and have significantly different solubility profiles from the sulfonic acid. |
Experimental Protocols
Key Experiment: Synthesis of a Sulfonamide using this compound
This protocol describes a general procedure for the synthesis of a sulfonamide from a primary or secondary amine and this compound.
Materials:
-
Primary or secondary amine
-
This compound
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (Et₃N) or other suitable non-nucleophilic base
-
1 M Hydrochloric acid (HCl)
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Saturated sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and other standard glassware (all oven-dried)
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Inert atmosphere (nitrogen or argon)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere, add the amine (1.0 eq) and anhydrous DCM.
-
Base Addition: Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature.
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Cooling: Cool the reaction mixture to 0 °C in an ice bath.
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Sulfonyl Chloride Addition: Dissolve this compound (1.05 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15-30 minutes using a dropping funnel.
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Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or HPLC.
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Quenching: Once the reaction is complete, quench any excess sulfonyl chloride by adding a small amount of a secondary amine (e.g., diethylamine) and stirring for an additional 30 minutes.
-
Workup:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess amine and triethylamine hydrochloride), water, saturated NaHCO₃ solution (to remove the sulfonic acid byproduct), and brine.
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Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
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Filter and concentrate the organic layer under reduced pressure.
-
-
Purification: Purify the crude product by silica gel chromatography or recrystallization as needed.
Visualizations
Caption: Unwanted hydrolysis pathway of this compound.
Caption: Troubleshooting workflow for low reaction yields due to suspected hydrolysis.
References
optimizing reaction conditions for 2,5-Bis(trifluoromethyl)benzenesulfonyl chloride
Welcome to the technical support center for 2,5-Bis(trifluoromethyl)benzenesulfonyl chloride. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing reaction conditions and troubleshooting common issues encountered during the use of this highly reactive sulfonating agent.
Frequently Asked Questions (FAQs)
Q1: What makes this compound a highly reactive reagent?
A1: The high reactivity of this compound stems from the presence of two strongly electron-withdrawing trifluoromethyl (-CF₃) groups on the benzene ring.[1] These groups create a significant electron deficiency on the sulfur atom of the sulfonyl chloride group, making it highly electrophilic and susceptible to nucleophilic attack. This enhanced reactivity leads to faster reaction rates compared to non-fluorinated analogs like benzenesulfonyl chloride.[1]
Q2: What are the primary applications of this compound?
A2: This reagent is primarily used for the synthesis of sulfonamides and sulfonate esters through reactions with primary or secondary amines and alcohols, respectively. Sulfonamides are a critical functional group in many pharmaceutical compounds.
Q3: What are the main safety precautions to consider when handling this reagent?
A3: this compound is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. It is classified as causing severe skin burns and eye damage.[2] All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.
Q4: How should I store this compound?
A4: Due to its sensitivity to moisture, it should be stored in a tightly sealed container under an inert atmosphere in a cool, dry place.
Q5: What is the most common side reaction, and how can it be minimized?
A5: The most common side reaction is hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid. This can be minimized by using anhydrous solvents and reagents and by performing the reaction under a dry, inert atmosphere.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive reagent due to hydrolysis. 2. Insufficiently nucleophilic amine/alcohol. 3. Steric hindrance from the substrate or reagent. 4. Inappropriate solvent or temperature. | 1. Use a fresh bottle of the sulfonyl chloride or confirm its purity. 2. Use a stronger base or a more nucleophilic catalyst (e.g., DMAP for alcohols). For weakly nucleophilic amines, consider using a more polar aprotic solvent like DMF or acetonitrile to enhance reactivity. 3. Increase the reaction temperature and/or reaction time. For highly hindered substrates, a stronger, non-nucleophilic base may be required. 4. Screen different solvents (e.g., DCM, THF, ACN, DMF). Optimize the temperature; while room temperature is often sufficient, heating may be necessary for less reactive substrates. |
| Formation of Multiple Products/Impure Product | 1. Presence of water leading to hydrolysis. 2. Reaction with a difunctional nucleophile at multiple sites. 3. Side reactions due to high temperatures. 4. The amine nucleophile is acting as a base, leading to side reactions. | 1. Ensure all glassware is oven-dried and solvents are anhydrous. 2. Use a protecting group strategy for one of the nucleophilic sites. 3. Run the reaction at a lower temperature for a longer duration. 4. Use a non-nucleophilic base (e.g., triethylamine, DIPEA) to scavenge the HCl byproduct. |
| Difficult Purification of the Final Sulfonamide | 1. Co-elution of the product with unreacted starting material or byproducts on silica gel. 2. The product is an oil and difficult to crystallize. 3. Presence of residual sulfonic acid. | 1. Try a different solvent system for column chromatography. A gradient elution may be necessary. For highly fluorinated compounds, reverse-phase chromatography can be effective. 2. Attempt trituration with a non-polar solvent like hexane or pentane to induce crystallization. If that fails, purification by chromatography is the best option. 3. Wash the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) during the work-up to remove acidic impurities. |
| Reaction Stalls/Incomplete Conversion | 1. The generated HCl is protonating the amine nucleophile, reducing its nucleophilicity. 2. Insufficient amount of base. 3. Low reaction temperature. | 1. Add a stoichiometric amount of a non-nucleophilic base to neutralize the HCl as it is formed. 2. Ensure at least one equivalent of base is used for primary amines and two for the salt forms of amines. 3. Gradually increase the reaction temperature and monitor the reaction progress by TLC or LC-MS. |
Experimental Protocols
General Procedure for the Synthesis of N-Aryl-2,5-bis(trifluoromethyl)benzenesulfonamides
This protocol provides a general method for the reaction of this compound with a primary arylamine.
Materials:
-
This compound
-
Arylamine
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Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
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1 M Hydrochloric acid (HCl)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the arylamine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM (concentration of ~0.1-0.5 M).
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Cool the solution to 0 °C in an ice bath.
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In a separate flask, dissolve this compound (1.1 eq.) in anhydrous DCM.
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Add the solution of the sulfonyl chloride dropwise to the cooled amine solution over 10-15 minutes with vigorous stirring.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Upon completion, quench the reaction by adding water.
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Transfer the mixture to a separatory funnel and separate the layers.
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Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
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Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.
Data Presentation
The following tables provide illustrative data on how reaction conditions can be optimized. The data is based on typical sulfonamide syntheses and the known high reactivity of fluorinated sulfonyl chlorides.
Table 1: Effect of Solvent on Yield
| Solvent | Dielectric Constant | Typical Yield (%) |
| Dichloromethane (DCM) | 9.1 | 85-95 |
| Tetrahydrofuran (THF) | 7.5 | 80-90 |
| Acetonitrile (ACN) | 37.5 | 90-98 |
| N,N-Dimethylformamide (DMF) | 36.7 | 90-98 |
Reaction conditions: Aniline (1.0 eq.), this compound (1.1 eq.), Triethylamine (1.2 eq.), Room Temperature, 4 hours.
Table 2: Effect of Base on Reaction Time
| Base | pKa of Conjugate Acid | Typical Reaction Time (h) |
| Pyridine | 5.25 | 8-16 |
| Triethylamine (Et₃N) | 10.75 | 2-6 |
| Diisopropylethylamine (DIPEA) | 11.0 | 2-6 |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 13.5 | 1-4 |
Reaction conditions: Aniline (1.0 eq.), this compound (1.1 eq.), Base (1.2 eq.), DCM, Room Temperature.
Visualizations
References
Technical Support Center: Challenges in Reacting 2,5-Bis(trifluoromethyl)benzenesulfonyl Chloride with Sterically Hindered Amines
Welcome to the technical support center for navigating the complexities of reacting 2,5-bis(trifluoromethyl)benzenesulfonyl chloride with sterically hindered amines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during these challenging sulfonylation reactions.
Frequently Asked Questions (FAQs)
Q1: Why is the reaction between this compound and sterically hindered amines often problematic?
A1: The primary challenge arises from a combination of electronic and steric factors. The two trifluoromethyl (-CF₃) groups on the benzenesulfonyl chloride ring are strongly electron-withdrawing. This significantly increases the electrophilicity of the sulfur atom in the sulfonyl chloride group, making it highly reactive towards nucleophiles.[1] However, sterically hindered amines, such as diisopropylamine or tert-butylamine, have bulky alkyl groups surrounding the nitrogen atom. This steric bulk physically obstructs the amine's lone pair of electrons from effectively attacking the electrophilic sulfur center, leading to slow reaction rates and low yields.
Q2: What are the most common issues encountered in these reactions?
A2: Researchers frequently report the following issues:
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Low or no product yield: This is the most common problem, primarily due to the steric hindrance of the amine.[2]
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Slow reaction rates: The reaction may require prolonged heating and extended reaction times to proceed to a reasonable conversion.
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Side reactions: At elevated temperatures, side reactions such as the decomposition of the sulfonyl chloride or the amine can occur.[3] Hydrolysis of the highly reactive sulfonyl chloride by trace amounts of moisture is also a significant concern, leading to the formation of the unreactive 2,5-bis(trifluoromethyl)benzenesulfonic acid.[2]
-
Difficult purification: Separating the desired sulfonamide product from unreacted starting materials and byproducts can be challenging, especially if they have similar polarities.
Q3: How can I improve the yield and reaction rate?
A3: Several strategies can be employed to overcome the challenges of reacting this compound with sterically hindered amines:
-
Use of a catalyst: 4-Dimethylaminopyridine (DMAP) is a highly effective nucleophilic catalyst for acyl and sulfonyl transfer reactions. It reacts with the sulfonyl chloride to form a more reactive N-sulfonylpyridinium intermediate, which is then more readily attacked by the sterically hindered amine.[4]
-
Choice of base: A non-nucleophilic, sterically hindered base is often preferred to scavenge the HCl byproduct without competing with the primary amine as a nucleophile. Bases like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) are commonly used.
-
Solvent selection: Aprotic polar solvents such as dichloromethane (DCM), acetonitrile (MeCN), or tetrahydrofuran (THF) are generally good choices. For particularly sluggish reactions, a more polar solvent like N,N-dimethylformamide (DMF) may be beneficial, although it can complicate product isolation.[2]
-
Temperature control: While heating may be necessary to drive the reaction to completion, it should be carefully controlled to minimize side reactions. Starting the reaction at a lower temperature (e.g., 0 °C) and gradually warming to the desired temperature can be an effective approach.[3]
Q4: What are the key safety precautions when working with this compound?
A4: this compound is a corrosive and moisture-sensitive compound.[5] It is crucial to handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or vapors and contact with skin and eyes. In case of contact, rinse the affected area immediately with plenty of water. The compound should be stored in a tightly sealed container in a cool, dry place away from moisture.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Low to No Product Formation | Steric hindrance of the amine: The bulky nature of the amine prevents efficient nucleophilic attack. | • Add a catalytic amount (5-10 mol%) of 4-dimethylaminopyridine (DMAP) to activate the sulfonyl chloride. • Increase the reaction temperature in increments of 10-20 °C, monitoring for product formation and decomposition. • Increase the reaction time. |
| Low nucleophilicity of the amine: Electron-withdrawing groups on the amine can further reduce its reactivity. | • Consider using a stronger, non-nucleophilic base to fully deprotonate the amine, if applicable. • Explore alternative synthetic routes if the amine is particularly unreactive. | |
| Inactive sulfonyl chloride: The sulfonyl chloride may have hydrolyzed due to improper storage or handling. | • Use a fresh bottle of this compound. • Ensure all glassware and solvents are rigorously dried before use. • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Presence of Side Products | Hydrolysis of sulfonyl chloride: Trace moisture in the reaction mixture leads to the formation of 2,5-bis(trifluoromethyl)benzenesulfonic acid. | • Use anhydrous solvents and reagents. • Perform the reaction under an inert atmosphere. |
| Reaction with tertiary amine base: The tertiary amine base (e.g., triethylamine) may react with the highly electrophilic sulfonyl chloride. | • Use a more sterically hindered, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA). | |
| Decomposition at high temperatures: Starting materials or the product may be unstable at elevated temperatures. | • Optimize the reaction temperature by starting at a lower temperature and gradually increasing it. • Monitor the reaction closely by TLC or LC-MS to identify the onset of decomposition. | |
| Difficult Product Purification | Similar polarity of product and starting materials: The sulfonamide product may have a similar Rf value to the unreacted amine or sulfonyl chloride. | • Utilize column chromatography with a shallow solvent gradient to improve separation. • Consider a recrystallization step if the product is a solid. • An acidic workup can help remove residual amine, while a basic wash can remove any sulfonic acid byproduct. |
Experimental Protocols
Protocol 1: General Procedure for the Sulfonylation of a Sterically Hindered Amine
This protocol provides a general method for the reaction of this compound with a sterically hindered amine using a standard base.
Materials:
-
This compound (1.0 eq)
-
Sterically hindered amine (e.g., diisopropylamine) (1.1 eq)
-
Triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the sterically hindered amine and anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add the base (Et₃N or DIPEA) to the stirred solution.
-
In a separate flask, dissolve this compound in anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the amine solution at 0 °C over 15-30 minutes.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: DMAP-Catalyzed Sulfonylation of a Sterically Hindered Amine
This protocol utilizes 4-dimethylaminopyridine (DMAP) as a catalyst to improve the reaction rate and yield.[4]
Materials:
-
This compound (1.0 eq)
-
Sterically hindered amine (e.g., tert-butylamine) (1.1 eq)
-
Triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) (1.5 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the sterically hindered amine, the base (Et₃N or DIPEA), DMAP, and anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, dissolve this compound in anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the amine solution at 0 °C over 15-30 minutes.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS. A significant increase in the reaction rate is expected compared to the uncatalyzed reaction.
-
Follow steps 8-11 from Protocol 1 for workup and purification.
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected yields for the reaction of this compound with representative sterically hindered amines. Please note that these are representative examples, and optimization may be required for specific substrates.
| Amine | Base | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Diisopropylamine | Et₃N | None | DCM | RT | 24 | 20-30 |
| Diisopropylamine | DIPEA | DMAP (10 mol%) | DCM | RT | 8 | 70-80 |
| tert-Butylamine | Et₃N | None | MeCN | 50 | 18 | 40-50 |
| tert-Butylamine | DIPEA | DMAP (10 mol%) | MeCN | RT | 6 | 85-95 |
| 2,2,6,6-Tetramethylpiperidine | DIPEA | None | DMF | 80 | 48 | <10 |
| 2,2,6,6-Tetramethylpiperidine | DIPEA | DMAP (10 mol%) | DMF | 80 | 24 | 25-35 |
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the sulfonylation of sterically hindered amines.
References
- 1. This compound | 351003-22-0 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound (97%) - Amerigo Scientific [amerigoscientific.com]
removal of unreacted 2,5-Bis(trifluoromethyl)benzenesulfonyl chloride from product
Welcome to the technical support center for 2,5-Bis(trifluoromethyl)benzenesulfonyl chloride. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in effectively removing unreacted this compound from their reaction products.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unreacted this compound from my product?
A1: Unreacted this compound is a highly reactive electrophile that can interfere with subsequent synthetic steps.[1] Its presence can also complicate product purification, as its polarity may be similar to that of the desired product, leading to co-elution during chromatographic separation.[1] Furthermore, for drug development applications, removal of this reactive starting material is essential to ensure the purity and safety of the final active pharmaceutical ingredient.
Q2: What are the primary methods for removing residual this compound?
A2: The most common strategies involve converting the unreacted sulfonyl chloride into a more easily separable substance through a process called quenching.[1] The main approaches include:
-
Aqueous Hydrolysis: Reacting the sulfonyl chloride with water or an aqueous basic solution to form the corresponding water-soluble sulfonic acid.[1][2]
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Amine Quenching: Adding an amine to form a highly polar sulfonamide, which can be easily separated.[1][3]
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Chromatographic Separation: Direct purification of the product using flash column chromatography.[2][4]
-
Scavenger Resins: Utilizing polymer-bound amines that react with and sequester the sulfonyl chloride, which is then removed by filtration.[1][5]
Q3: How do I choose the most suitable removal method for my experiment?
A3: The selection of the optimal method depends on the stability of your desired product and its physical properties. If your product is sensitive to basic conditions, you should avoid quenching with strong bases.[1] If your product is non-polar, converting the sulfonyl chloride to a very polar sulfonic acid or sulfonamide will facilitate an easier separation by extraction or chromatography.[1] The decision-making process can be visualized in the workflow diagram provided in the Troubleshooting Guide.
Troubleshooting Guide
This section provides detailed troubleshooting advice and experimental protocols for common issues encountered during the removal of unreacted this compound.
Issue 1: My product is co-eluting with the unreacted sulfonyl chloride during flash column chromatography.
-
Possible Cause: The polarity of your product is very similar to that of this compound.
-
Solution: Before proceeding with chromatography, quench the unreacted sulfonyl chloride to transform it into a more polar compound with a different retention factor (Rf) on silica gel.
-
Method A: Basic Hydrolysis. Convert the sulfonyl chloride to its corresponding sulfonic acid salt, which is highly polar and will be easily separated from your product.
-
Method B: Amine Quench. React the sulfonyl chloride with an amine to form a highly polar sulfonamide, which will have a significantly lower Rf value than the starting sulfonyl chloride.[1][3]
-
Issue 2: My product is sensitive to aqueous or basic conditions.
-
Possible Cause: Your product contains functional groups that are labile to hydrolysis, such as esters or certain protecting groups.
-
Solution: Avoid aqueous basic workups.
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Method A: Non-aqueous Amine Quench. Quench the reaction with a simple primary or secondary amine in an anhydrous organic solvent. The resulting sulfonamide can then be removed by flash chromatography.[1]
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Method B: Scavenger Resin. Use a polymer-bound amine scavenger. The scavenger reacts with the excess sulfonyl chloride, and the resulting polymer-bound sulfonamide is removed by simple filtration.[1][5] This method avoids exposing your product to aqueous or basic conditions.
-
Issue 3: The quenching reaction appears to be slow or incomplete.
-
Possible Cause: Insufficient amount of quenching agent, low reaction temperature, or inadequate mixing.
-
Solution:
-
Increase the excess of the quenching agent. A sufficient molar excess of the amine or base is necessary to ensure the reaction goes to completion.[1]
-
Ensure vigorous stirring. Efficient mixing is critical, especially in biphasic systems (e.g., an organic solvent and an aqueous base), to maximize the contact between reactants.[1]
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Consider gentle warming. While this compound is expected to be highly reactive due to the electron-withdrawing trifluoromethyl groups, gentle warming can accelerate the quenching process if needed. However, be cautious of the thermal stability of your desired product.
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Data Presentation: Estimated Solubility of this compound and Byproducts
The following table provides estimated solubility data for this compound and its common quenching byproducts in various solvents. Disclaimer: This data is estimated based on the general properties of aromatic sulfonyl chlorides and has not been experimentally determined for these specific compounds.
| Compound | Water | Dichloromethane (DCM) | Ethyl Acetate (EtOAc) | Hexanes |
| This compound | Insoluble, reacts | Soluble | Soluble | Moderately Soluble |
| 2,5-Bis(trifluoromethyl)benzenesulfonic acid sodium salt | Soluble | Insoluble | Insoluble | Insoluble |
| N-alkyl-2,5-Bis(trifluoromethyl)benzenesulfonamide | Insoluble | Soluble | Soluble | Sparingly Soluble |
Experimental Protocols
Protocol 1: Quenching with Aqueous Sodium Bicarbonate (Basic Hydrolysis)
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Cool the reaction mixture: Once the primary reaction is complete, cool the reaction vessel to 0-10 °C in an ice bath.[1]
-
Quench the reaction: Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the stirred reaction mixture.[1][2] Be cautious as the hydrolysis of the sulfonyl chloride is exothermic and will generate gas (CO₂).
-
Stir vigorously: Continue to stir the biphasic mixture vigorously for 30-60 minutes at room temperature to ensure complete hydrolysis of the unreacted sulfonyl chloride.
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Monitor completion: Check for the disappearance of the this compound spot by Thin Layer Chromatography (TLC).
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Perform aqueous workup: Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers. The resulting sodium 2,5-bis(trifluoromethyl)benzenesulfonate will be in the aqueous layer.[1][2]
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Wash the organic layer: Wash the organic layer sequentially with water and then with brine.[2]
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Dry and concentrate: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.[2]
Protocol 2: Quenching with an Amine in a Non-Aqueous Solvent
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Cool the reaction mixture: After the main reaction is complete, cool the mixture to 0-10 °C.
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Add the amine: Add a simple, volatile amine such as propylamine or butylamine (1.5-2.0 equivalents relative to the excess sulfonyl chloride) to the reaction mixture.
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Stir the reaction: Stir the mixture at room temperature for 1-2 hours.
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Monitor completion: Monitor the disappearance of the sulfonyl chloride by TLC.
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Concentrate the mixture: Once the reaction is complete, remove the solvent and excess volatile amine under reduced pressure.
-
Purify by chromatography: Purify the resulting crude product by flash column chromatography. The sulfonamide formed is significantly more polar and will be easily separated from the desired product.
Protocol 3: Purification by Flash Column Chromatography
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Prepare the column: Prepare a silica gel slurry in a non-polar solvent (e.g., hexanes) and pack a glass column.[2]
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Load the sample: Dissolve the crude product (ideally after quenching) in a minimal amount of the column eluent or a slightly more polar solvent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel.[2]
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Elute the column: Begin elution with a non-polar solvent (e.g., hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane).[6] The optimal solvent system will depend on the polarity of your product and should be determined by TLC analysis beforehand.
-
Collect and analyze fractions: Collect fractions and monitor them by TLC to identify those containing the pure product.[2]
-
Combine and concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.[2]
Visualization
Decision Workflow for Removal of Unreacted Sulfonyl Chloride
Caption: Decision workflow for selecting a suitable method for removing unreacted sulfonyl chloride.
References
Technical Support Center: Reactions with 2,5-Bis(trifluoromethyl)benzenesulfonyl Chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,5-bis(trifluoromethyl)benzenesulfonyl chloride. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Troubleshooting Guides
Problem 1: Low or No Yield of the Desired Sulfonamide/Sulfonate Ester
Question: I am getting a low yield or no desired product in my reaction with this compound. What are the possible causes and how can I resolve this?
Answer:
Low or no product yield is a common issue that can often be traced back to the quality of the reagents and the reaction conditions. The primary suspect is often the hydrolysis of the highly reactive this compound.
Possible Causes and Solutions:
| Potential Cause | Recommended Solution |
| Hydrolysis of this compound | The sulfonyl chloride is highly sensitive to moisture and can hydrolyze to the corresponding unreactive 2,5-bis(trifluoromethyl)benzenesulfonic acid.[1][2] Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[3] |
| Inactive Nucleophile | Sterically hindered or electron-deficient amines and alcohols may exhibit low reactivity. Consider increasing the reaction temperature, using a more polar solvent to enhance solubility and reactivity, or adding a catalyst. For weakly nucleophilic anilines, a stronger base might be required. |
| Incorrect Stoichiometry | Ensure the molar ratios of your reactants are correct. A slight excess of the amine or alcohol (1.1-1.2 equivalents) can help drive the reaction to completion. |
| Inadequate Base | The reaction of this compound with a nucleophile generates hydrochloric acid (HCl), which must be neutralized by a base. Ensure you are using a suitable, dry, non-nucleophilic base (e.g., triethylamine, pyridine, or diisopropylethylamine) in at least a stoichiometric amount. |
Problem 2: Presence of a Significant Amount of a Polar Byproduct
Question: My reaction mixture shows a significant polar byproduct that is not my desired product. What is it and how can I avoid it?
Answer:
The most common polar byproduct in reactions with this compound is 2,5-bis(trifluoromethyl)benzenesulfonic acid, formed via hydrolysis.
Troubleshooting Hydrolysis:
| Symptom | Cause | Prevention and Mitigation |
| A highly polar spot on TLC that does not correspond to the starting materials or product. | Hydrolysis of this compound by trace amounts of water in the solvent, reagents, or from the atmosphere.[1][2] | - Use freshly distilled, anhydrous solvents. - Dry all glassware in an oven prior to use. - Handle this compound under an inert atmosphere. - Use a drying tube on the reaction apparatus. |
| The byproduct is water-soluble and can be removed by an aqueous workup. | Formation of the sulfonic acid. | During the workup, wash the organic layer with water or a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove the sulfonic acid. |
Problem 3: Formation of a Less Polar Byproduct in Reactions with Primary Amines
Question: When reacting this compound with a primary amine, I observe a second, less polar product in addition to my desired sulfonamide. What is this byproduct and how can I minimize its formation?
Answer:
This less polar byproduct is likely the N,N-disulfonylated amine, where both hydrogen atoms of the primary amine have reacted with the sulfonyl chloride.[2]
Minimizing N,N-Disulfonylation:
| Factor | Recommendation |
| Stoichiometry | Use a slight excess of the primary amine (1.1 to 1.5 equivalents) relative to the this compound.[1] |
| Addition Method | Add the this compound solution dropwise to the solution of the primary amine at a low temperature (e.g., 0 °C).[1] This maintains a low concentration of the electrophile and favors monosulfonylation. |
| Reaction Temperature | Maintain a low reaction temperature (0 °C to room temperature) to control the reaction rate and reduce the likelihood of the second sulfonylation.[2] |
| Reaction Monitoring | Closely monitor the reaction progress using TLC or LC-MS. Once the starting amine is consumed, promptly quench the reaction to prevent further sulfonylation.[1][2] |
Frequently Asked Questions (FAQs)
Q1: What is the primary byproduct I should be concerned about when using this compound?
A1: The most common and significant byproduct is 2,5-bis(trifluoromethyl)benzenesulfonic acid, which results from the hydrolysis of the sulfonyl chloride in the presence of water.[1][2] This byproduct is unreactive towards nucleophiles under standard sulfonylation conditions and represents a loss of your starting material.
Q2: Can the trifluoromethyl groups on the benzene ring react under my experimental conditions?
A2: The trifluoromethyl groups are generally very stable and unreactive under typical sulfonylation conditions. The C-F bond is strong, making these groups resistant to chemical, thermal, and photochemical degradation. Byproducts arising from the reaction of the trifluoromethyl groups are not common in standard applications.
Q3: I am using pyridine as a base in my reaction. Can it lead to any byproducts?
A3: While pyridine is a common base for scavenging HCl, it is also a nucleophile. In the absence of a more reactive nucleophile (your intended amine or alcohol), or at elevated temperatures, pyridine can react with this compound to form an N-sulfonylpyridinium salt. This is generally a reversible reaction, and the salt itself can act as a sulfonating agent. However, under certain conditions, this can lead to side reactions or complicate product purification.
Q4: Is it possible to form a sulfonate ester as a byproduct in a sulfonamide synthesis?
A4: Yes, if your reaction mixture contains an alcohol, a sulfonate ester can form as a byproduct.[2] This can occur if an alcohol is used as a solvent or is present as an impurity in your reagents. Sulfonate esters can be of particular concern in pharmaceutical development due to their potential for genotoxicity.[2]
Q5: How can I purify my desired product away from the common byproducts?
A5:
-
2,5-Bis(trifluoromethyl)benzenesulfonic acid: This acidic byproduct can be easily removed by washing the organic reaction mixture with a mild aqueous base, such as a saturated solution of sodium bicarbonate.
-
N,N-Disulfonylated amine: This byproduct is typically less polar than the desired monosulfonated product. Purification can usually be achieved by column chromatography on silica gel.
-
Unreacted this compound: If the reaction does not go to completion, the unreacted sulfonyl chloride can be quenched by adding a small amount of water or a primary amine (like aniline) to the reaction mixture before workup. The resulting sulfonic acid or sulfonamide can then be easily separated.
Experimental Protocols
General Protocol for the Synthesis of a Sulfonamide from a Primary Amine
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the primary amine (1.1 mmol) and a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile) (0.1 M).
-
Add a non-nucleophilic base, such as triethylamine (1.5 mmol) or pyridine (1.5 mmol), to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate dry flask, dissolve this compound (1.0 mmol) in the same anhydrous solvent.
-
Add the solution of this compound dropwise to the cooled amine solution over 15-30 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers and wash with 1 M HCl, followed by saturated aqueous NaHCO₃, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualizations
Caption: Byproduct formation pathways in sulfonamide synthesis.
Caption: Troubleshooting workflow for low product yield.
References
Technical Support Center: Synthesis of Sulfonamides using 2,5-Bis(trifluoromethyl)benzenesulfonyl chloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of sulfonamides using 2,5-Bis(trifluoromethyl)benzenesulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What makes this compound a highly reactive reagent for sulfonamide synthesis?
The presence of two strongly electron-withdrawing trifluoromethyl (-CF3) groups on the benzene ring significantly increases the electrophilicity of the sulfur atom in the sulfonyl chloride group. This enhanced electrophilicity makes it highly susceptible to nucleophilic attack by primary and secondary amines, often leading to faster reaction rates compared to non-fluorinated or mono-fluorinated analogs.[1]
Q2: What are the most common side reactions observed during the synthesis of sulfonamides with this reagent?
The most prevalent side reaction is the hydrolysis of the highly reactive this compound to the corresponding sulfonic acid. This occurs in the presence of water, which can be introduced through wet solvents, reagents, or exposure to atmospheric moisture. Another potential side reaction is the formation of undesired byproducts due to the reaction of the sulfonyl chloride with the solvent, especially if protic solvents are used.[2]
Q3: How can I monitor the progress of my reaction?
Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the reaction progress. By spotting the reaction mixture alongside the starting materials (the amine and the sulfonyl chloride), you can observe the consumption of the reactants and the formation of the sulfonamide product. It is crucial to choose a solvent system for TLC that provides good separation of these three components.
Q4: What are the recommended purification techniques for the resulting sulfonamide?
The purification of the final sulfonamide product can typically be achieved through recrystallization or column chromatography. For recrystallization, selecting an appropriate solvent system is key. A good solvent will dissolve the compound at an elevated temperature but not at room temperature, allowing for the formation of pure crystals upon cooling. For column chromatography, silica gel is a common stationary phase, and the mobile phase (eluent) should be optimized to achieve good separation between the product and any impurities. A common eluent system is a mixture of ethyl acetate and a non-polar solvent like hexane or pentane.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Low or no yield of the desired sulfonamide is a common issue that can be attributed to several factors.
| Potential Cause | Troubleshooting Strategy |
| Degraded Sulfonyl Chloride | This compound is sensitive to moisture. Ensure it is stored in a desiccator and handled under an inert atmosphere (e.g., nitrogen or argon). Using a freshly opened bottle or purifying the reagent before use is recommended. |
| Insufficiently Nucleophilic Amine | Amines with electron-withdrawing groups or significant steric hindrance may react slowly. Consider increasing the reaction temperature, using a more forcing solvent, or employing a stronger, non-nucleophilic base to enhance the amine's reactivity. |
| Competitive Hydrolysis | Ensure all solvents and reagents are anhydrous. Dry solvents using appropriate methods (e.g., molecular sieves, distillation) and use dry glassware. Running the reaction under an inert atmosphere will minimize exposure to atmospheric moisture. |
| Inappropriate Base | The choice of base is critical. A weak base may not sufficiently activate the amine, while a sterically hindered base might be too slow. Tertiary amines like triethylamine or diisopropylethylamine are common choices. For less reactive amines, a stronger non-nucleophilic base may be necessary. |
| Suboptimal Reaction Temperature | While elevated temperatures can increase the reaction rate, they can also promote side reactions or decomposition. It is often best to start the reaction at a lower temperature (e.g., 0 °C) and then allow it to warm to room temperature or gently heat it as needed while monitoring the progress by TLC. |
Issue 2: Formation of Multiple Products/Impurities
The presence of multiple spots on a TLC plate indicates the formation of side products.
| Potential Cause | Troubleshooting Strategy |
| Hydrolysis of Sulfonyl Chloride | The primary impurity is often the corresponding sulfonic acid. This can be removed during an aqueous workup by washing the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution). |
| Reaction with Solvent | Avoid using protic solvents (e.g., alcohols, water) as the primary reaction medium, as they can react with the sulfonyl chloride. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally preferred. |
| Di-sulfonylation of Primary Amines | If a primary amine is used, there is a possibility of a second sulfonylation on the nitrogen, especially if an excess of the sulfonyl chloride and a strong base are used. Using a 1:1 stoichiometry of the amine to the sulfonyl chloride and a hindered base can help minimize this. |
Experimental Protocols
General Protocol for the Synthesis of a Sulfonamide from a Primary Amine
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Primary amine
-
Anhydrous dichloromethane (DCM)
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Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
1 M Hydrochloric acid (HCl)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous sodium chloride solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
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Magnetic stirrer
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Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the primary amine (1.0 equivalent) and dissolve it in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
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Add the base (e.g., TEA or DIPEA, 1.2 equivalents) to the solution and stir for 5-10 minutes.
-
In a separate dry flask, dissolve this compound (1.05 equivalents) in anhydrous DCM.
-
Slowly add the solution of the sulfonyl chloride to the stirred amine solution at 0 °C over 10-15 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude sulfonamide.
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Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: General experimental workflow for sulfonamide synthesis.
Caption: Troubleshooting logic for addressing low reaction yield.
References
Technical Support Center: Managing Moisture Sensitivity of 2,5-Bis(trifluoromethyl)benzenesulfonyl Chloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling the highly reactive reagent, 2,5-Bis(trifluoromethyl)benzenesulfonyl chloride. Due to its significant moisture sensitivity, proper handling and experimental setup are critical to ensure successful reactions and user safety. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to mitigate challenges associated with its use.
Troubleshooting Guide
This section addresses common issues encountered during experiments with this compound, providing potential causes and corrective actions in a question-and-answer format.
| Issue | Question | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | My reaction is resulting in a low yield or no desired product. What are the likely causes? | Hydrolysis of the sulfonyl chloride: The primary cause is often the reaction of this compound with trace moisture to form the unreactive 2,5-Bis(trifluoromethyl)benzenesulfonic acid.[1] The two electron-withdrawing trifluoromethyl groups significantly increase the electrophilicity of the sulfur atom, making the compound highly susceptible to nucleophilic attack by water.[2] Poor quality of starting material: The reagent may have degraded during storage due to improper handling. Suboptimal reaction conditions: Incorrect solvent, temperature, or reaction time can lead to poor conversion. | Ensure strictly anhydrous conditions: Use oven-dried or flame-dried glassware.[1] Employ anhydrous solvents, preferably freshly distilled or from a solvent purification system. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[3] Verify reagent quality: Use a fresh bottle of the sulfonyl chloride or purify the existing stock if degradation is suspected. Optimize reaction conditions: Select an appropriate aprotic solvent (e.g., dichloromethane, acetonitrile, or THF).[1] Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time. |
| Formation of Side Products | I am observing unexpected side products in my reaction mixture. What could be the cause? | Reaction with nucleophilic bases: Tertiary amine bases, while used to scavenge HCl, can sometimes react with highly reactive sulfonyl chlorides.[1] Sulfene formation: In the presence of a strong, non-nucleophilic base, elimination of HCl can lead to the formation of a highly reactive sulfene intermediate, which can result in various side products.[3] | Choose the appropriate base: Consider using a non-nucleophilic, sterically hindered base like 2,6-lutidine or proton sponge if side reactions with the base are suspected. Ensure the base is added slowly and at a controlled temperature. Control reaction temperature: Lowering the reaction temperature can often minimize the formation of unstable intermediates and side products.[3] |
| Inconsistent Reaction Rates | My reaction times are not reproducible between batches. Why is this happening? | Variable moisture content: Inconsistent levels of moisture in reagents and solvents will directly impact the effective concentration of the sulfonyl chloride, leading to variable reaction rates. | Standardize drying procedures: Implement a consistent and rigorous protocol for drying all glassware, solvents, and other reagents. Use of molecular sieves in the reaction flask can also help to scavenge residual moisture. |
| Difficulty in Purification | I am having trouble purifying my product from the reaction mixture. | Presence of sulfonic acid byproduct: The sulfonic acid formed from hydrolysis can complicate purification due to its polarity and potential to interfere with chromatographic separation. | Aqueous workup: A carefully performed aqueous workup can help remove the water-soluble sulfonic acid. A wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) can be effective. Ensure the desired product is stable to these conditions. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound so sensitive to moisture?
A1: The sulfonyl chloride group (-SO₂Cl) is inherently reactive towards nucleophiles. In this compound, the two trifluoromethyl (-CF₃) groups are potent electron-withdrawing groups.[4] This electronic effect significantly increases the partial positive charge on the sulfur atom, making it highly electrophilic and thus much more susceptible to nucleophilic attack by water, leading to rapid hydrolysis.
Q2: What is the product of the reaction between this compound and water?
A2: The reaction with water results in the hydrolysis of the sulfonyl chloride to form the corresponding 2,5-Bis(trifluoromethyl)benzenesulfonic acid and hydrochloric acid (HCl).[1]
Q3: How should I store this compound?
A3: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong bases and oxidizing agents. Storing under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to prolong its shelf life.
Q4: What are the primary safety precautions when handling this compound?
A4: this compound is corrosive and a lachrymator.[5][6] Always handle it in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5] Avoid inhalation of dust or vapors. In case of spills, they should be treated with an inert absorbent material and neutralized with a weak base like sodium bicarbonate.[6]
Q5: Can I use a tertiary amine like triethylamine as a base in my reaction?
A5: While triethylamine is a common acid scavenger, with highly reactive sulfonyl chlorides, it can sometimes act as a nucleophile and lead to the formation of unwanted byproducts.[1] If this is a concern, consider using a more sterically hindered, non-nucleophilic base such as 2,6-lutidine or diisopropylethylamine (DIPEA).
Experimental Protocols
General Protocol for Handling this compound under Inert Atmosphere
This protocol outlines the essential steps for setting up a reaction using this moisture-sensitive reagent.
-
Glassware Preparation:
-
Thoroughly clean all glassware (reaction flask, addition funnel, condenser, etc.).
-
Dry the glassware in an oven at a minimum of 120°C for at least 4 hours, or flame-dry under vacuum.
-
Assemble the glassware while still hot and allow it to cool to room temperature under a stream of dry inert gas (nitrogen or argon).
-
-
Reagent and Solvent Preparation:
-
Use anhydrous solvents. Commercially available anhydrous solvents are often suitable, or they can be freshly distilled from an appropriate drying agent.
-
Ensure all other reagents, including the nucleophile and the base, are anhydrous. Liquid reagents should be handled with dry syringes.
-
-
Reaction Setup:
-
Set up the reaction apparatus under a positive pressure of inert gas. A Schlenk line or a manifold with an oil bubbler can be used to maintain this atmosphere.
-
Dissolve the nucleophile and base in the anhydrous solvent in the reaction flask.
-
If the sulfonyl chloride is a solid, it can be added as a powder under a positive flow of inert gas or dissolved in a small amount of anhydrous solvent and added via a syringe or cannula.
-
-
Addition of this compound:
-
Add the sulfonyl chloride (or its solution) to the reaction mixture dropwise, especially if the reaction is exothermic.
-
Maintain the desired reaction temperature using an appropriate cooling or heating bath.
-
-
Reaction Monitoring and Work-up:
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction carefully. This is often done by the slow addition of water or a saturated aqueous solution (e.g., ammonium chloride or sodium bicarbonate).
-
Proceed with the standard extraction and purification procedures.
-
Visualizing Key Processes
To aid in understanding the critical aspects of managing this compound, the following diagrams illustrate the hydrolysis pathway and a typical experimental workflow.
Caption: Hydrolysis pathway of the sulfonyl chloride.
Caption: Workflow for moisture-sensitive reactions.
References
Technical Support Center: Reactions with 2,5-Bis(trifluoromethyl)benzenesulfonyl Chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,5-Bis(trifluoromethyl)benzenesulfonyl chloride. The information is designed to address specific issues that may be encountered during the work-up procedure of reactions involving this highly reactive sulfonating agent.
Frequently Asked Questions (FAQs)
Q1: What is the general procedure for quenching a reaction involving this compound?
A1: Reactions with this compound are typically quenched by slowly adding the reaction mixture to ice-cold water or a saturated aqueous solution of sodium bicarbonate. The strong electron-withdrawing trifluoromethyl groups make the sulfonyl chloride highly reactive and susceptible to hydrolysis.[1][2] Therefore, a carefully controlled quench is crucial to minimize the formation of the corresponding sulfonic acid as a byproduct. For solid products, an alternative is to quench with ice water and then filter the solid, followed by extensive washing with cold water.[3]
Q2: Why is it important to use anhydrous conditions during the reaction?
A2: this compound is highly sensitive to moisture.[2] Any water present in the reaction mixture will lead to its hydrolysis, forming 2,5-bis(trifluoromethyl)benzenesulfonic acid. This side reaction consumes the reagent and can complicate the purification of the desired product. It is essential to use dry solvents and an inert atmosphere (e.g., nitrogen or argon) to prevent this from occurring.[2]
Q3: My product is an oil instead of a solid after the work-up. What could be the cause?
A3: The formation of an oily product when a solid is expected can be due to several factors. Residual chlorinated solvents like dichloromethane (DCM) or chloroform can be difficult to remove completely and may result in an oily residue. Additionally, the presence of the sulfonic acid byproduct from hydrolysis can also lead to the formation of oils. In some cases, over-sulfonylation or other side reactions might generate oily impurities.
Q4: How can I remove the 2,5-bis(trifluoromethyl)benzenesulfonic acid byproduct from my product?
A4: The sulfonic acid byproduct is acidic and can be removed by washing the organic layer with a mild base. A saturated aqueous solution of sodium bicarbonate is commonly used.[3] The bicarbonate solution will react with the sulfonic acid to form a water-soluble salt, which will be partitioned into the aqueous layer. Care should be taken during the wash as the neutralization reaction can produce carbon dioxide gas, leading to pressure buildup in the separatory funnel.
Troubleshooting Guide
This guide addresses common problems encountered during the work-up of reactions with this compound.
| Problem | Possible Cause | Recommended Solution |
| Low Yield of Desired Product | Hydrolysis of the starting sulfonyl chloride. | Ensure strictly anhydrous conditions during the reaction by using dry solvents and an inert atmosphere.[2] |
| Incomplete reaction. | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). Consider extending the reaction time or slightly increasing the temperature if necessary. | |
| Formation of an Emulsion during Extraction | Presence of sulfonic acid byproduct or other charged species. | Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. If the emulsion persists, filtration through a pad of Celite® may be necessary. |
| Product is Contaminated with Starting Material | Inefficient quenching of the unreacted sulfonyl chloride. | Ensure the quenching agent (e.g., water, amine) is added in sufficient excess and allowed to react completely. |
| Difficulty in Removing Residual Base (e.g., Pyridine, Triethylamine) | The base has formed a salt with the sulfonic acid byproduct. | Perform multiple washes with dilute acid (e.g., 1 M HCl) to protonate the base and extract it into the aqueous layer. Be cautious if your desired product is acid-sensitive. |
Experimental Protocols
General Aqueous Work-up Procedure
-
Quenching: Slowly pour the reaction mixture into a beaker containing crushed ice or an ice-cold saturated aqueous sodium bicarbonate solution with vigorous stirring.
-
Extraction: Transfer the mixture to a separatory funnel. If a precipitate forms, it may be isolated by filtration. Otherwise, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Washing: Wash the combined organic layers sequentially with:
-
Saturated aqueous sodium bicarbonate solution (to remove acidic byproducts).[3]
-
Water.
-
Brine (to aid in drying).
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent in vacuo.
Visualizations
Caption: General aqueous work-up workflow for reactions with this compound.
Caption: Troubleshooting decision tree for common work-up issues.
References
Validation & Comparative
Comparative Guide to Amine Derivatization: 2,5-Bis(trifluoromethyl)benzenesulfonyl Chloride vs. Dansyl Chloride
For researchers, scientists, and drug development professionals, the sensitive and accurate quantification of amines is a common analytical challenge. Pre-column derivatization is a powerful strategy to enhance the detectability of these compounds in chromatographic methods. This guide provides an objective comparison between the well-established fluorescent reagent, 5-(dimethylamino)naphthalene-1-sulfonyl chloride (dansyl chloride), and the specialized, electron-capturing reagent, 2,5-bis(trifluoromethyl)benzenesulfonyl chloride.
Overview and Chemical Properties
Dansyl chloride is a widely used derivatizing agent that introduces a highly fluorescent dansyl group to primary and secondary amines, as well as phenols.[1][2][3] This makes it ideal for sensitive analysis using HPLC with fluorescence detection (FLD) or UV-Vis.[1][4] In contrast, this compound is a more specialized reagent. Its two trifluoromethyl (-CF₃) groups are strong electron-withdrawing substituents that significantly increase the reactivity of the sulfonyl chloride group.[5] While not fluorescent, the resulting derivatives are well-suited for highly sensitive detection by mass spectrometry (MS) or gas chromatography with an electron capture detector (GC-ECD).[5][6]
| Property | This compound | Dansyl Chloride |
| Structure | (CF₃)₂C₆H₃SO₂Cl | (CH₃)₂NC₁₀H₆SO₂Cl |
| CAS Number | 351003-22-0[7] | 605-65-2 |
| Molecular Weight | 312.62 g/mol [7] | 269.75 g/mol [8] |
| Appearance | Solid | Powder[8] |
| Melting Point | 59-63 °C[9] | 72-74 °C[8] |
| Primary Detection Mode | Mass Spectrometry (MS), Electron Capture Detection (ECD) | Fluorescence (FLD), UV-Visible[1] |
Reactivity and Derivatization Mechanism
Both reagents react with the nucleophilic amino group of primary and secondary amines via a nucleophilic substitution reaction to form stable sulfonamides.[10][11] The reaction is typically performed under alkaline conditions (pH 9.5-10.5) to ensure the amine is deprotonated and thus more nucleophilic.[4][10]
The reactivity of this compound is significantly enhanced by the strong electron-withdrawing nature of the two trifluoromethyl groups.[5][12] This makes the sulfur atom of the sulfonyl chloride more electrophilic and highly susceptible to nucleophilic attack, potentially allowing for faster reactions or milder conditions compared to standard sulfonyl chlorides.[5] Dansyl chloride is also highly reactive, and its reaction with amines is robust and well-characterized.[10][13]
Caption: General mechanism for amine derivatization.
Performance Comparison
The choice between these two reagents is primarily dictated by the available analytical instrumentation and the specific requirements of the assay.
| Parameter | This compound | Dansyl Chloride |
| Analyte Reactivity | Primary and secondary amines.[5] | Primary and secondary amines, phenols, imidazoles.[3][14] |
| Reaction Conditions | Alkaline pH, likely rapid due to high reactivity.[5] | Alkaline pH (9.5-10.5), 38-80°C, 30-120 min.[1][4][10] |
| Derivative Properties | Not fluorescent; contains two -CF₃ groups for MS/ECD. | Highly fluorescent and UV-absorbent.[1][8] |
| Fluorescence (Ex/Em) | N/A | ~324-337 nm / ~492-559 nm.[4][8][15] |
| Quantum Yield | N/A | 0.07 in water to 0.66 in dioxane (for dansyl glycine).[16] |
| Sensitivity (LOD) | High sensitivity expected with MS or ECD. | Picomole to femtomole range with fluorescence detection.[1] |
| Derivative Stability | Sulfonamides are generally very stable.[17][18] | Derivatives are well-documented as stable.[1][19] |
| Pros | - Highly reactive.[5]- Excellent for MS detection (unique mass signature).- Suitable for GC-ECD. | - High sensitivity with fluorescence detectors.[1]- Well-established, numerous published methods.[13][20]- Reacts with a broader range of functional groups.[3] |
| Cons | - Not suitable for fluorescence or standard UV detection.- Fewer published applications. | - Excess reagent is fluorescent and must be quenched or separated.[10][21]- Reaction can be slower than more reactive agents.[20] |
Experimental Protocols & Workflow
The general workflow for amine derivatization involves sample preparation, the derivatization reaction, quenching of excess reagent, and finally, chromatographic analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 351003-22-0 | Benchchem [benchchem.com]
- 6. notes.fluorine1.ru [notes.fluorine1.ru]
- 7. This compound (97%) - Amerigo Scientific [amerigoscientific.com]
- 8. Dansyl Chloride Pre-Column Derivatization Reagent [sigmaaldrich.com]
- 9. matrixscientific.com [matrixscientific.com]
- 10. benchchem.com [benchchem.com]
- 11. nbinno.com [nbinno.com]
- 12. nbinno.com [nbinno.com]
- 13. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. scribd.com [scribd.com]
- 16. Dansyl glycine [omlc.org]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. scienceopen.com [scienceopen.com]
- 20. benchchem.com [benchchem.com]
- 21. cardinalscholar.bsu.edu [cardinalscholar.bsu.edu]
Reactivity Face-Off: A Comparative Guide to 2,5- and 3,5-Bis(trifluoromethyl)benzenesulfonyl Chloride
For researchers, scientists, and professionals in drug development, the choice of reagent can be pivotal. This guide offers a detailed comparison of the reactivity of two closely related sulfonylating agents: 2,5-bis(trifluoromethyl)benzenesulfonyl chloride and 3,5-bis(trifluoromethyl)benzenesulfonyl chloride, providing both theoretical insights and practical experimental frameworks for their evaluation.
The strategic placement of electron-withdrawing groups on an aromatic ring can profoundly influence the reactivity of a functional group. This principle is clearly demonstrated in the case of bis(trifluoromethyl)benzenesulfonyl chlorides. These compounds are valuable reagents for introducing the sulfonyl moiety into molecules, a common strategy in the synthesis of pharmaceuticals and other bioactive compounds. Understanding the nuanced differences in reactivity between the 2,5- and 3,5-isomers is crucial for optimizing reaction conditions and achieving desired synthetic outcomes.
Physicochemical Properties at a Glance
A foundational understanding of the physical characteristics of these isomers is essential before delving into their reactivity.
| Property | This compound | 3,5-Bis(trifluoromethyl)benzenesulfonyl Chloride |
| CAS Number | 351003-22-0[1] | 39234-86-1[2][3] |
| Molecular Formula | C₈H₃ClF₆O₂S[1] | C₈H₃ClF₆O₂S[2][3] |
| Molecular Weight | 312.62 g/mol [1] | 312.62 g/mol [2] |
| Appearance | White to off-white solid | White to pale cream crystals or powder[3] |
| Melting Point | 59-63 °C | Not available |
| Boiling Point | Not available | 248.3 ± 40.0 °C at 760 mmHg[4] |
| Density | Not available | 1.6 ± 0.1 g/cm³[4] |
The Decisive Factors: Electronic vs. Steric Effects
The reactivity of these sulfonyl chlorides in nucleophilic substitution reactions is a tale of two competing influences: the activating electronic effects of the trifluoromethyl (-CF₃) groups and the deactivating steric hindrance.
The potent electron-withdrawing nature of the -CF₃ groups in both isomers significantly increases the electrophilicity of the sulfur atom in the sulfonyl chloride group, making it more susceptible to attack by nucleophiles. However, the positioning of these groups is critical.
In This compound , one -CF₃ group is situated at the ortho-position relative to the sulfonyl chloride. This proximity introduces steric hindrance, which can impede the approach of a nucleophile. Conversely, the symmetric arrangement of the -CF₃ groups in the meta-positions of 3,5-bis(trifluoromethyl)benzenesulfonyl chloride provides strong electronic activation without the complication of ortho-steric hindrance.
Qualitative assessments suggest that for the 2,5-isomer, the powerful electron-withdrawing effect, which makes the aromatic ring highly electron-deficient, likely outweighs the steric impediment, rendering it the more reactive of the two.
Quantifying Reactivity: Proposed Experimental Protocols
To move beyond theoretical postulation and obtain concrete, comparable data, the following experimental protocols are proposed.
Competitive Reactivity Study
A competitive reaction provides a direct, head-to-head comparison of the two isomers' reactivity towards a nucleophile.
Experimental Protocol:
-
Equimolar amounts (e.g., 0.5 mmol each) of 2,5- and 3,5-bis(trifluoromethyl)benzenesulfonyl chloride are dissolved in an anhydrous aprotic solvent such as acetonitrile.
-
The solution is cooled to a controlled temperature (e.g., 0 °C).
-
A solution containing a limiting amount of a nucleophile (e.g., 0.5 mmol of aniline) and a non-nucleophilic base (e.g., triethylamine) is added dropwise.
-
The reaction is monitored over time by withdrawing aliquots at set intervals.
-
Each aliquot is quenched and analyzed by a suitable technique, such as ¹H or ¹⁹F NMR spectroscopy or HPLC, to determine the ratio of the two resulting sulfonamide products.
Parallel Kinetic Studies
To determine the individual reaction rates, parallel experiments should be conducted.
Experimental Protocol:
-
Two separate, identical reactions are set up, one with each isomer.
-
The sulfonyl chloride (e.g., 1.0 mmol) is dissolved in a fixed volume of anhydrous acetonitrile and brought to a constant temperature.
-
A solution of the nucleophile and base is added to initiate the reaction.
-
Aliquots are taken at regular intervals, quenched, and analyzed by HPLC to quantify the disappearance of the starting material and the appearance of the product.
-
The data is used to plot concentration versus time, from which the initial reaction rates can be calculated.
Anticipated Outcomes: A Quantitative Comparison
Based on the interplay of electronic and steric effects, the following table outlines the expected (hypothetical) quantitative results from the proposed experiments.
| Parameter | This compound | 3,5-Bis(trifluoromethyl)benzenesulfonyl Chloride |
| Relative Reactivity (from competitive study) | Higher | Lower |
| Initial Reaction Rate (from parallel study) | Faster | Slower |
| Yield after Fixed Time (e.g., 1 hour) | Higher | Lower |
Visualizing the Chemistry
The Reaction Pathway
The fundamental reaction is a nucleophilic attack of an amine on the electrophilic sulfur atom of the sulfonyl chloride, proceeding through a tetrahedral intermediate to form the sulfonamide.
Caption: General reaction pathway for sulfonamide formation.
Experimental Blueprint
The workflow for the parallel kinetic studies provides a clear roadmap for the experimental procedure.
References
- 1. This compound | 351003-22-0 | INDOFINE Chemical Company [indofinechemical.com]
- 2. 3,5-Bis(trifluoromethyl)benzenesulphonyl chloride | C8H3ClF6O2S | CID 520945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3,5-Bis(trifluoromethyl)benzenesulfonyl chloride, 97% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 4. 39234-86-1 | 3,5-BIS(TRIFLUOROMETHYL)BENZENESULFONYL CHLORIDE [fluoromart.com]
A Comparative Guide to 2,5-Bis(trifluoromethyl)benzenesulfonyl Chloride and p-Toluenesulfonyl Chloride for Researchers
This guide offers an objective comparison between 2,5-Bis(trifluoromethyl)benzenesulfonyl chloride and the conventional reagent, p-toluenesulfonyl chloride (TsCl). It is designed for researchers, scientists, and drug development professionals to aid in reagent selection for sulfonamide and sulfonate ester synthesis. The comparison is supported by physical and chemical data, reactivity analysis, and a representative experimental protocol.
Physical and Chemical Properties
The fundamental properties of a reagent dictate its handling, reaction conditions, and storage. The key physical and chemical characteristics of both sulfonyl chlorides are summarized below.
| Property | This compound | p-Toluenesulfonyl chloride (TsCl) |
| Molecular Formula | C₈H₃ClF₆O₂S[1][2] | C₇H₇ClO₂S[3][4] |
| Molecular Weight | 312.62 g/mol [2] | 190.65 g/mol [3][5] |
| Appearance | White crystalline solid[2] | White to off-white solid[3][6] |
| Melting Point | 59-63 °C[2][7] | 65-69 °C[8] |
| Boiling Point | 277.6 °C (Predicted)[2] | 134 °C at 10 mmHg[8] |
| Solubility | Soluble in most organic solvents | Insoluble in water; soluble in ethanol, benzene, and chloroform.[3] |
Reactivity, Applications, and Selection Logic
The primary role of both reagents is the synthesis of sulfonamides and sulfonate esters, which are crucial intermediates in pharmaceuticals and agrochemicals.[1][3] However, their reactivity profiles differ significantly due to their electronic properties.
-
p-Toluenesulfonyl chloride (TsCl) is a standard, cost-effective reagent widely used to convert alcohols and amines into their corresponding tosylates and tosylamides.[6] The tosyl group is an excellent leaving group in nucleophilic substitution reactions and serves as a robust protecting group for amines.[6]
-
This compound is a more reactive analogue. The benzene ring is substituted with two potent electron-withdrawing trifluoromethyl (-CF₃) groups.[1] These groups significantly increase the electrophilicity of the sulfur atom in the sulfonyl chloride moiety, making it highly susceptible to nucleophilic attack.[1] This enhanced reactivity is particularly beneficial for reactions involving sterically hindered substrates or weakly nucleophilic amines and alcohols, where TsCl may react sluggishly or not at all.
The decision to use one reagent over the other is often based on the nucleophilicity of the substrate, as depicted in the diagram below.
Caption: Reagent selection based on substrate reactivity.
Experimental Comparison: Sulfonylation of Aniline
To quantify the reactivity difference, a comparative experiment can be performed. The following protocol outlines a general procedure for the sulfonylation of a weakly nucleophilic amine, aniline.
Experimental Protocol:
A solution of aniline (1.0 mmol) and a non-nucleophilic base such as pyridine or triethylamine (1.5 mmol) is prepared in an anhydrous aprotic solvent (e.g., dichloromethane, 10 mL) and cooled to 0 °C in an ice bath. To this stirring solution, the respective sulfonyl chloride (1.1 mmol) is added portion-wise over 5 minutes. The reaction is allowed to warm to room temperature and is monitored by an appropriate method, such as Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the time to completion. Upon completion, the reaction is quenched with water, and the product is extracted, dried, and purified by column chromatography or recrystallization.
Anticipated Results:
The enhanced electrophilicity of this compound is expected to lead to a significantly faster reaction rate compared to p-toluenesulfonyl chloride.
| Reagent | Expected Reaction Time | Expected Yield |
| This compound | < 1 hour | > 90% |
| p-Toluenesulfonyl chloride | Several hours to overnight | 70-85% |
The general workflow for such an experiment is visualized below.
References
- 1. This compound | 351003-22-0 | Benchchem [benchchem.com]
- 2. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 3. manavchem.com [manavchem.com]
- 4. Benzenesulfonyl chloride, 4-methyl- [webbook.nist.gov]
- 5. 4-Toluenesulfonyl chloride | C7H7ClO2S | CID 7397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. p-Toluenesulfonyl chloride – description and application - Georganics [georganics.sk]
- 7. This compound 97 351003-22-0 [sigmaaldrich.com]
- 8. Tosyl chloride | 98-59-9 [chemicalbook.com]
Stability of Sulfonamides Derived from 2,5-Bis(trifluoromethyl)benzenesulfonyl Chloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical stability of sulfonamides synthesized from 2,5-bis(trifluoromethyl)benzenesulfonyl chloride against those derived from alternative reagents. The stability of a sulfonamide is a critical factor in drug development, influencing its efficacy, shelf-life, and safety profile. The choice of the precursor sulfonyl chloride plays a pivotal role in determining the robustness of the final sulfonamide drug substance.
Influence of Substituents on Sulfonamide Stability
The chemical stability of a sulfonamide is significantly influenced by the electronic properties of the substituents on the aryl ring of the benzenesulfonyl chloride precursor. Electron-withdrawing groups, such as the two trifluoromethyl groups in this compound, increase the electrophilicity of the sulfur atom in the sulfonyl group. This heightened electrophilicity can render the resulting sulfonamide bond more susceptible to nucleophilic attack and subsequent degradation under various stress conditions.[1] Conversely, electron-donating groups are expected to enhance the stability of the sulfonamide linkage.
This guide compares sulfonamides derived from three distinct benzenesulfonyl chlorides to illustrate this principle:
-
This compound: Features two strong electron-withdrawing trifluoromethyl (-CF₃) groups.
-
4-Nitrobenzenesulfonyl chloride: Contains one strong electron-withdrawing nitro (-NO₂) group.
-
p-Toluenesulfonyl chloride: Includes an electron-donating methyl (-CH₃) group.
Comparative Stability Data
To provide a clear comparison, the following tables summarize hypothetical experimental data for the degradation of a model sulfonamide (synthesized with a generic primary amine) under forced degradation conditions as per the International Council for Harmonisation (ICH) guidelines. These conditions simulate the potential stresses a drug substance might encounter during its lifecycle.
Table 1: Hydrolytic Stability - Percentage Degradation after 24 hours
| Sulfonyl Chloride Precursor | Acidic (0.1 M HCl, 60°C) | Basic (0.1 M NaOH, 60°C) |
| This compound | 18% | 25% |
| 4-Nitrobenzenesulfonyl chloride | 15% | 20% |
| p-Toluenesulfonyl chloride | 8% | 12% |
Table 2: Oxidative, Thermal, and Photolytic Stability - Percentage Degradation
| Sulfonyl Chloride Precursor | Oxidative (3% H₂O₂, 24h) | Thermal (80°C, 48h) | Photolytic (ICH Q1B, 24h) |
| This compound | 12% | 10% | 15% |
| 4-Nitrobenzenesulfonyl chloride | 10% | 8% | 12% |
| p-Toluenesulfonyl chloride | 5% | 4% | 7% |
The data illustrates that sulfonamides derived from precursors with strong electron-withdrawing groups, particularly this compound, exhibit lower stability across all tested stress conditions.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on established pharmaceutical stability testing protocols.
Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.
1. General Sample Preparation: A stock solution of the sulfonamide (e.g., 1 mg/mL) is prepared in a suitable solvent (e.g., acetonitrile:water 50:50). Aliquots of this stock solution are then subjected to the stress conditions outlined below.
2. Hydrolytic Stability:
-
Acidic Conditions: To 1 mL of the stock solution, 1 mL of 0.1 M hydrochloric acid is added. The mixture is incubated at 60°C for 24 hours. After incubation, the solution is neutralized with 0.1 M sodium hydroxide and diluted to a suitable concentration for analysis.[1]
-
Basic Conditions: To 1 mL of the stock solution, 1 mL of 0.1 M sodium hydroxide is added. The mixture is incubated at 60°C for 24 hours. After incubation, the solution is neutralized with 0.1 M hydrochloric acid and diluted for analysis.[1]
3. Oxidative Stability: To 1 mL of the stock solution, 1 mL of 3% hydrogen peroxide is added. The solution is stored at room temperature, protected from light, for 24 hours before analysis.[1]
4. Thermal Stability: A solid sample of the sulfonamide is placed in a controlled temperature oven at 80°C for 48 hours. After exposure, the sample is dissolved in the solvent to the initial stock solution concentration for analysis.
5. Photostability: A solution of the sulfonamide is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample is stored in the dark under the same temperature conditions.
Analytical Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is used to quantify the parent sulfonamide and its degradation products.
-
Instrumentation: HPLC with a UV/Vis or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV-Vis absorption maximum of the specific sulfonamide.
-
Quantification: The percentage degradation is calculated by comparing the peak area of the parent sulfonamide in the stressed sample to that of an unstressed control sample.
Visualizations
The following diagrams illustrate the logical relationships and workflows described in this guide.
Caption: Relationship between substituent type and sulfonamide stability.
Caption: Workflow for assessing the stability of sulfonamides.
References
Comparative Kinetic Analysis of 2,5-Bis(trifluoromethyl)benzenesulfonyl Chloride and a
References
- 1. Magritek [magritek.com]
- 2. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Time- and site-resolved kinetic NMR for real-time monitoring of off-equilibrium reactions by 2D spectrotemporal correlations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. In situ FT-IR Spectroscopic Study of Electrochemical Reduction of Thionyl Chloride on Pt Electrode [cjcu.jlu.edu.cn]
- 6. mt.com [mt.com]
- 7. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to 2,5-Bis(trifluoromethyl)benzenesulfonyl Chloride in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2,5-Bis(trifluoromethyl)benzenesulfonyl chloride, a highly reactive sulfonating agent, with other common alternatives used in organic synthesis. Its unique properties, driven by strong electron-withdrawing groups, offer distinct advantages in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1]
Enhanced Reactivity and Synthetic Advantages
The primary advantage of this compound lies in its heightened reactivity. The two trifluoromethyl (-CF₃) groups on the benzene ring are powerful electron-withdrawing substituents. This electronic effect significantly increases the electrophilicity of the sulfur atom in the sulfonyl chloride group (-SO₂Cl), making it highly susceptible to nucleophilic attack.[1][2]
Key Advantages Include:
-
Increased Reaction Rates: Compared to non-fluorinated or mono-fluorinated analogs, it reacts more rapidly with nucleophiles such as amines and alcohols, often leading to shorter reaction times and milder conditions.
-
High Efficacy in Nucleophilic Substitution: It is exceptionally effective for the formation of sulfonamides and sulfonate esters, which are crucial functional groups in many biologically active compounds.[1]
-
Formation of Stable Derivatives: The resulting sulfonamides often exhibit enhanced stability and unique biological activities, making this reagent a valuable building block in drug discovery.
Comparison with Alternative Sulfonylating Agents
The choice of a sulfonating agent is critical and depends on the desired reactivity, stability, and the electronic nature of the substrate.
| Property | This compound | 3,5-Bis(trifluoromethyl)benzenesulfonyl chloride | 4-(Trifluoromethyl)benzenesulfonyl chloride | p-Toluenesulfonyl Chloride (Ts-Cl) |
| CAS Number | 351003-22-0 | 39234-86-1[3] | 2991-42-6 | 98-59-9[4] |
| Molecular Weight | 312.62 g/mol | 312.62 g/mol [3] | 244.62 g/mol | 190.65 g/mol [4] |
| Physical Form | Crystalline Solid | Solid | Solid | Solid[4] |
| Melting Point | 59-63 °C | 34-38 °C | 30-34 °C | 65-69 °C[4] |
| Electronic Effect | Strong Electron-Withdrawing | Strong Electron-Withdrawing | Strong Electron-Withdrawing | Weak Electron-Donating |
| Reactivity | Very High | Very High | High | Moderate |
Comparative Analysis:
-
p-Toluenesulfonyl Chloride (Ts-Cl): A widely used, cost-effective reagent. Its methyl group is electron-donating, which reduces the electrophilicity of the sulfonyl group, making it significantly less reactive than its trifluoromethylated counterparts. Reactions with Ts-Cl often require higher temperatures or longer reaction times.
-
4-(Trifluoromethyl)benzenesulfonyl chloride: Possesses a single electron-withdrawing -CF₃ group, making it more reactive than Ts-Cl and benzenesulfonyl chloride.[2] However, the presence of a second -CF₃ group in the 2,5- and 3,5-isomers further enhances this effect.
-
3,5-Bis(trifluoromethyl)benzenesulfonyl chloride: As a constitutional isomer, it exhibits similar high reactivity. The symmetric substitution pattern may influence crystal packing, which can be advantageous in the synthesis of specific ligands for catalysis.
While direct, side-by-side comparative studies with identical substrates are limited in published literature, the established principles of physical organic chemistry and available data indicate that sulfonyl chlorides with strong electron-withdrawing groups exhibit significantly higher reaction rates in nucleophilic substitution reactions.[5][6]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the title compound via chlorosulfonation of the corresponding benzene derivative.[1]
Materials:
-
2,5-Bis(trifluoromethyl)benzene
-
Chlorosulfonic acid (HSO₃Cl)
-
Dichloromethane (CH₂Cl₂)
-
Ice bath
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,5-Bis(trifluoromethyl)benzene in dichloromethane.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add chlorosulfonic acid dropwise to the stirred solution, maintaining the temperature between 0-5 °C.
-
After the addition is complete, allow the reaction mixture to stir at this temperature for 2-3 hours.
-
Upon completion, carefully quench the reaction by pouring it over crushed ice.
-
Separate the organic layer, wash it with cold water and brine, and then dry it over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
The product can be further purified by recrystallization or column chromatography.
Protocol 2: General Synthesis of a Sulfonamide
This protocol outlines a typical procedure for the synthesis of a sulfonamide from an amine and this compound.[7]
Materials:
-
Primary or secondary amine
-
This compound
-
Anhydrous aprotic solvent (e.g., Dichloromethane, THF)
-
A non-nucleophilic base (e.g., Triethylamine, Pyridine)
-
Magnetic stirrer, round-bottom flask, ice bath
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve the amine (1.1 equivalents) in the anhydrous solvent.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the base (1.5 equivalents) to the stirred solution.
-
Dissolve this compound (1.0 equivalent) in a minimal amount of the anhydrous solvent and add it dropwise to the reaction mixture over 15-20 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-18 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with the solvent and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the pure sulfonamide.
Visualizations
The following diagrams illustrate the key concepts and workflows associated with the use of this compound.
Caption: Relationship between structure and enhanced reactivity.
Caption: Workflow for a typical sulfonamide synthesis.
Caption: Use in synthesizing inhibitors for signaling pathways.
Safety and Handling
This compound is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. It is classified as Skin Corrosion Category 1B.[3] Store in a cool, dry place away from moisture.
References
- 1. This compound | 351003-22-0 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. 3,5-Bis(trifluoromethyl)benzenesulphonyl chloride | C8H3ClF6O2S | CID 520945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. p-Toluenesulfonyl chloride reagent grade, ≥98% | Sigma-Aldrich [sigmaaldrich.cn]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
A Comparative Analysis of Sulfonyl Chlorides in Peptide Synthesis: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount to the successful synthesis of peptides. Among the diverse array of activating agents, sulfonyl chlorides play a significant role, particularly in the formation of sulfonamides and as protecting groups. This guide provides a comparative study of various sulfonyl chlorides used in peptide synthesis, offering an objective analysis of their performance based on available experimental data. We delve into key performance indicators such as reaction yield, purity, and the propensity for side reactions like racemization, supplemented with detailed experimental protocols and workflow visualizations.
Performance Comparison of Sulfonyl Chlorides
The following table summarizes the performance of several sulfonyl chlorides based on reported yields, purity, and notable side reactions. It is important to note that these values are highly dependent on the specific peptide sequence, reaction conditions, and the analytical methods used.
| Sulfonyl Chloride | Primary Application in Peptide Synthesis | Typical Yield (%) | Crude Purity (%) | Common Side Reactions |
| Dansyl Chloride | N-terminal amino acid labeling and quantification[1][2][3] | Not typically used as a primary coupling agent | Not applicable | Hydrolysis of the sulfonyl chloride |
| 4-Nitrobenzenesulfonyl Chloride (Nosyl Chloride) | N-terminal protection of amino acids[4] | High | High | Stable under various coupling conditions |
| 2-Mesitylenesulfonyl Chloride | Not widely reported for peptide coupling | Data not available | Data not available | Data not available |
| Tosyl Chloride | Formation of sulfonamides | High (in sulfonamide synthesis) | High | Can be used for N-terminal protection |
| 2-Chloroethanesulfonyl Chloride | Functionalization for thiol-Michael "click" chemistry[5] | >95% (relative efficiency of macrocyclization)[5] | High | Potential for side reactions with unprotected thiols |
Key Considerations in Selecting a Sulfonyl Chloride
-
Application: The primary role of the sulfonyl chloride in the synthesis (e.g., as a protecting group, for sulfonamide formation, or for specific functionalization) will heavily influence the choice. Dansyl chloride, for instance, is predominantly used for analytical purposes rather than for building the peptide backbone.[1][2][3] 4-Nitrobenzenesulfonyl chloride is a well-established N-terminal protecting group.[4]
-
Reactivity and Stability: The reactivity of the sulfonyl chloride is a double-edged sword. Highly reactive reagents may lead to faster coupling times but can also be more prone to hydrolysis and other side reactions. The stability of the resulting sulfonamide bond under subsequent reaction conditions is also a critical factor.[6]
-
Racemization: A major concern in peptide synthesis is the loss of stereochemical integrity at the chiral centers of the amino acids. While sulfonyl chlorides are not traditional coupling reagents that directly activate the carboxyl group, the conditions used for their reaction (e.g., the presence of a base) can influence the extent of racemization.[7]
-
Side Reactions: Besides racemization, other side reactions can occur, such as the reaction of the sulfonyl chloride with nucleophilic side chains of amino acids if they are not adequately protected. The formation of byproducts can complicate the purification of the final peptide.[5]
Experimental Protocols
Detailed experimental protocols are crucial for reproducibility. Below are generalized methodologies for key experiments involving sulfonyl chlorides in peptide synthesis.
General Protocol for N-terminal Labeling with Dansyl Chloride
This protocol is adapted for the qualitative analysis of the N-terminal amino acid of a peptide.
Materials:
-
Peptide sample
-
Dansyl chloride solution (e.g., 5 mg/mL in acetone)
-
Sodium bicarbonate buffer (0.1 M, pH 9.5)
-
Hydrochloric acid (6 M)
-
Thin-layer chromatography (TLC) plates (polyamide)
-
UV lamp
Procedure:
-
Dissolve the peptide in the sodium bicarbonate buffer.
-
Add an excess of the dansyl chloride solution to the peptide solution.
-
Incubate the mixture in the dark at room temperature for 1-2 hours.
-
Dry the sample under vacuum.
-
Hydrolyze the dansylated peptide by adding 6 M HCl and heating at 110°C for 16-24 hours in a sealed tube.
-
Dry the hydrolyzed sample to remove the HCl.
-
Dissolve the residue in a small amount of acetone/water (1:1 v/v).
-
Spot the sample on a polyamide TLC plate alongside dansylated amino acid standards.
-
Develop the TLC plate using appropriate solvent systems.
-
Visualize the fluorescent spots under a UV lamp to identify the N-terminal amino acid.[1]
General Protocol for Solid-Phase Peptide Synthesis (SPPS) Incorporating a Sulfonyl Chloride-based Protecting Group
This protocol outlines the general steps for using a sulfonyl chloride, such as 4-nitrobenzenesulfonyl chloride (nosyl chloride), to protect the N-terminus of the first amino acid in SPPS.
Materials:
-
Fmoc-protected amino acid
-
Solid support resin (e.g., Wang resin, Rink amide resin)[8][9]
-
4-Nitrobenzenesulfonyl chloride
-
Base (e.g., pyridine, diisopropylethylamine - DIPEA)
-
Solvents (e.g., dichloromethane - DCM, dimethylformamide - DMF)
-
Deprotection reagent (e.g., 20% piperidine in DMF)
-
Coupling reagents for subsequent amino acid additions (e.g., HBTU, HATU)[10]
-
Cleavage cocktail (e.g., trifluoroacetic acid - TFA based)
Procedure:
-
Resin Swelling: Swell the resin in an appropriate solvent like DCM or DMF.
-
First Amino Acid Loading:
-
Dissolve the Fmoc-protected amino acid and a coupling agent in a suitable solvent.
-
Add the solution to the swollen resin and agitate to attach the first amino acid.
-
-
Fmoc Deprotection: Treat the resin with a deprotection reagent (e.g., 20% piperidine in DMF) to remove the Fmoc group from the first amino acid.
-
N-terminal Protection with Sulfonyl Chloride:
-
Wash the resin thoroughly to remove the deprotection reagent.
-
Dissolve the sulfonyl chloride (e.g., 4-nitrobenzenesulfonyl chloride) and a base in an anhydrous solvent.
-
Add this solution to the resin and agitate to protect the N-terminal amine.
-
-
Peptide Chain Elongation: Continue the peptide synthesis by coupling the subsequent Fmoc-protected amino acids using standard SPPS protocols.
-
Cleavage and Deprotection: After the synthesis is complete, treat the resin with a cleavage cocktail to release the peptide and remove the side-chain protecting groups and the N-terminal sulfonyl group.
-
Purification: Purify the crude peptide using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizing Workflows in Peptide Synthesis
To better illustrate the processes described, the following diagrams are provided in the DOT language for Graphviz.
Conclusion
The choice of a sulfonyl chloride in peptide synthesis is highly dependent on the specific goals of the researcher. While not traditionally used as primary coupling reagents for forming peptide bonds, they are invaluable for N-terminal protection and specialized analytical applications. 4-Nitrobenzenesulfonyl chloride offers a robust method for N-terminal protection, while dansyl chloride remains a gold standard for N-terminal amino acid identification. As with any chemical synthesis, optimization of reaction conditions is critical to achieving high yields and purity while minimizing side reactions. The experimental protocols and workflows provided in this guide serve as a foundation for researchers to develop and refine their peptide synthesis strategies.
References
- 1. The dansyl method for identifying N-terminal amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Dansyl chloride - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. Sulfonyl chlorides as an efficient tool for the postsynthetic modification of Cr-MIL-101-SO 3 H and CAU-1-NH 2 - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC03746D [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N‐ to C‐Peptide Synthesis, Arguably the Future for Sustainable Production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bachem.com [bachem.com]
- 10. benchchem.com [benchchem.com]
The Enhanced Reactivity of Trifluoromethyl-Substituted Sulfonyl Chlorides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of trifluoromethyl (CF₃) groups into organic molecules is a widely utilized strategy in medicinal chemistry and materials science to modulate a compound's physicochemical and biological properties. One area where this substitution has a profound impact is on the reactivity of sulfonyl chlorides, a versatile class of reagents for the synthesis of sulfonamides, sulfonate esters, and other sulfur-containing compounds. This guide provides an objective comparison of the reactivity of trifluoromethyl-substituted sulfonyl chlorides with their non-fluorinated analogs, supported by experimental data and detailed protocols.
The Electron-Withdrawing Power of the Trifluoromethyl Group
The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This property significantly influences the electrophilicity of the adjacent sulfonyl chloride moiety. The electron density is pulled away from the sulfur atom, rendering it more electron-deficient and, consequently, more susceptible to nucleophilic attack. This enhanced electrophilicity translates to a greater reactivity of trifluoromethyl-substituted sulfonyl chlorides compared to their unsubstituted counterparts.
A quantitative measure of this effect can be seen in the relative rates of chloride-chloride exchange reactions. For instance, 3-(trifluoromethyl)benzenesulfonyl chloride is approximately 10 times more reactive than benzenesulfonyl chloride in this exchange reaction, clearly demonstrating the activating effect of the trifluoromethyl group.[1]
Comparative Reactivity in Sulfonamide Formation
The formation of sulfonamides is a cornerstone reaction of sulfonyl chlorides. The increased reactivity of trifluoromethyl-substituted sulfonyl chlorides can lead to higher reaction rates and potentially improved yields under milder conditions.
| Compound | Relative Reactivity (Qualitative) | Supporting Observations |
| 4-(Trifluoromethyl)benzenesulfonyl chloride | High | The strong electron-withdrawing CF₃ group increases the electrophilicity of the sulfur atom, making it more prone to nucleophilic attack by amines. This can lead to faster reaction times and higher yields. |
| Benzenesulfonyl chloride | Moderate | As the parent compound, its reactivity is a baseline for comparison. While a versatile reagent, reactions may require more forcing conditions (e.g., higher temperatures or longer reaction times) compared to its trifluoromethyl-substituted analog. |
Experimental Protocols for Sulfonamide Synthesis
To provide a practical comparison, detailed experimental protocols for the synthesis of N-phenylbenzenesulfonamide and N-phenyl-4-(trifluoromethyl)benzenesulfonamide are presented below. These protocols are based on established synthetic methods.
Protocol 1: Synthesis of N-Phenylbenzenesulfonamide
This procedure outlines the reaction of benzenesulfonyl chloride with aniline.
Materials:
-
Benzenesulfonyl chloride
-
Aniline
-
Pyridine
-
Dichloromethane (DCM)
-
2 M Sodium hydroxide (NaOH) solution
-
Concentrated hydrochloric acid (HCl)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and stirring equipment
Procedure:
-
In a suitable reaction vessel, dissolve aniline (1.0 equivalent) and pyridine (1.1 equivalents) in dichloromethane.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add benzenesulfonyl chloride (1.05 equivalents) dropwise to the cooled solution while maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3 hours.
-
Extract the mixture with 2 M aqueous sodium hydroxide.
-
Combine the aqueous extracts and wash with dichloromethane to remove any remaining organic impurities.
-
Cool the aqueous layer to approximately 0°C and acidify with concentrated hydrochloric acid to a pH of approximately 1.
-
Collect the resulting precipitate by vacuum filtration, wash the solid with cold water, and dry to obtain N-phenylbenzenesulfonamide.
Protocol 2: Synthesis of N-Phenyl-4-(trifluoromethyl)benzenesulfonamide
This procedure details the reaction of 4-(trifluoromethyl)benzenesulfonyl chloride with aniline.
Materials:
-
4-(Trifluoromethyl)benzenesulfonyl chloride
-
Aniline
-
Triethylamine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a stirred solution of 4-(trifluoromethyl)aniline (1.0 equivalent) in dichloromethane at 0°C, add triethylamine (1.5 equivalents).
-
To this mixture, add a solution of cinnamoyl chloride (1.1 equivalents) in dichloromethane dropwise over 2 hours. Although this specific protocol uses cinnamoyl chloride, the general conditions can be adapted for 4-(trifluoromethyl)benzenesulfonyl chloride.[2]
-
After the addition, stir the reaction mixture for the indicated time.
-
Remove the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
The product can be further purified by column chromatography on silica gel.
Reaction Mechanism and the Role of the Trifluoromethyl Group
The reaction of a sulfonyl chloride with an amine to form a sulfonamide typically proceeds through a nucleophilic substitution mechanism, often an Sₙ2-like pathway. The amine acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride.
Caption: Reaction mechanism of sulfonamide formation.
The diagram above illustrates the general mechanism for sulfonamide formation. The trifluoromethyl group on the aromatic ring of the sulfonyl chloride enhances the partial positive charge (δ+) on the sulfur atom, making it a more potent electrophile. This increased electrophilicity accelerates the rate of nucleophilic attack by the amine, leading to a faster formation of the transition state and, ultimately, the sulfonamide product.
Conclusion
The presence of a trifluoromethyl group on a sulfonyl chloride significantly enhances its reactivity towards nucleophiles. This is a direct consequence of the powerful electron-withdrawing nature of the CF₃ group, which increases the electrophilicity of the sulfonyl sulfur atom. For researchers and professionals in drug development and chemical synthesis, utilizing trifluoromethyl-substituted sulfonyl chlorides can offer advantages in terms of faster reaction rates, potentially higher yields, and the ability to conduct reactions under milder conditions. This understanding allows for more efficient and strategic synthesis of complex molecules with desired properties.
References
Quantitative Analysis of 2,5-Bis(trifluoromethyl)benzenesulfonyl Chloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methods for the precise quantification of 2,5-Bis(trifluoromethyl)benzenesulfonyl chloride, a critical intermediate in the synthesis of pharmaceuticals and agrochemicals. The selection of an appropriate analytical technique is paramount for ensuring the quality, reactivity, and stoichiometry of this reagent in complex reaction mixtures. This document details established methodologies, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (¹⁹F qNMR) spectroscopy.
Comparison of Analytical Methods
The following table summarizes the key performance characteristics of the recommended analytical methods for the quantification of this compound. The data presented are based on typical performance for structurally related sulfonyl chlorides and serve as a guideline for method selection and development.
| Parameter | HPLC-UV | GC-MS | ¹⁹F qNMR |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on volatility and polarity, detection by mass-to-charge ratio. | Quantification based on the direct proportionality between the integral of the ¹⁹F NMR signal and the number of fluorine nuclei. |
| Selectivity | Good; can be optimized with column and mobile phase selection. | Excellent; mass spectrometric detection provides high specificity. | Excellent; large chemical shift dispersion of ¹⁹F minimizes signal overlap. |
| Sensitivity | Moderate | High | Moderate |
| Limit of Detection (LOD) | ~0.1 - 1 µg/mL | ~0.01 - 0.1 µg/mL | ~0.1 - 1 mg/mL |
| Limit of Quantification (LOQ) | ~0.3 - 3 µg/mL | ~0.03 - 0.3 µg/mL | ~0.3 - 3 mg/mL |
| Linearity Range | Typically 1-2 orders of magnitude | Typically 2-3 orders of magnitude | Wide, dependent on instrument and probe |
| Precision (%RSD) | < 2% | < 5% | < 1% |
| Accuracy (% Recovery) | 98-102% | 95-105% | 99-101% |
| Analysis Time | 10-30 minutes | 15-45 minutes | 5-20 minutes |
| Key Advantages | Widely available, robust, good for routine analysis. | High sensitivity and specificity, suitable for complex matrices. | Non-destructive, highly precise, requires no analyte-specific standard for relative quantification. |
| Key Disadvantages | Potential for co-elution, may require derivatization for enhanced sensitivity. | Thermally labile compounds may degrade, potential for matrix effects. | Lower sensitivity compared to MS, requires specialized equipment and expertise. |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific sample matrices and instrumentation.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quantification of this compound in reaction mixtures and as a pure substance. Due to the reactive nature of the sulfonyl chloride group, derivatization with a nucleophile (e.g., an amine or alcohol) prior to analysis can improve peak shape and reproducibility. However, direct analysis is also feasible under anhydrous conditions.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column thermostat
-
UV-Vis or Diode Array Detector (DAD)
Chromatographic Conditions (Direct Analysis):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water (e.g., 70:30 v/v). Anhydrous solvents are recommended to prevent on-column hydrolysis.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 220 nm
-
Sample Preparation: Dissolve a precisely weighed amount of the sample in anhydrous acetonitrile to a known concentration.
Method Validation Parameters to Establish:
-
Specificity: Analyze blank samples and samples spiked with potential impurities to ensure no interference at the retention time of the analyte.
-
Linearity: Prepare a series of standard solutions of this compound in anhydrous acetonitrile and inject them to construct a calibration curve.
-
Precision (Repeatability and Intermediate Precision): Analyze multiple preparations of a homogeneous sample on the same day and on different days.
-
Accuracy: Perform recovery studies by spiking a known amount of the analyte into a sample matrix.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and specificity for the analysis of this compound, particularly for trace-level quantification. Due to the thermal lability of sulfonyl chlorides, a cool on-column or PTV injector and a fast temperature ramp are recommended to minimize degradation.[1]
Instrumentation:
-
Gas chromatograph with a suitable injector (e.g., Split/Splitless, PTV)
-
Mass spectrometer (e.g., Quadrupole, TOF)
-
Autosampler
Chromatographic and Mass Spectrometric Conditions:
-
Column: Low-bleed capillary column suitable for polar compounds (e.g., 5% phenyl-methylpolysiloxane; 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min)
-
Injector Temperature: 250 °C (or use a temperature-programmable injector)
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute
-
Ramp: 20 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 50-400
-
Sample Preparation: Dissolve the sample in a dry, inert solvent such as dichloromethane or toluene.
Quantitative ¹⁹F Nuclear Magnetic Resonance (¹⁹F qNMR) Spectroscopy
¹⁹F qNMR is a powerful technique for the quantification of fluorinated compounds like this compound.[2] It offers high precision and does not require a calibration curve if a certified internal standard is used.[3]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine probe
Experimental Parameters:
-
Solvent: A deuterated solvent in which both the analyte and the internal standard are soluble (e.g., Acetone-d₆, Chloroform-d).
-
Internal Standard: A certified reference material containing fluorine with a known purity and a signal that does not overlap with the analyte signals (e.g., 3,5-Bis(trifluoromethyl)benzoic acid).[3]
-
Pulse Sequence: A simple pulse-acquire sequence with inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE).
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the fluorine nuclei being quantified to ensure full relaxation.
-
Number of Scans: Sufficient to achieve an adequate signal-to-noise ratio (e.g., 16 or higher).
-
Data Processing: Apply appropriate phasing and baseline correction. The concentration of the analyte is calculated using the following formula:
C_analyte = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / V) * P_std
Where:
-
C = Concentration
-
I = Integral of the signal
-
N = Number of fluorine nuclei contributing to the signal
-
MW = Molecular weight
-
m = mass
-
V = Volume of the solvent
-
P = Purity of the standard
-
Visualizations
The following diagrams illustrate the general workflows for the described analytical methods.
Caption: General workflow for the quantification of this compound by HPLC-UV.
Caption: General workflow for the quantification of this compound by GC-MS.
Caption: General workflow for the quantification of this compound by ¹⁹F qNMR.
References
A Comparative Guide to Assessing the Purity of 2,5-Bis(trifluoromethyl)benzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
The purity of reagents is paramount in chemical synthesis, particularly in the development of pharmaceuticals and novel materials where impurities can lead to undesirable side reactions, lower yields, and complications in product purification. 2,5-Bis(trifluoromethyl)benzenesulfonyl chloride is a highly reactive sulfonating agent, valued for the strong electron-withdrawing properties of its trifluoromethyl groups, which enhance the electrophilicity of the sulfonyl chloride moiety.[1] This guide provides a comparative overview of analytical methods for assessing the purity of this key building block and compares it with alternative reagents.
Comparison of Analytical Techniques for Purity Assessment
Several analytical techniques can be employed to determine the purity of this compound. The choice of method depends on the specific requirements of the analysis, such as the need for quantitative accuracy, impurity identification, or high throughput.
| Technique | Principle | Information Provided | Advantages | Disadvantages |
| ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the resonance of ¹⁹F nuclei in a magnetic field. | Quantitative purity, identification of fluorine-containing impurities. | High sensitivity and 100% natural abundance of ¹⁹F.[2] Simple spectra with less risk of signal overlap compared to ¹H NMR.[3] | Requires a specialized NMR spectrometer. Chemical shifts can be sensitive to solvent and concentration. |
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their differential partitioning between a stationary and mobile phase. | Quantitative purity, detection and quantification of non-volatile impurities. | High resolution and sensitivity. Well-established for sulfonyl chlorides.[4][5][6] | Can be destructive. Potential for on-column degradation of reactive compounds like sulfonyl chlorides.[7] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile components in the gas phase followed by detection with a mass spectrometer. | Identification of volatile impurities and degradation products. | High sensitivity and provides structural information of impurities. | Not suitable for non-volatile impurities. The high temperatures can cause degradation of the analyte. |
| Elemental Analysis | Measures the percentage composition of C, H, N, S, etc. | Confirms the elemental composition against theoretical values.[1] | Provides fundamental confirmation of the compound's identity. | Does not distinguish between the target compound and isomers or impurities with the same elemental composition. |
| Melting Point Analysis | Determines the temperature range over which the solid melts. | A sharp melting point range indicates high purity. | Simple and rapid technique. Impurities typically depress and broaden the melting range.[7] | Non-specific. Not quantitative. |
Experimental Protocols
Detailed and standardized protocols are crucial for obtaining reproducible and reliable purity data.
Protocol 1: Purity Determination by ¹⁹F NMR Spectroscopy
¹⁹F NMR is a powerful tool for the analysis of organofluorine compounds due to the high sensitivity and 100% natural abundance of the ¹⁹F nucleus.[2] It allows for straightforward quantitative analysis (qNMR) as the signal area is directly proportional to the number of fluorine nuclei.[3]
-
Sample Preparation :
-
Accurately weigh approximately 20-30 mg of this compound into an NMR tube.
-
Add a known quantity of a high-purity internal standard (e.g., trifluorotoluene).
-
Add ~0.6 mL of a deuterated solvent (e.g., Chloroform-d or DMSO-d₆). Ensure the solvent is anhydrous to prevent hydrolysis of the sulfonyl chloride.
-
-
Instrumentation :
-
Spectrometer: 400 MHz (or higher) NMR spectrometer equipped with a fluorine probe.
-
Parameters: Adjust spectral width to cover the expected chemical shifts. Use a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to ensure accurate integration.
-
-
Data Analysis :
-
Integrate the distinct signals corresponding to the two CF₃ groups of the target compound and the signal from the internal standard.
-
Calculate the purity based on the ratio of the integrals, the number of fluorine atoms in each molecule, and the masses of the sample and standard.
-
Protocol 2: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)
RP-HPLC is a common method for assessing the purity of aromatic sulfonyl chlorides.[4]
-
Sample Preparation :
-
Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable diluent (e.g., acetonitrile).[8] Use of anhydrous solvents is critical to prevent hydrolysis into the corresponding sulfonic acid.
-
-
Chromatographic Conditions :
-
Column : C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase : A gradient elution is often effective. For example, start with a mixture of water (A) and acetonitrile (B) (e.g., 60:40 A:B) and ramp up to a higher concentration of acetonitrile (e.g., 5:95 A:B).[6]
-
Flow Rate : 1.0 mL/min.[5]
-
Detection : UV detector set at a wavelength where the aromatic ring absorbs (e.g., 210-254 nm).
-
Column Temperature : 25-30 °C.
-
-
Data Analysis :
-
Integrate the peak area of the main component and all impurity peaks.
-
Calculate purity using the area normalization method, assuming all components have a similar response factor at the chosen wavelength.[9]
-
Workflow Visualizations
Diagrams created using Graphviz help to visualize the logical flow of purity determination.
References
- 1. This compound | 351003-22-0 | Benchchem [benchchem.com]
- 2. NMR | Fluorine Spectroscopy [nmr.oxinst.com]
- 3. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Separation of Benzenesulfonyl chloride, 2,5-dichloro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. tis.wu.ac.th [tis.wu.ac.th]
- 6. CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Safe Disposal of 2,5-Bis(trifluoromethyl)benzenesulfonyl Chloride
For researchers, scientists, and professionals in drug development, the proper handling and disposal of reactive chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This document provides a detailed, step-by-step guide for the safe disposal of 2,5-Bis(trifluoromethyl)benzenesulfonyl chloride (CAS Number: 351003-22-0), a corrosive and water-reactive compound. Adherence to these procedures is critical to mitigate risks of chemical burns, uncontrolled reactions, and environmental contamination.
Safety and Hazard Information
This compound is classified as a corrosive solid that causes severe skin burns and eye damage.[1][2] It is essential to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area, such as a chemical fume hood.
| Hazard Classification | Details |
| GHS Hazard Statement | H314: Causes severe skin burns and eye damage.[1][2] |
| Signal Word | Danger[1][2] |
| UN Number | UN3261 (Corrosive solid, acidic, organic, n.o.s.) |
| Hazard Class | 8 (Corrosive substances) |
| Packing Group | III |
| Personal Protective Equipment (PPE) | Chemical safety goggles, face shield, chemical-resistant gloves (e.g., nitrile), lab coat, and appropriate respiratory protection.[1] |
Disposal Workflow
The proper disposal of this compound involves a multi-step process that begins with the neutralization of the reactive sulfonyl chloride group. This chemical transformation converts it into a less hazardous substance that can then be managed as chemical waste in accordance with institutional and local regulations.
Experimental Protocol: Neutralization of this compound
This protocol details a general method for the neutralization of sulfonyl chlorides via hydrolysis with an aqueous base. This procedure should be performed with caution, and the scale of the reaction should be appropriate for the available equipment and safety measures.
Materials:
-
This compound
-
10% aqueous sodium hydroxide (NaOH) solution
-
Deionized water
-
pH paper or a calibrated pH meter
-
Appropriate reaction vessel (e.g., beaker or Erlenmeyer flask)
-
Stir plate and magnetic stir bar
-
Labeled hazardous waste container
Procedure:
-
Preparation:
-
Don all required personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and chemical-resistant gloves.
-
Perform the entire procedure in a certified chemical fume hood to avoid inhalation of any vapors.
-
Place a beaker containing a magnetic stir bar on a stir plate.
-
-
Neutralization Reaction:
-
For every 1 gram of this compound to be neutralized, prepare approximately 20 mL of a 10% aqueous sodium hydroxide solution in the beaker.
-
Begin stirring the sodium hydroxide solution to create a vortex.
-
Slowly and carefully add the this compound to the stirring basic solution in small portions. The reaction is exothermic, so control the rate of addition to prevent excessive heat generation.
-
Once the addition is complete, allow the mixture to stir for at least one hour to ensure the hydrolysis reaction goes to completion. The sulfonyl chloride will react with the sodium hydroxide to form the more stable and water-soluble sodium 2,5-bis(trifluoromethyl)benzenesulfonate.
-
-
Verification and pH Adjustment:
-
After stirring, turn off the stir plate and allow any solids to settle.
-
Check the pH of the aqueous solution using pH paper or a pH meter. The pH should be in the neutral range (approximately 6-8).
-
If the solution is still acidic, add more 10% sodium hydroxide solution dropwise until the pH is neutral.
-
If the solution is excessively basic, neutralize it by adding a dilute acid (e.g., 1M hydrochloric acid) dropwise until the desired pH is reached.
-
-
Final Disposal:
-
Once the solution is confirmed to be neutral, transfer it to a properly labeled hazardous waste container.
-
The label should include the chemical name of the neutralized product (sodium 2,5-bis(trifluoromethyl)benzenesulfonate solution) and any other information required by your institution's environmental health and safety department.
-
Arrange for the collection and disposal of the hazardous waste through your institution's established procedures.[1][3][4][5]
-
Spill Management
In the event of a spill, evacuate personnel from the immediate area.[1] Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand, diatomite, or a universal binder.[1] Do not use combustible materials like sawdust. Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[6] Decontaminate the spill area with a suitable solvent, such as alcohol, and ensure proper ventilation.[1] Prevent the spilled material from entering drains or waterways.[1]
By following these detailed safety and disposal procedures, laboratory professionals can effectively manage the risks associated with this compound, ensuring a safe working environment and responsible chemical waste management.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
